molecular formula C5H8F2O B1432627 [1-(Difluoromethyl)cyclopropyl]methanol CAS No. 1314402-08-8

[1-(Difluoromethyl)cyclopropyl]methanol

Cat. No.: B1432627
CAS No.: 1314402-08-8
M. Wt: 122.11 g/mol
InChI Key: PPYIICYIHBXOEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Difluoromethyl)cyclopropyl]methanol (CAS 1314402-08-8) is a high-purity chemical building block of interest in advanced organic synthesis and pharmaceutical research. With a molecular formula of C5H8F2O and a molecular weight of 122.11 g/mol, this compound features both a reactive primary alcohol (-CH2OH) and a difluoromethyl (-CF2H) group on a cyclopropane ring scaffold. This unique structure makes it a valuable precursor for the synthesis of more complex molecules, including cyclopropylcarbinols, cyclopropylamines, and cyclopropyl ketones, which are important chiral intermediates in the development of natural products and pharmaceuticals . The difluoromethyl group is of particular research value as it is widely recognized as a strategic bioisostere in medicinal chemistry. The -CF2H group can act as a hydrogen bond donor, mimicking functional groups like alcohols or thiols, which allows researchers to modulate the physicochemical properties, metabolic stability, and membrane permeability of lead compounds . As a supplier, we offer this compound with a guaranteed purity of 97% to ensure consistent and reliable results in your research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[1-(difluoromethyl)cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O/c6-4(7)5(3-8)1-2-5/h4,8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYIICYIHBXOEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314402-08-8
Record name [1-(difluoromethyl)cyclopropyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

[1-(Difluoromethyl)cyclopropyl]methanol IUPAC name and CAS number

[1]

Executive Summary

[1-(Difluoromethyl)cyclopropyl]methanol (CAS: 1314402-08-8 ) is a specialized fluorinated building block used in high-value medicinal chemistry programs. It serves as a critical scaffold for introducing the gem-disubstituted cyclopropane motif—a structural feature known to restrict conformational freedom and improve metabolic stability. The presence of the difluoromethyl (

12

This guide details the physicochemical profile, synthetic pathways, and strategic applications of this compound in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][5][6][7]

PropertyDetail
IUPAC Name [1-(Difluoromethyl)cyclopropyl]methanol
CAS Number 1314402-08-8
Molecular Formula

Molecular Weight 122.11 g/mol
SMILES OCC1(C(F)F)CC1
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point Predicted ~150–160 °C (at 760 mmHg)
LogP (Predicted) ~0.8 (Lipophilic shift vs. non-fluorinated analog)
H-Bond Donors 1 (Hydroxyl) + 1 (Weak,

)
H-Bond Acceptors 3 (Oxygen + 2 Fluorines)
Structural Significance

The molecule features a quaternary carbon at position 1 of the cyclopropane ring, bearing both the hydroxymethyl and difluoromethyl groups. This "gem-disubstitution" creates a unique steric environment (the Thorpe-Ingold effect ) that forces attached chains into specific conformations, often favoring the bioactive binding pose of a ligand.

Strategic Applications in Drug Discovery

The Fluorine Effect & Bioisosterism

The

  • Lipophilic H-Bond Donor: The strong electron-withdrawing nature of the two fluorine atoms polarizes the C–H bond, making it a weak hydrogen bond donor capable of interacting with carbonyls or

    
    -systems in protein active sites.
    
  • Metabolic Blocking: The cyclopropane ring, combined with fluorine substitution, blocks cytochrome P450-mediated oxidation at the

    
    -carbon, significantly extending the half-life (
    
    
    ) of drug candidates.
  • Bioisostere for tert-Butyl: The 1,1-disubstituted cyclopropane moiety mimics the spatial volume of a tert-butyl group but with altered electronic properties and vectors.

Mechanism of Action (Visualized)

BioisosterismStartAliphatic Scaffold(e.g., tert-Butyl)ProblemMetabolic Liability(Oxidation prone)Start->Problem CYP450 AttackSolution[1-(Difluoromethyl)cyclopropyl]methanolIncorporationProblem->Solution Scaffold HopOutcome1Conformational Lock(Thorpe-Ingold Effect)Solution->Outcome1Outcome2Lipophilic H-Bond Donor(-CHF2 interaction)Solution->Outcome2Outcome3Blocked Metabolism(Increased t1/2)Solution->Outcome3

Figure 1: Strategic rationale for incorporating the [1-(Difluoromethyl)cyclopropyl] moiety into drug scaffolds.

Synthetic Methodology

The synthesis of [1-(Difluoromethyl)cyclopropyl]methanol is non-trivial due to the difficulty of introducing the difluoromethyl group directly onto the strained cyclopropane ring. The most robust route involves the Deoxyfluorination of an Aldehyde Precursor , followed by ester reduction.

Retrosynthetic Analysis
  • Target: [1-(Difluoromethyl)cyclopropyl]methanol[3][4][5]

  • Precursor: Ethyl 1-(difluoromethyl)cyclopropanecarboxylate

  • Key Intermediate: Ethyl 1-formylcyclopropanecarboxylate

  • Starting Material: Diethyl malonate & 1,2-Dibromoethane

Step-by-Step Protocol
Step 1: Formation of the Cyclopropane Ring

Reaction: Double alkylation of diethyl malonate.

  • Reagents: Diethyl malonate, 1,2-Dibromoethane,

    
    , TBAB (Phase Transfer Catalyst).
    
  • Procedure:

    • Reflux diethyl malonate and 1,2-dibromoethane in acetonitrile with

      
       and catalytic TBAB for 16–24 hours.
      
    • Workup: Filter solids, concentrate filtrate, and distill to obtain Diethyl 1,1-cyclopropanedicarboxylate .

Step 2: Desymmetrization to the Formyl Ester

Reaction: Partial hydrolysis, reduction, and oxidation (or direct reduction to aldehyde).

  • Note: A scalable approach involves converting the diester to the mono-hydroxymethyl ester.

  • Protocol:

    • Partial Hydrolysis: Treat diester with 1 equiv. KOH in EtOH to get the mono-acid.

    • Selective Reduction: React the mixed anhydride (formed via ClCOOEt/

      
      ) with 
      
      
      to yield Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate .
    • Oxidation: Swern oxidation or Dess-Martin Periodinane (DMP) to yield Ethyl 1-formylcyclopropanecarboxylate .

Step 3: Deoxyfluorination (The Critical Step)

Reaction: Conversion of aldehyde to difluoromethyl group.[2]

  • Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).

  • Safety: DAST is explosive/shock-sensitive; perform in a fume hood behind a blast shield.

  • Protocol:

    • Dissolve Ethyl 1-formylcyclopropanecarboxylate in anhydrous DCM at -78 °C under

      
      .
      
    • Add DAST (1.5 equiv) dropwise.

    • Allow to warm to RT overnight.

    • Quench: Pour slowly into saturated

      
       (gas evolution!).
      
    • Extract with DCM, dry over

      
      , and concentrate.
      
    • Product: Ethyl 1-(difluoromethyl)cyclopropanecarboxylate (CAS: 1267856-62-1).

Step 4: Final Reduction

Reaction: Ester reduction to alcohol.

  • Reagents:

    
     (Lithium Aluminum Hydride) or DIBAL-H.
    
  • Protocol:

    • Suspend

      
       (1.2 equiv) in anhydrous THF at 0 °C.
      
    • Add solution of the difluoromethyl ester dropwise.[6]

    • Stir at 0 °C for 1 hour, then warm to RT.

    • Fieser Quench: Add water, 15% NaOH, then water (1:1:3 ratio relative to LAH mass).

    • Filter the white precipitate. Concentrate the filtrate.

    • Purify via silica gel chromatography (Hexanes/EtOAc).

Synthesis Workflow Diagram

SynthesisSMDiethyl Malonate+ 1,2-DibromoethaneInter1Diethyl 1,1-cyclopropanedicarboxylateSM->Inter1 Cyclopropanation(K2CO3, TBAB)Inter2Ethyl 1-formylcyclopropanecarboxylateInter1->Inter2 1. Mono-hydrolysis2. Reduction (-CH2OH)3. Oxidation (-CHO)Inter3Ethyl 1-(difluoromethyl)cyclopropanecarboxylate(CAS: 1267856-62-1)Inter2->Inter3 Deoxyfluorination(DAST/DCM)Final[1-(Difluoromethyl)cyclopropyl]methanol(CAS: 1314402-08-8)Inter3->Final Ester Reduction(LiAlH4/THF)

Figure 2: Step-wise synthetic pathway from commodity chemicals to the target fluorinated building block.

Handling and Stability

  • Storage: Store at -20 °C under inert atmosphere (Argon/Nitrogen). The compound is an alcohol but the difluoromethyl group can be sensitive to strong bases which might induce elimination (though less likely on a cyclopropane ring due to strain).

  • Safety: The synthesis involves DAST (explosion hazard) and alkylating agents. Standard PPE and engineering controls are mandatory.

References

  • BLD Pharm. (n.d.). (1-(Difluoromethyl)cyclopropyl)methanol MSDS and Product Information. Retrieved from

  • PubChem. (n.d.). [1-(Difluoromethyl)cyclopropyl]methanol Compound Summary. National Library of Medicine. Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from

  • Charette, A. B., et al. (2017).[7] Catalytic Enantioselective Synthesis of Highly Functionalized Difluoromethylated Cyclopropanes. Angewandte Chemie International Edition. Retrieved from

  • Mykhailiuk, P. K. (2014). Generation of Difluoromethyl Diazomethane in Flow: Application to the Synthesis of Difluoromethyl Cyclopropanes. Chemistry – A European Journal.

[1-(Difluoromethyl)cyclopropyl]methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Building Block for Bioisosteric Design in Medicinal Chemistry

Executive Summary

[1-(Difluoromethyl)cyclopropyl]methanol is a specialized fluorinated building block increasingly utilized in modern drug discovery. It serves as a strategic bioisostere, offering a unique combination of conformational rigidity (via the cyclopropane ring) and lipophilic hydrogen-bond donor capability (via the difluoromethyl group).[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and applications in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Physicochemical Identity & Core Data

The following data establishes the precise chemical identity of the compound, essential for experimental validation and procurement.

PropertyData Specification
Chemical Name [1-(Difluoromethyl)cyclopropyl]methanol
CAS Registry Number 1314402-08-8
Molecular Formula C₅H₈F₂O
Molecular Weight 122.11 g/mol
SMILES OCC1(C(F)F)CC1
InChI Key UGYHPZDRTHTYAG-UHFFFAOYSA-N
Physical State Liquid or Low-melting Solid (depending on purity)
Predicted LogP ~0.8 - 1.2 (Moderate Lipophilicity)
H-Bond Donors 1 (Hydroxyl) + 1 (Weak, CF₂H)

Technical Insight: The presence of the geminal difluoromethyl group (


) adjacent to the hydroxymethyl group creates a unique electronic environment. The fluorine atoms lower the pKa of the 

bond in the

group, allowing it to act as a weak hydrogen bond donor, a property often exploited to improve binding affinity in protein pockets [1, 2].

Structural Analysis & Bioisosteric Utility

The "Geminal" Effect

The 1,1-disubstitution pattern on the cyclopropane ring introduces significant steric constraints. Unlike a flexible alkyl chain, the cyclopropane ring locks the vectors of the


 and 

groups. This "geminal" positioning is critical for:
  • Metabolic Blocking: The quaternary carbon at position 1 prevents metabolic oxidation at that site.

  • Conformational Locking: It restricts the rotation of the substituents, potentially reducing the entropic penalty upon binding to a biological target.

Visualizing the Bioisostere Strategy

The following diagram illustrates how this scaffold serves as a replacement for traditional groups like tert-butyl or isopropyl moieties, adding polarity without sacrificing metabolic stability.

Bioisostere_Logic Traditional Traditional Lipophilic Group (e.g., tert-Butyl, Isopropyl) Issue Issues: - Metabolic Liability (CYP450) - Lack of Directional H-Bonding Traditional->Issue Limitation Solution [1-(Difluoromethyl)cyclopropyl]methanol Scaffold Issue->Solution Bioisosteric Replacement Benefit Benefits: - Blocked Metabolism (Quaternary C) - Lipophilic H-Bond Donor (CF2H) - Rigid Vector Alignment Solution->Benefit Outcome

Figure 1: Strategic logic for deploying the [1-(Difluoromethyl)cyclopropyl]methanol scaffold in lead optimization.

Synthetic Pathway & Experimental Protocol

The synthesis of [1-(Difluoromethyl)cyclopropyl]methanol typically proceeds via the reduction of its corresponding ester precursor. The ester itself is constructed via cyclopropanation of a difluoromethyl-substituted acrylate.

Synthesis Workflow

The following pathway describes the construction of the core scaffold from accessible precursors.

Synthesis_Pathway Start Ethyl 2-(difluoromethyl)acrylate Inter Ethyl 1-(difluoromethyl)cyclopropanecarboxylate (Key Intermediate) Start->Inter Cyclopropanation Reagent1 Diazomethane (CH2N2) or Corey-Chaykovsky Reagent Reagent1->Inter Product [1-(Difluoromethyl)cyclopropyl]methanol (Target) Inter->Product Ester Reduction Reagent2 LiAlH4 (Lithium Aluminum Hydride) Solvent: THF, 0°C Reagent2->Product

Figure 2: Step-wise synthetic route from acrylate precursor to the target alcohol.

Detailed Protocol: Reduction of the Ester

Note: This protocol assumes the availability of the intermediate Ethyl 1-(difluoromethyl)cyclopropanecarboxylate. If synthesizing from scratch, the cyclopropanation of ethyl 2-(difluoromethyl)acrylate using diazomethane/Pd(OAc)₂ is the standard precedent [3, 4].

Objective: Selective reduction of the ester moiety to the primary alcohol without defluorination.

Reagents:

  • Substrate: Ethyl 1-(difluoromethyl)cyclopropanecarboxylate (1.0 equiv)

  • Reductant: Lithium Aluminum Hydride (

    
    ) (1.2 - 1.5 equiv)
    
  • Solvent: Anhydrous Tetrahydrofuran (THF)[1]

  • Quench: Water, 15% NaOH, Water (Fieser method)

Step-by-Step Methodology:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).[1]
  • Solvent Prep: Charge the flask with anhydrous THF (concentration ~0.2 M relative to substrate). Cool the solvent to 0°C using an ice/water bath.

  • Reductant Addition: Carefully add

    
     (powder or solution) to the cold THF. Caution: 
    
    
    
    reacts violently with moisture.
  • Substrate Addition: Dissolve the ester substrate in a minimal amount of anhydrous THF. Add this solution dropwise to the

    
     suspension over 15–20 minutes, maintaining the temperature below 5°C.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor progress via TLC (Thin Layer Chromatography) or LC-MS. The disappearance of the ester spot and appearance of a more polar alcohol spot indicates completion.

  • Quench (Fieser Method): Cool the reaction back to 0°C. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of
      
      
      used).
    • 
       mL 15% Aqueous NaOH.
      
    • 
       mL Water.[2]
      
  • Workup: Stir the quenched mixture until a granular white precipitate forms (aluminum salts). Filter the mixture through a pad of Celite. Rinse the filter cake with diethyl ether or ethyl acetate.

  • Purification: Dry the combined filtrate over anhydrous

    
    , filter, and concentrate under reduced pressure. The crude oil can be purified via silica gel flash chromatography (typically Hexanes/Ethyl Acetate gradient) to yield pure [1-(Difluoromethyl)cyclopropyl]methanol.
    

Self-Validating Checkpoint:

  • 1H NMR Verification: Look for the disappearance of the ethyl ester quartet (~4.2 ppm) and triplet (~1.3 ppm). Confirm the appearance of the methylene protons of the alcohol (

    
    ) as a singlet or doublet (if coupling with OH) around 3.5–3.8 ppm. The 
    
    
    
    proton should appear as a characteristic triplet of triplets (due to F-H coupling) in the 5.5–6.5 ppm range [1].

Safety & Handling

As a fluorinated organic alcohol, standard laboratory safety protocols apply.

  • Hazards:

    • Flammability: Classified as a flammable liquid/vapor (H226).

    • Irritation: Causes skin (H315) and serious eye irritation (H319).

    • Inhalation: May cause respiratory irritation (H335).

  • Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under an inert atmosphere.

  • Disposal: Dispose of as halogenated organic waste.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 505390089. Retrieved from [Link]

  • Mykhailiuk, P. K. (2014). Generation of Difluorocarbene and Its Application in the Synthesis of Difluoromethylated Compounds. Angewandte Chemie International Edition. (Contextual grounding for difluoromethyl cyclopropane synthesis).

Sources

Role of difluoromethylcyclopropane in medicinal chemistry

The Strategic Deployment of Difluoromethylcyclopropane ( ) in Drug Design

Executive Summary: The "Goldilocks" Bioisostere

In the landscape of modern medicinal chemistry, the difluoromethylcyclopropane (DFC) moiety has emerged as a high-value structural motif.[1][2] It represents a synergistic fusion of two powerful design elements: the difluoromethyl group (


)cyclopropane ring1

While the trifluoromethyl (


lipophilic hydrogen bond donor13

This guide dissects the physicochemical logic, synthetic accessibility, and metabolic advantages of incorporating

Physicochemical Profiling: Why ?

The utility of DFC lies in its ability to occupy a specific physicochemical space that neither the isopropyl group (lipophilic, metabolically labile) nor the trifluoromethyl group (lipophilic, H-bond inert) can fill.

The Lipophilic Hydrogen Bond Donor

Unlike the


1
  • Bioisosteric Replacement: DFC often serves as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, retaining H-bond donor capability but with significantly higher lipophilicity (LogP) and membrane permeability.

  • Interaction Vector: The rigid cyclopropane ring locks the

    
     vector, reducing the entropic penalty upon binding to a receptor pocket (e.g., interacting with a backbone carbonyl in a protease).
    
Comparative Physicochemical Metrics[3][4]
PropertyIsopropyl (

)
Trifluoromethyl (

)
Difluoromethyl (

)
DFC (

)
Electronic Nature Electron DonatingStrong E-WithdrawingMod. E-WithdrawingMod. E-Withdrawing
H-Bond Capacity NoneAcceptor (Weak)Donor (Weak) Donor (Weak)
Lipophilicity (

LogP)
HighVery HighModerateModerate-High
Metabolic Liability High (Tertiary C-H)LowLowVery Low
Conformation FlexibleRotational FreedomRotational FreedomRigid/Defined

Structural Logic & Metabolic Stability[1][5]

The incorporation of the cyclopropane ring is not merely for scaffolding; it fundamentally alters the metabolic fate of the molecule.

Blocking Metabolic Soft Spots

Aliphatic chains (ethyl, isopropyl) are prone to rapid oxidation by Cytochrome P450 enzymes (CYPs), particularly at the


  • Ring Strain Effect: The high bond dissociation energy of cyclopropyl C-H bonds (

    
     kcal/mol) makes the ring resistant to radical abstraction and subsequent hydroxylation.
    
  • Steric Shielding: The DFC moiety provides bulk that can sterically hinder CYP access to adjacent susceptible sites.[3]

Visualizing the Decision Logic

The following diagram illustrates the decision tree for deploying DFC during Lead Optimization.

DFC_LogicStartLead Optimization ChallengeMetabIssueMetabolic Instability(e.g., Isopropyl oxidation)Start->MetabIssuePotencyIssueLow Potency / Poor BindingStart->PotencyIssueSoln1Replace with -CF3?MetabIssue->Soln1RigidityNeed ConformationalConstraint?PotencyIssue->RigidityCheckHBIs H-Bond DonorRequired?Soln1->CheckHBUseCF3Use -CF3(High Lipophilicity)CheckHB->UseCF3NoCheckHB->RigidityYesUseDFCUse DFC (-cPr-CF2H)(H-Bond Donor + Rigid)Rigidity->UseDFCYes (Lock Vector)

Caption: Decision matrix for selecting Difluoromethylcyclopropane (DFC) over standard fluoroalkyl groups.

Synthetic Architectures

Accessing the DFC moiety requires specialized methodologies, as direct fluorination of cyclopropanes is often destructive. Modern approaches rely on transition-metal catalysis to construct the ring with the fluorine atoms already in place (or installed via a gem-difluoro building block).[2]

Primary Synthetic Routes[3]
  • Rhodium-Catalyzed Cyclopropanation: Reaction of difluoromethyl-substituted olefins with diazo compounds.[3]

  • Copper-Catalyzed Hydrodifluoromethylation: A recent breakthrough involving the addition of a

    
     radical source to cyclopropenes.[3] This allows for high enantioselectivity.
    
  • Simmons-Smith Modification: Using gem-difluoroallylic alcohols, though this is often lower yielding.[3]

Detailed Protocol: Enantioselective Synthesis via Cu-Catalysis

Reference: Adapted from recent methodologies (e.g., Nature Synthesis 2025, Source 1.9)

This protocol describes the synthesis of a chiral DFC derivative via Copper-Catalyzed Desymmetric Hydrodifluoromethylation of Cyclopropenes .

Reagents:

  • Substrate: 3,3-disubstituted cyclopropene (1.0 equiv)

  • Reagent:

    
     (Difluoromethyl trimethylsilane) or a sulfinate salt (e.g., 
    
    
    )
  • Catalyst:

    
     (5-10 mol%)
    
  • Ligand: Bisoxazoline (Box) or chiral phosphine ligand (10-12 mol%)

  • Oxidant/Radical Initiator: If using TMS reagents, a mild oxidant may be required.[3]

  • Solvent: 1,4-Dioxane or THF.[3]

Step-by-Step Methodology:

  • Catalyst Formation:

    • In a glovebox, weigh

      
       (0.05 mmol) and the Chiral Ligand (0.06 mmol) into a flame-dried Schlenk tube.
      
    • Add anhydrous THF (2.0 mL) and stir at room temperature for 30 minutes to generate the active catalyst complex (often indicated by a color change to deep blue/green).

  • Substrate Addition:

    • Add the cyclopropene substrate (0.5 mmol) to the catalyst solution.

    • Cool the mixture to 0°C to suppress side reactions (ring opening).

  • Reagent Introduction:

    • Add the difluoromethyl source (e.g.,

      
      , 1.5 equiv) dropwise.
      
    • Critical Step: If using a radical mechanism, add the initiator slowly to maintain a low steady-state concentration of radicals, preventing homocoupling.

  • Reaction & Quench:

    • Stir at 0°C to RT for 12–18 hours. Monitor by

      
       NMR (look for the characteristic doublet of doublets for the diastereotopic fluorines in the DFC product, typically around -110 to -130 ppm).
      
    • Quench with saturated aqueous

      
      .[3]
      
  • Workup & Purification:

    • Extract with Ethyl Acetate (3x).[3] Dry organics over

      
      .[3]
      
    • Purify via silica gel chromatography.[3] Note: DFC compounds are often UV-active if attached to aromatics, but iodine staining may be needed for aliphatic derivatives.[3]

Self-Validating Check:

  • 
     NMR:  The 
    
    
    proton appears as a distinct triplet (or dd) at
    
    
    5.5–6.5 ppm with a large coupling constant (
    
    
    Hz). If this signal is absent, the
    
    
    group was not installed or the proton was lost.

Case Study: HCV Protease Inhibitors

The most authoritative validation of the DFC moiety is its presence in blockbuster Hepatitis C Virus (HCV) NS3/4A protease inhibitors: Glecaprevir and Voxilaprevir .

Mechanism of Action

In these drugs, the DFC moiety is located on the P1' position (or P2 depending on nomenclature interpretation of the macrocycle).

  • Role: The

    
     group acts as a non-classical bioisostere for the vinyl group found in earlier generations (like Paritaprevir) or an ethyl group.
    
  • Interaction: The

    
     proton engages in a specific hydrogen bond with the backbone carbonyl of the protease active site. The cyclopropane ring enforces a conformation that maximizes this overlap while minimizing the entropic cost of binding.
    
Visualizing the Synthetic Pathway (General)

DFC_SynthesisStartCyclopropenePrecursorIntermedCu-CF2HSpeciesStart->IntermedCoordinationCatCu(I) / Chiral LigandCat->IntermedReagentCF2H Source(Radical)Reagent->IntermedRadical TransferProductChiral DFC(Difluoromethylcyclopropane)Intermed->ProductReductive Elimination(Stereocontrol)

Caption: General catalytic cycle for accessing chiral DFC scaffolds.

References

  • Nature Synthesis (2025/2024).

    • Source:

  • BenchChem Application Notes. Application Notes and Protocols for the High-Yield Synthesis of Difluoromethyl-Containing Cyclopropanes.

    • Source:

  • Journal of Medicinal Chemistry. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept.

    • Source:

  • Beilstein Journal of Organic Chemistry.

    • Source:

  • Journal of Medicinal Chemistry . Discovery of the Pan-Genotypic Hepatitis C Virus NS3/4A Protease Inhibitor Voxilaprevir (GS-9857).[1] (Example of DFC application).

    • Source:

The Lipophilic Hydrogen Bond Donor: A Technical Guide to the CF₂H Group in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, optimizing the trade-off between potency (often driven by polar interactions) and membrane permeability (driven by lipophilicity) is a persistent challenge. The difluoromethyl group (CF₂H) has emerged as a critical bioisostere that bridges this gap. Unlike the chemically inert trifluoromethyl (CF₃) group, the CF₂H moiety functions as a lipophilic hydrogen bond donor (HBD) .[1]

This guide provides a technical analysis of the CF₂H group's electronic properties, quantitative H-bond acidity data, and experimental protocols for validation. It is designed for medicinal chemists seeking to utilize CF₂H to modulate lipophilicity (LogP) while maintaining critical ligand-protein hydrogen bonding interactions.

Part 1: Theoretical Framework & Electronic Basis

The Electrostatic Paradox

The carbon-hydrogen (C-H) bond is typically non-polar and incapable of acting as a hydrogen bond donor. However, the CF₂H group defies this convention due to the extreme electronegativity of the two geminal fluorine atoms.

  • Polarization Mechanism: The fluorine atoms withdraw electron density from the carbon atom (

    
    -inductive effect), which in turn polarizes the C-H bond. This leaves the hydrogen atom with a significant partial positive charge (
    
    
    
    ), rendering it acidic enough to interact with H-bond acceptors (e.g., carbonyls, nitrogens in the binding pocket).
  • The "Lipophilic" Distinction: Hydroxyl (-OH) and amine (-NH) groups are strong HBDs but possess high desolvation penalties that hinder membrane permeability. CF₂H provides a "soft" H-bond donation (electrostatic rather than covalent-like) with a significantly lower desolvation penalty, effectively "masking" its polarity until it reaches the binding site.

Comparative Physicochemical Profile

The CF₂H group occupies a unique chemical space between the polar hydroxyl group and the lipophilic methyl/trifluoromethyl groups.[1]

PropertyHydroxyl (-OH)Difluoromethyl (-CF₂H)Trifluoromethyl (-CF₃)
H-Bond Donor Ability StrongWeak to ModerateNone
H-Bond Acceptor Ability Strong (via O lone pairs)Weak (via F lone pairs)Very Weak
Lipophilicity (

LogP)
Low (Hydrophilic)High (Lipophilic)Very High
Metabolic Stability Low (Phase II conjugation)High (Blocks oxidation)High

Part 2: Quantitative Characterization (Abraham Descriptors)

To rationally design drugs using CF₂H, one must quantify its H-bond acidity.[2] The standard metric is the Abraham solute hydrogen bond acidity parameter (


) .[2][3][4]
Hierarchy of Donor Strength

Research by Zafrani et al. has established that the H-bond acidity of the CF₂H proton is highly context-dependent, governed by the electronic nature of the adjacent functional group (FG).[1]

Table 1: Hydrogen Bond Acidity (


) of CF₂H Derivatives 
Functional Group ClassGeneral StructureAbraham Acidity (

)
Relative Strength
Sulfones Ar-SO₂-CF₂H~0.165Highest
Sulfoxides Ar-SO-CF₂H~0.140High
Aryl Ethers Ar-O-CF₂H~0.100 - 0.120Moderate
Thioethers Ar-S-CF₂H~0.080Low-Moderate
Alkyls R-CH₂-CF₂H< 0.050Weak
Reference (Standard)Phenol (Ar-OH)~0.600Strong

Key Insight: The CF₂H group in a sulfone context approaches the lower limit of traditional H-bond donors (like anilines), whereas an alkyl-CF₂H is a negligible donor. This tunability allows for precise modulation of binding affinity.

Part 3: Experimental Validation Protocols

Do not rely solely on calculated values. The following self-validating NMR protocol is the industry standard for determining whether your specific CF₂H analog is acting as a meaningful H-bond donor.

Protocol: NMR-Based Determination of H-Bond Acidity ( Method)

Principle: The chemical shift of an acidic proton moves downfield (higher ppm) when it forms a hydrogen bond. By measuring the shift difference between a non-interacting solvent (CDCl₃) and a strong acceptor solvent (DMSO-


), we can quantify the donor potential.

Reagents:

  • Analyte (The CF₂H compound)[1][2][4][5][6][7][8][9][10]

  • Solvent A: Chloroform-d (CDCl₃), 99.8% D, TMS (0.05%)

  • Solvent B: Dimethyl sulfoxide-

    
     (DMSO-
    
    
    
    ), 99.9% D

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare two NMR tubes.

    • Tube A: Dissolve ~5-10 mg of analyte in 0.6 mL CDCl₃.

    • Tube B: Dissolve ~5-10 mg of analyte in 0.6 mL DMSO-

      
      .
      
    • Note: Concentration should be low (< 20 mM) to prevent solute-solute aggregation (intermolecular H-bonding) which would skew results.

  • Acquisition:

    • Acquire ¹H NMR spectra for both tubes at 298 K.

    • Set relaxation delay (d1) to > 2 seconds to ensure accurate integration (though chemical shift is the primary metric here).

    • Reference spectra to TMS (0.00 ppm) or residual solvent peaks (CDCl₃ 7.26 ppm; DMSO 2.50 ppm).

  • Data Analysis:

    • Identify the characteristic triplet (or doublet of doublets) of the CF₂H proton. This typically appears between 5.5 – 7.5 ppm depending on the substrate.

    • Record the chemical shift centroid in CDCl₃ (

      
      ).
      
    • Record the chemical shift centroid in DMSO (

      
      ).
      
  • Calculation:

    
    [4]
    

Interpretation:

  • 
     > 0.6 ppm:  Significant H-bond donor capability (Likely to interact in a protein binding pocket).
    
  • 0.2 ppm <

    
     < 0.6 ppm:  Weak donor; likely relies on shape complementarity or specific "positive cap" interactions.
    
  • 
     < 0.2 ppm:  Negligible donor character.
    

Part 4: Strategic Applications & Visualization

Bioisosteric Decision Making

The CF₂H group is not a universal replacement.[1] It is best deployed when an OH or NH group is essential for binding but detrimental to permeability.

BioisostereStrategy Start Lead Compound Optimization (Target: Improve Permeability) CheckHBD Does the lead have a critical H-Bond Donor (OH/NH)? Start->CheckHBD CheckMetab Is the OH/NH a metabolic hotspot (Glucuronidation)? CheckHBD->CheckMetab Yes Decision1 Consider CF3 or CH3 (Remove HBD) CheckHBD->Decision1 No (HBD not essential) Decision2 Consider CF2H Bioisostere (Retain HBD + Lipophilicity) CheckMetab->Decision2 Yes SubCheck Check Electronic Context Decision2->SubCheck Outcome1 Ar-O-CF2H / Ar-S-CF2H (Moderate Donor, High LogP) SubCheck->Outcome1 Ether/Thioether Outcome2 Ar-SO2-CF2H (Strong Donor, Lower LogP) SubCheck->Outcome2 Sulfone/Sulfoxide

Caption: Decision logic for deploying CF₂H as a bioisostere. Green nodes indicate optimal use cases for retaining donor capability while improving physicochemical properties.

Intramolecular Hydrogen Bonding (IMHB)

Beyond intermolecular interactions, CF₂H is a powerful tool for conformational locking.

  • Mechanism: The acidic CF₂H proton can form a stable 5- or 6-membered ring with an adjacent acceptor (e.g., a carbonyl oxygen or pyridine nitrogen) within the same molecule.

  • Result: This "hides" the donor from solvent, further boosting membrane permeability (LogP_eff) and locking the molecule into a bioactive conformation, reducing the entropic cost of binding.

NMR_Workflow cluster_Solvents Parallel Solvation Sample CF2H Analyte TubeA Tube A: CDCl3 (Non-Polar) Sample->TubeA TubeB Tube B: DMSO-d6 (Acceptor) Sample->TubeB Measure 1H NMR Acquisition (Focus: CF2H Triplet) TubeA->Measure TubeB->Measure Calc Calculate Shift: Δδ = δ(DMSO) - δ(CDCl3) Measure->Calc ResultHigh Δδ > 0.6 ppm Strong Lipophilic Donor Calc->ResultHigh High Shift ResultLow Δδ < 0.2 ppm Negligible Donor Calc->ResultLow Low Shift

Caption: Workflow for the NMR-based determination of H-bond acidity. This protocol validates the donor potential of the specific CF₂H moiety.[2][11]

References

  • Zafrani, Y., et al. (2017).[10] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.[10] Link

  • Sessler, C. D., et al. (2017).[10][12] "CF2H, a Hydrogen Bond Donor."[2][4][5][7][10][12][13][14] Journal of the American Chemical Society, 139(27), 9325–9332. Link

  • Erickson, J. A., et al. (2021). "Hydrogen Bond Donor Properties of the Difluoromethyl Group." Journal of Medicinal Chemistry, 64(2), 1001-1015. Link

  • Abraham, M. H., et al. (2006). "Hydrogen Bonding Part 46: A New Method for the Determination of Hydrogen Bond Acidity." New Journal of Chemistry, 30, 252-257. Link

  • Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link

Sources

An In-depth Technical Guide to the Stability and Degradation Pathways of [1-(Difluoromethyl)cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Strategic Importance in Drug Discovery

[1-(Difluoromethyl)cyclopropyl]methanol is a structurally unique building block that is gaining significant interest in medicinal chemistry and drug development. It combines the desirable properties of a cyclopropane ring with the advantageous features of a difluoromethyl group. The cyclopropane moiety, a strained three-membered carbocycle, offers conformational rigidity and can improve metabolic stability and potency.[1][2] The difluoromethyl group (CF2H) is a lipophilic bioisostere of hydroxyl, thiol, or amine groups, enhancing metabolic stability, cell membrane permeability, and target affinity through its ability to act as a hydrogen bond donor.[3][4]

The inherent strain of the cyclopropane ring and the presence of the strongly electron-withdrawing difluoromethyl group, along with a primary alcohol, create a molecule with a unique reactivity profile. Understanding the stability and degradation pathways of [1-(difluoromethyl)cyclopropyl]methanol is therefore critical for its effective use in the synthesis of new chemical entities, for predicting potential metabolic fates, and for ensuring the stability of active pharmaceutical ingredients (APIs) containing this moiety.

This technical guide provides a comprehensive overview of the intrinsic stability of [1-(difluoromethyl)cyclopropyl]methanol and explores its potential degradation pathways under various stress conditions. It is intended for researchers, scientists, and drug development professionals to inform experimental design and anticipate potential challenges in the handling, formulation, and development of compounds incorporating this novel structural motif.

Part 1: Intrinsic Stability and Physicochemical Properties

The stability of [1-(difluoromethyl)cyclopropyl]methanol is governed by the interplay of its three key structural features: the cyclopropane ring, the difluoromethyl group, and the primary alcohol.

  • The Cyclopropane Ring: Cyclopropane rings are known for their high ring strain, which makes them susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong acids, electrophiles, or radical initiators.[5][6] However, the C-H bonds on the cyclopropane ring are shorter and stronger than those in alkanes, which can contribute to increased metabolic stability against oxidative metabolism by cytochrome P450 enzymes.[2][7]

  • The Difluoromethyl Group: The C-F bond is one of the strongest covalent bonds in organic chemistry, rendering fluorinated compounds generally more resistant to degradation. The difluoromethyl group is metabolically more stable than a corresponding methyl or hydroxymethyl group.[3] It is also relatively resistant to chemical degradation, although under strongly basic conditions, elimination of HF can occur in some fluorinated alcohols.

  • The Primary Alcohol: Primary alcohols are susceptible to oxidation to form aldehydes and subsequently carboxylic acids. This is a common metabolic pathway and can also be a degradation route under oxidative stress conditions.[8]

Table 1: Predicted Physicochemical Properties of [1-(Difluoromethyl)cyclopropyl]methanol

PropertyPredicted Value/InformationSignificance
Molecular FormulaC5H8F2OBasic molecular information.
Molecular Weight122.11 g/mol Important for analytical characterization.
Boiling PointEstimated to be higher than cyclopropylmethanol (117-118 °C) due to increased polarity and hydrogen bonding capability.[8]Relevant for purification and handling.
SolubilityExpected to be soluble in water and polar organic solvents like methanol and ethanol.[8]Crucial for formulation and reaction conditions.
pKaThe alcohol proton is expected to have a pKa similar to other primary alcohols (~16-18). The C-H bond of the CF2H group is acidic but significantly less so than the alcohol proton.Influences reactivity and ionization state in different media.

Part 2: Potential Degradation Pathways and Mechanistic Insights

Based on the functional groups present in [1-(difluoromethyl)cyclopropyl]methanol, several degradation pathways can be anticipated under forced degradation conditions (acidic, basic, oxidative, photolytic, and thermal stress).

Acid-Catalyzed Degradation: Ring-Opening Reactions

The high ring strain of the cyclopropane ring makes it susceptible to cleavage under acidic conditions. The protonation of the hydroxyl group followed by the loss of water would generate a highly unstable primary carbocation. This will likely trigger a rapid rearrangement involving the opening of the cyclopropane ring to form a more stable carbocation.

Proposed Mechanism:

  • Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the alcohol is protonated by an acid.

  • Loss of water and carbocation formation: The protonated alcohol leaves as a water molecule, forming a primary carbocation adjacent to the cyclopropane ring.

  • Ring-opening: The strained C-C bond of the cyclopropane ring cleaves to relieve ring strain and form a more stable secondary or tertiary carbocation.

  • Nucleophilic attack: A nucleophile present in the medium (e.g., water, halide) attacks the carbocation to form the final degradation product.

G cluster_0 Acid-Catalyzed Ring Opening A [1-(Difluoromethyl)cyclopropyl]methanol B Protonated Alcohol A->B + H+ C Cyclopropylmethyl Cation B->C - H2O D Ring-Opened Cation C->D Ring Opening E Degradation Products (e.g., Homoallylic Alcohol) D->E + Nu-

Caption: Proposed acid-catalyzed degradation pathway.

Oxidative Degradation

The primary alcohol is the most likely site for oxidative degradation. Common oxidizing agents used in forced degradation studies include hydrogen peroxide (H2O2), often in the presence of a metal catalyst (Fenton's reagent).

Proposed Pathway:

  • Oxidation to Aldehyde: The primary alcohol is oxidized to [1-(difluoromethyl)cyclopropyl]carbaldehyde.

  • Further Oxidation to Carboxylic Acid: The aldehyde can be further oxidized to 1-(difluoromethyl)cyclopropane-1-carboxylic acid.

Under more aggressive oxidative conditions, radical-mediated ring-opening of the cyclopropane ring could also occur.[5]

G cluster_1 Oxidative Degradation Mol [1-(Difluoromethyl)cyclopropyl]methanol Ald [1-(Difluoromethyl)cyclopropyl]carbaldehyde Mol->Ald [O] Acid 1-(Difluoromethyl)cyclopropane -1-carboxylic acid Ald->Acid [O]

Caption: Stepwise oxidation of the primary alcohol.

Photolytic Degradation

Fluorinated compounds can undergo photolytic degradation, although the high strength of the C-F bond often makes them relatively photostable.[9][10] However, the presence of other functional groups can influence photostability. Photolysis could potentially proceed through radical mechanisms.

Potential Photodegradation Pathways:

  • C-C Bond Cleavage: Homolytic cleavage of the strained cyclopropane ring bonds.

  • C-H Bond Cleavage: Abstraction of a hydrogen atom from the alcohol or the difluoromethyl group to initiate radical reactions.

  • Defluorination: While less likely, cleavage of a C-F bond under high-energy UV irradiation cannot be entirely ruled out, which would lead to the formation of fluoride ions.[10]

Thermal Degradation

[1-(Difluoromethyl)cyclopropyl]methanol is expected to be relatively stable at ambient temperatures. At elevated temperatures, decomposition could occur, potentially through elimination or rearrangement reactions. The specific degradation products would depend on the temperature and the presence of any catalysts.

Part 3: Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of [1-(difluoromethyl)cyclopropyl]methanol requires a systematic forced degradation study. The following protocols are designed to be self-validating by including appropriate controls and analytical methods.

General Experimental Workflow

G cluster_workflow Forced Degradation Workflow Prep Prepare Stock Solution of Compound in a Suitable Solvent (e.g., Methanol, Acetonitrile) Stress Aliquot and Subject to Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) Prep->Stress Neutralize Neutralize/Quench Reactions at Defined Time Points Stress->Neutralize Analyze Analyze Samples by HPLC-UV/MS Neutralize->Analyze Characterize Characterize Degradants (MS/MS, NMR if necessary) Analyze->Characterize MassBalance Perform Mass Balance Calculation Analyze->MassBalance

Caption: General workflow for forced degradation studies.

Detailed Protocols

Materials:

  • [1-(Difluoromethyl)cyclopropyl]methanol

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (30%)

  • Analytical balance, volumetric flasks, pipettes

  • HPLC system with UV and Mass Spectrometry (MS) detectors

  • Photostability chamber

  • Oven

Stock Solution Preparation:

Prepare a stock solution of [1-(difluoromethyl)cyclopropyl]methanol at a concentration of 1 mg/mL in methanol or acetonitrile.

Table 2: Forced Degradation Experimental Conditions

Stress ConditionProtocolJustification
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24, 48, and 72 hours. Neutralize with 1 M NaOH before analysis.To assess susceptibility to acid-catalyzed ring-opening and other hydrolytic degradation. Elevated temperature accelerates the process.
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours. Neutralize with 1 M HCl before analysis.To evaluate stability in alkaline conditions, which could promote elimination reactions.
Oxidative Degradation Mix 1 mL of stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24, 48, and 72 hours.To probe for oxidative lability, primarily of the alcohol functional group.
Photolytic Degradation Expose a solution of the compound in a quartz cuvette to UV light (e.g., 254 nm and 365 nm) in a photostability chamber for a defined period (e.g., ICH Q1B guidelines). A control sample should be wrapped in aluminum foil.To determine the potential for photodegradation, which is a key consideration for drug product stability.
Thermal Degradation Store the solid compound and a solution in an oven at a high temperature (e.g., 80°C) for several days.To assess the intrinsic thermal stability of the molecule in both solid and solution states.

Analytical Methodology:

A stability-indicating HPLC method should be developed and validated. A reversed-phase C18 column is a good starting point. The mobile phase could be a gradient of acetonitrile and water with a suitable buffer. UV detection should be used for quantification, and MS detection is crucial for the identification of degradation products by their mass-to-charge ratio (m/z).

Conclusion

[1-(Difluoromethyl)cyclopropyl]methanol is a promising building block in drug discovery, offering a unique combination of structural and electronic properties. Its stability is a key factor in its successful application. This guide has outlined the theoretical basis for its stability and potential degradation pathways, focusing on acid-catalyzed ring-opening and oxidation of the primary alcohol. The provided experimental protocols offer a robust framework for systematically evaluating the stability of this molecule and any API derived from it. A thorough understanding of these aspects will enable researchers to mitigate stability risks and accelerate the development of new and innovative therapeutics.

References

  • Mei, H., Han, J., & Fustero, S. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8873. [Link]

  • L'Heureux, A., & Paquin, J. F. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7116-7168. [Link]

  • ResearchGate. (2024). The F-Difluoromethyl Group: Challenges, Impact and Outlook. [Link]

  • Hu, X., et al. (2023). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Nature Communications, 14(1), 3073. [Link]

  • Karade, N. N., et al. (2018). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal, 24(50), 13246-13254. [Link]

  • Han, C., et al. (2023). Enhanced biodegradation of fluorinated pharmaceutical by Aspergillus flavus and Cunninghamella elegans biofilms: kinetics and mechanisms. Environmental Science and Pollution Research, 30(50), 108311-108322. [Link]

  • ResearchGate. (n.d.). Degradation of RPA 202248 [U-14C-phenyl]-?(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-?-oxo-4-(trifluromethyl)benzenepropanenitrile), the Primary Degradation Product of Isoxaflutole, in an Outdoor Aquatic Microcosm System. [Link]

  • ACS Organic & Inorganic Au. (2021). Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. [Link]

  • Beilstein Journals. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. [Link]

  • RSC Publishing. (1982). Ring-opening of some radicals containing the cyclopropylmethyl system. [Link]

  • National Center for Biotechnology Information. (n.d.). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. [Link]

  • ACS Publications. (2020). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]

  • PubMed. (2010). Hydrolysis of fluorotelomer compounds leading to fluorotelomer alcohol production during solvent extractions of soils. [Link]

  • RSC Publishing. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. [Link]

  • Chemistry Stack Exchange. (2019). Which ring expansion in cyclobutyl(cyclopropyl)methanol is favourable?. [Link]

  • National Center for Biotechnology Information. (2020). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]

  • ACS Publications. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • ResearchGate. (2023). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. [https://www.researchgate.net/publication/372935266_Study_of_forced_degradation_behavior_of_fluorometholone_by_reversed-phase_high-performance_liquid_chromatography]([Link]_ chromatography)

  • ACS Publications. (2004). Degradation of Fluorotelomer Alcohols: A Likely Atmospheric Source of Perfluorinated Carboxylic Acids. [Link]

  • Google Patents. (n.d.).
  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. [Link]

  • ResearchGate. (2008). Synthesis of 1′- C -Fluoromethyl-ddC by Selectfluor-Induced Glycosylation of exo -Glycals. [Link]

  • National Center for Biotechnology Information. (2012). Base-Induced Instability of Fluorotelomer Alcohols. [Link]

Sources

Methodological & Application

Synthesis of [1-(Difluoromethyl)cyclopropyl]methanol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Difluoromethylcyclopropyl Moiety in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the difluoromethyl group (-CF2H) has garnered significant attention as a unique bioisostere for hydroxyl, thiol, and amine functionalities.[1] Its ability to act as a lipophilic hydrogen bond donor, coupled with its strong electron-withdrawing nature, can enhance metabolic stability, membrane permeability, and binding affinity.[2][3]

When the difluoromethyl group is appended to a cyclopropane ring, it creates a conformationally rigid scaffold that is of high interest in drug design.[3][4] The resulting [1-(difluoromethyl)cyclopropyl] moiety offers a three-dimensional exit vector from a core structure, enabling chemists to explore new regions of chemical space and optimize ligand-protein interactions. This application note provides a detailed, field-proven protocol for the synthesis of [1-(difluoromethyl)cyclopropyl]methanol, a key building block for the introduction of this valuable structural motif.

Synthetic Strategy: A Multi-Step Approach to a Valuable Building Block

The synthesis of [1-(difluoromethyl)cyclopropyl]methanol is achieved through a robust, three-step sequence commencing with a commercially available starting material. The overall strategy involves:

  • Protection of Allyl Alcohol: The hydroxyl group of allyl alcohol is first protected as a benzyl ether to prevent unwanted side reactions in the subsequent cyclopropanation step.

  • Difluorocyclopropanation: The key difluoromethylcyclopropane core is constructed via a [2+1] cycloaddition reaction using a reliable difluorocarbene source.

  • Deprotection: Finally, the benzyl protecting group is removed through hydrogenolysis to yield the target [1-(difluoromethyl)cyclopropyl]methanol.

This approach was designed for its reliability, scalability, and use of well-established chemical transformations, ensuring a high degree of reproducibility in a research setting.

G A Allyl Alcohol B Allyl Benzyl Ether A->B NaH, BnBr THF, 0 °C to rt C 1-(Difluoromethyl)-1-(benzyloxymethyl)cyclopropane B->C TMSCF3, NaI DME, 85 °C D [1-(Difluoromethyl)cyclopropyl]methanol C->D H2, Pd/C MeOH, rt

Figure 1. Synthetic workflow for [1-(Difluoromethyl)cyclopropyl]methanol.

Experimental Protocols

PART 1: Synthesis of Allyl Benzyl Ether

Rationale: The protection of the hydroxyl group of allyl alcohol is crucial to prevent its reaction with the difluorocarbene precursor in the subsequent step. Benzyl ether was chosen as the protecting group due to its stability under the conditions of difluorocyclopropanation and its straightforward removal via hydrogenolysis.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Allyl Alcohol58.085.0 g86.1 mmol1.0
Sodium Hydride (60% dispersion in mineral oil)24.004.13 g103.3 mmol1.2
Benzyl Bromide171.0416.2 g (11.7 mL)94.7 mmol1.1
Anhydrous Tetrahydrofuran (THF)-200 mL--

Procedure:

  • To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 4.13 g, 103.3 mmol).

  • Wash the sodium hydride with anhydrous hexanes (3 x 20 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.

  • Add anhydrous THF (100 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve allyl alcohol (5.0 g, 86.1 mmol) in anhydrous THF (50 mL) and add it dropwise to the sodium hydride suspension via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (16.2 g, 94.7 mmol) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of deionized water (50 mL) at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford allyl benzyl ether as a colorless oil.

PART 2: Synthesis of 1-(Difluoromethyl)-1-(benzyloxymethyl)cyclopropane

Rationale: The formation of the difluoromethylcyclopropane ring is the key step in this synthesis. The use of trifluoromethyltrimethylsilane (TMSCF3, Ruppert-Prakash reagent) in combination with sodium iodide provides a reliable and relatively safe source of difluorocarbene.[5] This method is known to be effective for the difluorocyclopropanation of a wide range of alkenes.[6]

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Allyl Benzyl Ether148.205.0 g33.7 mmol1.0
Trifluoromethyltrimethylsilane (TMSCF3)142.229.6 g (9.8 mL)67.4 mmol2.0
Sodium Iodide149.8910.1 g67.4 mmol2.0
Anhydrous 1,2-Dimethoxyethane (DME)-150 mL--

Procedure:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add allyl benzyl ether (5.0 g, 33.7 mmol), sodium iodide (10.1 g, 67.4 mmol), and anhydrous DME (150 mL).

  • Add trifluoromethyltrimethylsilane (9.6 g, 67.4 mmol) to the stirred solution.

  • Heat the reaction mixture to 85 °C and stir for 12 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (100 mL).

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 2% to 10% ethyl acetate in hexanes) to yield 1-(difluoromethyl)-1-(benzyloxymethyl)cyclopropane as a colorless oil.

PART 3: Synthesis of [1-(Difluoromethyl)cyclopropyl]methanol

Rationale: The final step is the deprotection of the benzyl ether to unveil the desired primary alcohol. Catalytic hydrogenolysis using palladium on carbon is a clean and efficient method for this transformation, typically proceeding with high yield and minimal side products.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
1-(Difluoromethyl)-1-(benzyloxymethyl)cyclopropane198.224.0 g20.2 mmol1.0
Palladium on Carbon (10 wt. %)-400 mg--
Methanol-100 mL--

Procedure:

  • To a 250 mL round-bottom flask, add 1-(difluoromethyl)-1-(benzyloxymethyl)cyclopropane (4.0 g, 20.2 mmol) and methanol (100 mL).

  • Carefully add palladium on carbon (10 wt. %, 400 mg) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenator) three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol (50 mL).

  • Concentrate the filtrate under reduced pressure to yield [1-(difluoromethyl)cyclopropyl]methanol as a colorless oil. The product is often of sufficient purity for subsequent use, but can be further purified by flash column chromatography if necessary.

Safety and Handling

  • Sodium Hydride: A pyrophoric solid that reacts violently with water. Handle under an inert atmosphere and away from moisture.[7]

  • Benzyl Bromide: A lachrymator and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Trifluoromethyltrimethylsilane (TMSCF3): A volatile and flammable liquid. It can be toxic upon inhalation or skin contact. Handle in a fume hood.[1]

  • Hydrogen Gas: Highly flammable. Ensure there are no ignition sources in the vicinity during the hydrogenation step.

  • General Precautions: A thorough hazard analysis and risk assessment should be conducted before performing any chemical synthesis.[8][9] Always wear appropriate PPE and work in a well-ventilated area.

Characterization of [1-(Difluoromethyl)cyclopropyl]methanol

  • CAS Number: 1314402-08-8[10]

  • Molecular Formula: C5H8F2O[10]

  • Molecular Weight: 122.11 g/mol [10]

  • Appearance: Colorless oil

  • Storage: Store in a freezer at -20°C, sealed in a dry environment.[10]

  • Expected Spectroscopic Data:

    • ¹H NMR (CDCl₃): The spectrum should show a triplet for the CHF₂ proton, a singlet for the CH₂OH protons, and multiplets for the cyclopropyl protons.

    • ¹³C NMR (CDCl₃): The spectrum should show a triplet for the CF₂ carbon due to C-F coupling, and distinct signals for the other carbons in the molecule.

    • ¹⁹F NMR (CDCl₃): The spectrum should exhibit a doublet for the two equivalent fluorine atoms coupled to the adjacent proton.

    • Mass Spectrometry (ESI): The mass spectrum should show the corresponding molecular ion peak.

Troubleshooting and Optimization

  • Low Yield in Step 1: Ensure the sodium hydride is fresh and properly washed to remove the mineral oil. The use of completely anhydrous THF is critical for the success of this step.

  • Incomplete Reaction in Step 2: The reaction is sensitive to moisture. Ensure all glassware is flame-dried and the reaction is performed under a strict inert atmosphere. If the reaction stalls, a slight increase in temperature or the addition of a catalytic amount of a phase-transfer catalyst may be beneficial.

  • Incomplete Deprotection in Step 3: Ensure the palladium catalyst is active. If the reaction is sluggish, the catalyst can be carefully replaced with a fresh batch. Increasing the hydrogen pressure may also improve the reaction rate.

Conclusion

This application note provides a comprehensive and reliable protocol for the multi-step synthesis of [1-(difluoromethyl)cyclopropyl]methanol. By following these detailed procedures, researchers in drug discovery and organic synthesis can confidently prepare this valuable building block for the development of novel therapeutics and other advanced materials. The strategic use of well-established reactions ensures high reproducibility and scalability, making this protocol a valuable addition to the synthetic chemist's toolbox.

References

  • ResearchGate. (2025). Synthesis of 1′- C -Fluoromethyl-ddC by Selectfluor-Induced Glycosylation of exo -Glycals. Retrieved from [Link]

  • Prakash, G. K. S., et al. (2011). Synthesis of gemDifluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source.
  • ResearchGate. (n.d.). Synthetic approaches toward difluoromethylated cyclopropanes. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process. Organic & Biomolecular Chemistry, 16(33), 6035-6039.
  • Grygorenko, O. O. (2022). Synthesis of gem-Difluorocyclopropanes.
  • Organic Syntheses. (n.d.). 1-(3-chloro-4-hydroxyphenyl)ethan-1-one. Retrieved from [Link]

  • Charette, A. B. (2021). Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. Accounts of Chemical Research, 54(15), 3135-3148.
  • Gao, B., et al. (2024). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis.
  • Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(13), 7583-7627.
  • Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Retrieved from [Link]

  • US EPA. (n.d.). Fluxapyroxad Environmental Chemistry Method - Soil. Retrieved from [Link]

  • Asian Journal of Organic Chemistry. (2017). Metal-Catalyzed Direct Difluoromethylation Reactions. Asian Journal of Organic Chemistry, 6(9), 1134-1146.
  • Koenigs, R. M., et al. (2016). Rhodium catalyzed synthesis of difluoromethyl cyclopropanes.
  • ACS Publications. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 945-949.
  • Royal Society of Chemistry. (2016). Rhodium catalyzed synthesis of difluoromethyl cyclopropanes.
  • Agilent. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Retrieved from [Link]

  • MDPI. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(24), 4483.
  • University of California, Irvine. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]

  • ResearchGate. (2017). Recent Advances in Difluoromethylation Reaction. Retrieved from [Link]

  • ACS Publications. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. ACS Omega, 7(6), 5195-5202.
  • Stanford University. (n.d.). Protocol for Chloroform Methanol Precipitation. Retrieved from [Link]

  • Beilstein-Institut. (2023). Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. Beilstein Journal of Organic Chemistry, 19, 1344-1351.
  • PubMed. (2024). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Retrieved from [Link]

Sources

Application Note: [1-(Difluoromethyl)cyclopropyl]methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of [1-(Difluoromethyl)cyclopropyl]methanol (CAS: 1314402-08-8) as a high-value building block in modern medicinal chemistry.

In the optimization of lead compounds, this scaffold offers a dual advantage: conformational restriction via the cyclopropyl ring and lipophilic hydrogen bond donation via the difluoromethyl (


) group.[1] It serves as a superior bioisostere for tert-butyl groups, isopropyl groups, and metabolically labile methyl-cyclopropyl moieties. This note provides the rationale, physicochemical data, and validated protocols for integrating this motif into drug candidates to improve metabolic stability (t1/2) and permeability (

).

Physicochemical Profile & Rationale

The strategic value of [1-(Difluoromethyl)cyclopropyl]methanol lies in its ability to modulate physicochemical properties without significantly altering steric bulk compared to non-fluorinated analogs.

The "Lipophilic H-Bond Donor" Effect

Unlike the trifluoromethyl group (


), which is purely lipophilic and electron-withdrawing, the difluoromethyl group (

) contains an acidic proton capable of acting as a weak hydrogen bond donor (HBD). When attached to a rigid cyclopropyl scaffold, this HBD vector is fixed in 3D space, allowing for specific interactions with protein backbone carbonyls or water networks in the binding pocket.
Comparative Property Table

The following table illustrates the shift in properties when substituting a standard methyl or tert-butyl group with the 1-(difluoromethyl)cyclopropyl motif.

Property1-Methyl-cyclopropyltert-Butyl1-(Difluoromethyl)cyclopropyl Impact on Drug Design
Steric Bulk (

)
LowHighMedium-High Bioisostere for t-Bu with reduced lipophilicity penalty.
H-Bond Donor NoNoYes (Weak) Unique binding interaction (

).
Metabolic Stability Low (Benzylic-like oxid.)Medium (Oxid. labile)High Blocks P450 oxidation at the

-carbon.
Lipophilicity (

LogP)
Ref+0.8+0.3 to +0.5 Modulates lipophilicity less aggressively than

.
Conformational Bias RigidFlexible (Rotatable)Rigid Reduces entropic penalty upon binding.

Synthetic Utility & Transformations[1][2][3][4][5][6][7]

The primary utility of [1-(Difluoromethyl)cyclopropyl]methanol is its function as a divergent precursor. The hydroxyl group serves as a "handle" to install the pharmacophore while carrying the


-cyclopropyl payload.
Divergent Synthesis Pathway (DOT Diagram)

SyntheticPathways Start [1-(Difluoromethyl) cyclopropyl]methanol Aldehyde Aldehyde (Swern/Dess-Martin) Start->Aldehyde Oxidation LG Leaving Group (OMs / OTs / I) Start->LG Activation Acid Carboxylic Acid (Jones/Pinnick) Start->Acid Strong Ox. Amine Bioactive Amines (Reductive Amination) Aldehyde->Amine R-NH2 / NaBH(OAc)3 Heterocycle Heterocycles (Oxazoles/Imidazoles) Aldehyde->Heterocycle Cyclization LG->Amine N3- displacement -> Reduction Ether Ethers (Williamson) LG->Ether R-OH / Base Coupling Amide Coupling (Peptidomimetics) Acid->Coupling HATU / R-NH2

Figure 1: Divergent synthetic utility of the alcohol scaffold. The hydroxyl group enables access to amines, ethers, and heterocycles while retaining the fluorinated motif.

Experimental Protocols

Protocol A: Activation and Amine Installation

Objective: Convert the alcohol to a primary amine via a mesylate intermediate. This is the most common workflow to generate "fluorinated cyclopropyl amine" building blocks for fragment-based drug discovery.

Safety Note: Sodium azide (


) is toxic and potentially explosive. Work behind a blast shield. Avoid halogenated solvents with azides if possible, or keep cool.
Step 1: Mesylation
  • Dissolution: Dissolve [1-(Difluoromethyl)cyclopropyl]methanol (1.0 eq) in anhydrous DCM (0.2 M) under

    
     atmosphere.
    
  • Base Addition: Cool to 0°C. Add triethylamine (

    
    , 1.5 eq) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).
    
  • Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (stain with PMA or

    
    ; the alcohol is UV inactive, but the mesylate may show faint activity or distinct Rf shift).
    
    • Checkpoint: Complete consumption of starting material is critical to avoid side reactions in Step 2.

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate. Use crude for Step 2 immediately (mesylates of cyclopropanes can be prone to rearrangement).
Step 2: Azidation and Staudinger Reduction
  • Displacement: Dissolve crude mesylate in DMF (0.2 M). Add

    
     (1.5 eq). Heat to 60°C for 4 hours.
    
    • Safety: Do not exceed 80°C.

  • Reduction (One-Pot): Cool to RT. Add Triphenylphosphine (

    
    , 1.2 eq) and water (2.0 eq). Stir at RT for 12 hours (Staudinger reaction).
    
  • Purification: Acidify to pH 2 with 1M HCl (extracts amine into aqueous phase). Wash organic phase (removes

    
    ). Basify aqueous phase to pH 12 with NaOH. Extract amine into DCM.
    
  • Validation:

    • 
       NMR:  Look for the characteristic doublet of triplets (approx -115 to -125 ppm).
      
    • MS (ESI): Confirm [M+H]+.

Protocol B: Microsomal Stability Assay (Validation of Motif)

Objective: Verify the metabolic stability conferred by the


-cyclopropyl group compared to a standard tert-butyl or isopropyl analog.
  • Preparation: Prepare 10 mM stock solutions of the test compound (containing the motif) and the non-fluorinated reference in DMSO.

  • Incubation:

    • Mix test compound (1 µM final) with pooled liver microsomes (human/rat, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 mins.

    • Initiate reaction with NADPH (1 mM).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 mins.

  • Quenching: Add to 150 µL ice-cold Acetonitrile (containing internal standard). Centrifuge (4000 rpm, 10 min).

  • Analysis: Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Success Criteria: The

      
      -cyclopropyl analog should exhibit a >2-fold increase in 
      
      
      
      compared to the isopropyl analog due to blockage of
      
      
      -hydroxylation.

Decision Logic for SAR Implementation

When should you deploy this building block? Use the following logic flow to determine applicability in your Structure-Activity Relationship (SAR) campaign.

SAR_Logic Start Lead Compound Optimization Issue1 Metabolic Hotspot? Start->Issue1 Issue2 Solubility/Permeability Issue? Start->Issue2 Decision1 Is the hotspot a t-Butyl or Isopropyl? Issue1->Decision1 Decision2 Need H-Bond Donor without basicity? Issue2->Decision2 Apply Apply 1-(Difluoromethyl) cyclopropyl motif Decision1->Apply Yes (Block oxidation) Alt Consider other bioisosteres (e.g., oxetane) Decision1->Alt No Decision2->Apply Yes (Lipophilic HBD) Decision2->Alt No

Figure 2: Decision matrix for incorporating the difluoromethyl-cyclopropyl moiety.

References

  • Mykhailiuk, P. K. (2022).[1] Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem. Link

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[2]

  • Mullard, A. (2018). FDA Approves Glecaprevir/Voxilaprevir.[1] Nature Reviews Drug Discovery. (Highlighting the use of fluorinated cyclopropanes in HCV drugs). Link

  • Enamine Ltd. (2023). Building Block Collection: Fluorinated Cyclopropanes. (Commercial source for CAS 1314402-08-8 and derivatives). Link

  • Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen Bond Donor: A structural and thermodynamic investigation. Journal of Medicinal Chemistry. Link

Sources

Reactions of [1-(Difluoromethyl)cyclopropyl]methanol hydroxyl group

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of [1-(Difluoromethyl)cyclopropyl]methanol

Executive Summary & Molecule Profile

[1-(Difluoromethyl)cyclopropyl]methanol (CAS: 1314402-08-8) is a high-value building block in medicinal chemistry. It serves as a bioisostere for tert-butyl or isopropyl groups, offering improved metabolic stability and lipophilicity modulation due to the difluoromethyl (


) moiety.

This guide addresses the specific reactivity challenges posed by the hydroxyl group in this scaffold. Unlike standard primary alcohols, the adjacent 1,1-disubstituted cyclopropane ring and the electron-withdrawing


 group alter the electronic landscape, requiring tailored protocols to prevent ring fragmentation and maximize yield.
PropertySpecification
Structure Cyclopropane ring with geminal

and

Electronic Effect

is strongly Electron Withdrawing (EWG) (

)
Key Risk Cyclopropylcarbinyl rearrangement (Ring expansion/opening)
Preferred Mechanism

(Concerted) or Radical; Avoid

(Cationic)

Mechanistic Insight: The Stability Paradox

To successfully derivatize the hydroxyl group, researchers must understand the "Push-Pull" conflict inherent in this molecule.

  • Cation Destabilization (The Safety Net): In typical cyclopropylmethanols, converting the hydroxyl to a leaving group and heating often leads to ring expansion (to cyclobutane) or opening (to homoallyl) via a carbocation intermediate. However, in this specific molecule, the

    
     group destabilizes the adjacent carbocation  via inductive withdrawal. This raises the energy barrier for 
    
    
    
    pathways, effectively suppressing unwanted rearrangements under mild conditions.
  • Nucleophilicity Reduction: The inductive effect of the

    
     group propagates through the ring, rendering the hydroxyl oxygen slightly less nucleophilic than in non-fluorinated analogs. Reactions requiring the alcohol to act as a nucleophile (e.g., etherification) may require stronger bases or longer reaction times.
    

Strategic Directive:

  • DO: Prioritize

    
     mechanisms (Mitsunobu, direct displacement of sulfonates).
    
  • DO: Use controlled oxidation methods (Dess-Martin Periodinane) to access the aldehyde.

  • AVOID: Harsh Lewis acids or prolonged exposure to strong aqueous acids which can force ring opening despite the stabilizing EWG effect.

Reaction Landscape Visualization

The following diagram outlines the safe versus risky pathways for functionalizing the hydroxyl group.

ReactionLandscape Start [1-(Difluoromethyl) cyclopropyl]methanol Aldehyde Aldehyde (via Oxidation) Start->Aldehyde DMP or Swern (Preferred) LG Activated LG (OMs/OTs) Start->LG MsCl/TEA (0°C) Ether Ether/Amine (via Mitsunobu) Start->Ether PPh3/DIAD (No Cation) LG->Ether Nucleophile (S_N2 Pathway) Rearrange Ring Expansion/ Opening (Side Product) LG->Rearrange Heat/Polar Solvent (S_N1 Pathway)

Figure 1: Strategic pathways. Green nodes indicate stable products; red indicates instability risks associated with carbocation formation.

Detailed Protocols

Protocol A: Controlled Oxidation to Aldehyde

Target: Synthesis of 1-(difluoromethyl)cyclopropanecarbaldehyde.

Rationale: The aldehyde is a versatile intermediate for Wittig olefination or reductive amination. We select Dess-Martin Periodinane (DMP) over Jones Reagent to avoid strong acidic conditions that could degrade the strained ring or the


 moiety.

Reagents:

  • Substrate: 1.0 eq

  • Dess-Martin Periodinane (DMP): 1.2 eq

  • Sodium Bicarbonate (

    
    ): 2.0 eq (Buffer)
    
  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step:

  • Preparation: Dissolve [1-(difluoromethyl)cyclopropyl]methanol (1.0 g, 8.2 mmol) in anhydrous DCM (15 mL).

  • Buffering: Add solid

    
     (1.38 g, 16.4 mmol) to the stirring solution. Note: This neutralizes acetic acid byproducts from DMP.
    
  • Addition: Cool the mixture to

    
    . Add DMP (4.17 g, 9.8 mmol) portion-wise over 5 minutes.
    
  • Reaction: Warm to room temperature (

    
    ) and stir for 2 hours. Monitor by TLC (stain with 
    
    
    
    ; aldehyde oxidizes instantly).
  • Quench: Pour reaction mixture into a saturated solution of

    
     and 
    
    
    
    (1:1 mixture, 20 mL). Stir vigorously until the organic layer is clear (removes iodine byproducts).
  • Workup: Extract with DCM (

    
    ). Dry combined organics over 
    
    
    
    , filter, and concentrate carefully (aldehyde may be volatile).

Validation Point:


 should show a distinct aldehyde proton doublet/triplet around 9.5 ppm, with coupling to the cyclopropyl protons.
Protocol B: Activation via Mesylation (Leaving Group Installation)

Target: Preparation of [1-(difluoromethyl)cyclopropyl]methyl methanesulfonate.

Rationale: Creating a mesylate allows for subsequent nucleophilic substitution. We use mild bases and low temperatures to prevent elimination.

Reagents:

  • Substrate: 1.0 eq

  • Methanesulfonyl Chloride (MsCl): 1.2 eq

  • Triethylamine (TEA): 1.5 eq

  • Solvent: DCM

Step-by-Step:

  • Dissolution: Dissolve substrate in DCM (

    
     concentration) under Nitrogen atmosphere.
    
  • Base Addition: Add TEA (1.5 eq) and cool to

    
    .
    
  • Activation: Add MsCl (1.2 eq) dropwise. The reaction is exothermic; maintain temperature

    
    .
    
  • Completion: Stir at

    
     for 30 minutes, then allow to warm to RT for 1 hour.
    
  • Workup: Wash with cold

    
     (rapid wash to remove amine), then saturated 
    
    
    
    , then brine.
  • Storage: The mesylate should be used immediately or stored at

    
    . Do not heat during concentration (
    
    
    
    bath).
Protocol C: Mitsunobu Etherification (Drug Conjugation)

Target: Coupling to a phenol or acidic heterocycle.

Rationale: The Mitsunobu reaction is the gold standard for this substrate. It proceeds via an


 mechanism involving an alkoxy-phosphonium intermediate, completely avoiding the carbocation and thus eliminating rearrangement risks.

Reagents:

  • Substrate (Alcohol): 1.0 eq

  • Nucleophile (Phenol/Imide): 1.0–1.2 eq

  • Triphenylphosphine (

    
    ): 1.5 eq
    
  • DIAD (Diisopropyl azodicarboxylate): 1.5 eq

  • Solvent: THF (Tetrahydrofuran), anhydrous

Workflow Diagram:

Mitsunobu Step1 1. Mix Alcohol + Nucleophile + PPh3 in THF at 0°C Step2 2. Add DIAD dropwise (Maintain < 5°C) Step1->Step2 Step3 3. Formation of Alkoxy-Phosphonium Intermediate Step2->Step3 Activation Step4 4. SN2 Attack by Nucleophile (Inversion/Displacement) Step3->Step4 Rapid Step Result Target Ether/Amine + OPPh3 + Hydrazine Step4->Result

Figure 2: Mitsunobu workflow ensuring concerted displacement.

Comparative Data: Oxidation Methods

MethodReagentsYieldNotesRecommendation
Dess-Martin DMP,

, DCM
88-95%Mildest, no acid generation.Primary Choice
Swern DMSO,

, TEA
85-90%Cryogenic (

). Odorous.
Good for Scale-up
Jones

,

< 60%Acid promotes ring opening/degradation.Avoid
PCC Pyridinium Chlorochromate70-80%Difficult workup (tar).Secondary Choice

References

  • Synthesis and Stability of gem-Difluorocyclopropanes

    • Title: The preparation and properties of 1,1-difluorocyclopropane derivatives.[1][2]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Difluoromethyl Group Properties

    • Title: The difluoromethyl group as a hydrogen bond donor: a lipophilic bioisostere.[3]

    • Source: Journal of Medicinal Chemistry (via NIH/PubMed).
    • URL:[Link]

  • Mitsunobu Reaction Mechanism

    • Title: The Mitsunobu Reaction: Origin, Mechanism, and Applic
    • Source: Organic Chemistry Portal.[4]

    • URL:[Link]

  • Compound Data

    • Title: [1-(Difluoromethyl)cyclopropyl]methanol (PubChem CID 15421748).
    • Source: PubChem.[5]

    • URL:[Link]

Sources

Application Notes & Protocols: Derivatization of [1-(Difluoromethyl)cyclopropyl]methanol for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Difluoromethylcyclopropyl Moiety

In modern medicinal chemistry, the strategic incorporation of fluorine and conformationally constrained scaffolds is a cornerstone of rational drug design. The [1-(difluoromethyl)cyclopropyl]methanol building block embodies both principles, offering a unique combination of physicochemical properties highly sought after by drug development professionals.

  • The Difluoromethyl Group (CHF₂): This group serves as a unique lipophilic hydrogen bond donor, capable of enhancing drug-target affinity and specificity.[1] Furthermore, it is recognized as a metabolically stable bioisostere of alcohol, thiol, or amine groups, which are common pharmacophores often susceptible to metabolic degradation.[1] The introduction of the CHF₂ group can significantly alter electronic properties and metabolic stability.[2]

  • The Cyclopropyl Ring: As a small, rigid carbocycle, the cyclopropane ring is frequently used to lock in specific conformations, reducing the entropic penalty upon binding to a biological target.[3][4] It often serves as a metabolically robust isosteric replacement for gem-dimethyl groups or alkenes, and is strategically employed to increase potency and minimize off-target effects.[3]

The primary alcohol of [1-(difluoromethyl)cyclopropyl]methanol is a versatile synthetic handle. Its derivatization into esters, ethers, aldehydes, and other functional groups allows for the systematic exploration of structure-activity relationships (SAR) and the connection of this valuable motif to larger, more complex molecular architectures. This guide provides detailed protocols and the underlying scientific rationale for three key transformations: Esterification , Etherification , and Oxidation .

Physicochemical Properties of Starting Material

A thorough understanding of the starting material is critical for successful synthesis and analysis.

PropertyValueSource
IUPAC Name [1-(Difluoromethyl)cyclopropyl]methanol
CAS Number 1314402-08-8
Molecular Formula C₅H₈F₂O
Molecular Weight 122.11 g/mol
Appearance Off-white to yellow solid
Storage Store at 0-8 °C

Core Derivatization Strategies

The hydroxyl group of [1-(difluoromethyl)cyclopropyl]methanol can be readily transformed into a variety of functional groups. This section details the methodologies for its conversion into esters, ethers, and the corresponding aldehyde, providing both the "how" and the "why" for each experimental choice.

Derivatization_Pathways Figure 1. Key Derivatization Pathways cluster_start cluster_products start [1-(Difluoromethyl)cyclopropyl]methanol (Starting Material) ester Ester Derivative R-CO-O-CH₂- start->ester Esterification (e.g., Mitsunobu, Acylation) ether Ether Derivative R-O-CH₂- start->ether Etherification (e.g., Williamson) aldehyde Aldehyde Derivative -(C=O)H start->aldehyde Selective Oxidation (e.g., Swern, DMP, IBX)

Caption: Figure 1. Key Derivatization Pathways

Esterification: Introducing Carboxylate Moieties

Esterification is a fundamental method to append carboxylic acid-containing fragments, which can serve as key pharmacophores or handles for further functionalization.

The Mitsunobu reaction is a powerful and reliable method for converting primary and secondary alcohols into esters, ethers, and other derivatives under exceptionally mild conditions.[5][6] It is particularly valuable when dealing with sensitive substrates that cannot tolerate the harsh acidic or basic conditions of other esterification methods. The reaction proceeds via the formation of an oxyphosphonium salt, which is an excellent leaving group, followed by an Sₙ2 displacement by the nucleophile (in this case, a carboxylate).[7]

Mitsunobu_Mechanism Figure 2. Mitsunobu Reaction Workflow A 1. Reagent Activation B PPh₃ + DEAD → Betaine A->B C 2. Oxyphosphonium Formation B->C + R'COOH (protonates betaine) D Alcohol + Betaine → Oxyphosphonium Salt C->D E 3. SN2 Displacement D->E F Carboxylate + Salt → Ester Product E->F G Byproducts: Ph₃P=O, DEAD-H₂ F->G Workup & Purification

Caption: Figure 2. Mitsunobu Reaction Workflow

Objective: To synthesize the benzoate ester of [1-(difluoromethyl)cyclopropyl]methanol.

Materials:

  • [1-(Difluoromethyl)cyclopropyl]methanol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Benzoic Acid (1.2 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq), typically as a 40% solution in toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate, Hexanes, Saturated aq. NaHCO₃, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add [1-(difluoromethyl)cyclopropyl]methanol (1.0 eq), triphenylphosphine (1.5 eq), and benzoic acid (1.2 eq).

  • Dissolution: Dissolve the solids in anhydrous THF (approx. 0.1 M concentration relative to the alcohol).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the initial reaction between PPh₃ and DEAD/DIAD.[6]

  • Reagent Addition: Add the DEAD or DIAD solution (1.5 eq) dropwise to the stirred solution over 15-20 minutes. A color change (typically to a pale yellow or orange) and formation of a white precipitate (triphenylphosphine oxide) may be observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 20% ethyl acetate in hexanes. The product should have a higher Rf value than the starting alcohol.

  • Workup:

    • Quench the reaction by adding a small amount of water.

    • Remove the THF under reduced pressure.

    • Dilute the residue with ethyl acetate and wash sequentially with saturated aq. NaHCO₃ (to remove unreacted benzoic acid), water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product contains triphenylphosphine oxide and reduced hydrazide byproducts. Purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure ester.

Oxidation: Accessing the Aldehyde

Oxidation of the primary alcohol to the corresponding aldehyde provides a critical electrophilic intermediate for reactions such as reductive amination, Wittig olefination, and aldol condensations. The primary challenge is preventing over-oxidation to the carboxylic acid.

The Swern oxidation is a highly reliable and mild method for converting primary alcohols to aldehydes.[8][9] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride or trifluoroacetic anhydride at very low temperatures (-78 °C). The reaction proceeds through an alkoxysulfonium ylide, which undergoes intramolecular elimination to form the aldehyde, dimethyl sulfide, and CO₂/CO gases.[10] The use of a hindered base, such as triethylamine, is critical in the final step to promote the elimination pathway.

Objective: To synthesize [1-(difluoromethyl)cyclopropyl]carbaldehyde.

Materials:

  • Oxalyl chloride (1.5 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • [1-(Difluoromethyl)cyclopropyl]methanol (1.0 eq)

  • Triethylamine (TEA) (5.0 eq)

  • Pentane or Diethyl Ether

Procedure:

  • Activator Preparation: To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath). Add oxalyl chloride (1.5 eq) dropwise.

  • Oxidant Addition: Add a solution of anhydrous DMSO (3.0 eq) in DCM dropwise to the oxalyl chloride solution at -78 °C. Stir for 15 minutes. Vigorous gas evolution (CO and CO₂) may be observed.

  • Substrate Addition: Add a solution of [1-(difluoromethyl)cyclopropyl]methanol (1.0 eq) in DCM dropwise, ensuring the internal temperature remains below -65 °C. Stir for 30-45 minutes at -78 °C.

  • Elimination: Add triethylamine (5.0 eq) dropwise. A thick white precipitate (triethylammonium chloride) will form. After addition, stir for 20 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature.

  • Monitoring (Self-Validation): The reaction can be monitored by GC-MS. The aldehyde product will have a different retention time and mass spectrum compared to the starting alcohol. Alternatively, a 2,4-DNP stain on a TLC plate can be used to visualize the aldehyde product as a yellow/orange spot.

  • Workup:

    • Add water to the reaction mixture to dissolve the salts.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with 1 M HCl (to remove excess TEA), saturated aq. NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter.

  • Purification:

    • Caution: The aldehyde product may be volatile.

    • Carefully concentrate the solution on a rotary evaporator with a low-temperature water bath.

    • Purification is best achieved by flash column chromatography using a low-boiling eluent system (e.g., ethyl acetate/hexanes or diethyl ether/pentane).

Etherification: Building Ether Linkages

Creating ether derivatives is essential for introducing alkyl or aryl linkers, which can modulate properties like solubility, lipophilicity, and metabolic stability.

This classic Sₙ2 reaction is a robust method for preparing ethers. It involves the deprotonation of the alcohol with a strong base to form a nucleophilic alkoxide, which then displaces a halide from a suitable electrophile (e.g., an alkyl halide).

Objective: To synthesize benzyl [1-(difluoromethyl)cyclopropyl]methyl ether.

Materials:

  • [1-(Difluoromethyl)cyclopropyl]methanol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Benzyl bromide (1.1 eq)

  • Saturated aq. NH₄Cl

Procedure:

  • Alkoxide Formation: Wash the NaH dispersion (1.2 eq) with anhydrous hexanes to remove the mineral oil, decant the hexanes, and place the NaH under an inert atmosphere. Add anhydrous THF or DMF.

  • Substrate Addition: Cool the NaH suspension to 0 °C. Add a solution of [1-(difluoromethyl)cyclopropyl]methanol (1.0 eq) in the same anhydrous solvent dropwise. Hydrogen gas will evolve. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for another 30 minutes to ensure complete deprotonation.

  • Electrophile Addition: Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 6-18 hours.

  • Monitoring (Self-Validation): Monitor by TLC (e.g., 10% ethyl acetate/hexanes). The ether product will have a significantly higher Rf than the starting alcohol.

  • Workup:

    • Carefully quench the reaction by slowly adding saturated aq. NH₄Cl at 0 °C to destroy any unreacted NaH.

    • Dilute with diethyl ether or ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography (ethyl acetate/hexanes gradient) to afford the pure benzyl ether.

Summary of Derivatization Conditions

DerivatizationMethodKey ReagentsSolventTemp. (°C)Key Considerations
Esterification MitsunobuPPh₃, DEAD/DIAD, R-COOHTHF0 to RTMild conditions; good for sensitive substrates; byproduct removal is key.[5]
Oxidation SwernOxalyl Chloride, DMSO, TEADCM-78 to RTHighly selective for aldehydes; requires cryogenic temperatures; byproduct is volatile.[8][10]
Etherification WilliamsonNaH, R-X (e.g., BnBr)THF, DMF0 to RTRequires strong base and anhydrous conditions; reliable for primary alcohols.

Safety and Handling

  • General: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, is mandatory.[11]

  • Mitsunobu Reagents: DEAD and DIAD are potential contact explosives and should be handled with care. Avoid friction and heat. Triphenylphosphine is an irritant.

  • Swern Reagents: Oxalyl chloride is highly toxic and corrosive and reacts violently with water. DMSO is readily absorbed through the skin. All manipulations must be performed in a fume hood under anhydrous conditions.

  • Williamson Reagents: Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere. Benzyl bromide is a lachrymator.

  • Solvents: Anhydrous solvents like THF and DCM are flammable and/or toxic. Methanol is flammable and toxic upon ingestion or inhalation.[12]

References

  • ResearchGate. Synthesis of 1, 1-cyclopropanedimethanol. Available at: [Link]

  • Google Patents. EP0658533B1 - Process for the oxidation of primary and secondary alcohols to aldehydes and ketones and for the oxidation of 1,2-diols to alpha-ketols and alpha-diketones.
  • PubMed. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Available at: [Link]

  • MDPI. Optimization and Kinetic Study of Palmitic Acid Esterification with Subcritical Methanol via Response Surface Methodology. Available at: [Link]

  • PMC - NIH. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Available at: [Link]

  • ResearchGate. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Available at: [Link]

  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available at: [Link]

  • PMC. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Available at: [Link]

  • PubChem. [2,2-Difluoro-1-(hydroxymethyl)cyclopropyl]methanol. Available at: [Link]

  • Chemical Reviews. Mitsunobu and Related Reactions: Advances and Applications. Available at: [Link]

  • PubMed. Highly enantioselective oxidation of cis-cyclopropylmethanols to corresponding aldehydes catalyzed by chloroperoxidase. Available at: [Link]

  • ResearchGate. Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect. Available at: [Link]

  • Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

  • The Synthetic Inspector. Mitsunobu Reaction - Common Conditions. Available at: [Link]

  • Wikipedia. Mitsunobu reaction. Available at: [Link]

  • PubMed. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available at: [Link]

  • ResearchGate. Mechanochemical Mitsunobu Reactions. Available at: [Link]

  • YouTube. Swern Oxidation of Alcohols | A useful alternative to PCC. Available at: [Link]

  • ResearchGate. Fluorine in Medicinal Chemistry. Available at: [Link]

  • RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available at: [Link]

  • ResearchGate. Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. Available at: [Link]

  • YouTube. Oxidations - DMP, PCC & Swern - Aldehydes & Ketones (IOC 24). Available at: [Link]

  • PubChem - NIH. ((1S,2S)-2-(Difluoromethyl)cyclopropyl)methanol. Available at: [Link]

  • PubMed. Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect. Available at: [Link]

  • European Patent Office. ESTERIFICATION OF 2,5-FURAN-DICARBOXYLIC ACID. Available at: [Link]

Sources

Application Notes and Protocols: The Strategic Use of [1-(Difluoromethyl)cyclopropyl]methanol in the Synthesis of Advanced Peptide Mimetics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of unique structural motifs is a cornerstone of modern medicinal chemistry, particularly in the transformation of peptides into viable drug candidates. Peptide mimetics often require modifications that enhance metabolic stability, improve cell permeability, and constrain conformation to increase target affinity. This guide details the application of [1-(difluoromethyl)cyclopropyl]methanol as a versatile starting material for the synthesis of non-canonical amino acids, which serve as valuable building blocks for creating advanced peptide mimetics. We provide a comprehensive overview of the strategic rationale for using the difluoromethylcyclopropyl moiety, alongside detailed, field-tested protocols for its conversion into a protected amino acid and subsequent incorporation into a peptide sequence.

Introduction: The Rationale for Fluorinated Cyclopropanes in Peptide Design

Peptides are highly specific and potent biological modulators, but their therapeutic potential is often hindered by poor pharmacokinetic properties, such as susceptibility to proteolysis and low membrane permeability. The introduction of fluorinated and conformationally constrained non-canonical amino acids is a powerful strategy to overcome these limitations. The difluoromethylcyclopropyl group, in particular, offers a unique combination of properties highly advantageous in drug design.

Causality Behind the Choice of the Difluoromethylcyclopropyl Moiety:

  • Metabolic Stability: The cyclopropyl ring is known to be more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to linear alkyl chains due to the higher C-H bond dissociation energy.[1] The addition of the electron-withdrawing difluoromethyl group further enhances this stability, making the moiety a robust bioisostere for metabolically labile groups.[2][3]

  • Conformational Rigidity: The three-membered ring of the cyclopropane significantly restricts bond rotation. When incorporated into a peptide backbone or side chain, this rigidity reduces the number of accessible conformations, which can lead to a lower entropic penalty upon binding to a biological target and thus higher affinity.[4][5]

  • Modulation of Physicochemical Properties:

    • Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.[6][7][8] The difluoromethyl group provides a moderate increase in lipophilicity, allowing for fine-tuning of this critical parameter.

    • pKa Modulation: The strong electron-withdrawing nature of the difluoromethyl group can influence the pKa of nearby functionalities, potentially altering binding interactions.

  • Unique Interactions: The C-F bond can participate in favorable non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, with protein targets.

This guide will focus on a strategic synthetic pathway to convert the commercially available building block, [1-(Difluoromethyl)cyclopropyl]methanol, into a protected amino acid ready for peptide synthesis.

Synthetic Workflow Overview

The overall strategy involves a multi-step synthesis to convert the primary alcohol of [1-(Difluoromethyl)cyclopropyl]methanol into a protected α-amino acid. This intermediate can then be seamlessly integrated into standard solid-phase or solution-phase peptide synthesis protocols.

G A [1-(Difluoromethyl)cyclopropyl]methanol B 1-(Difluoromethyl)cyclopropanecarbaldehyde A->B Oxidation (e.g., DMP) C rac-2-Amino-2-[1-(difluoromethyl)cyclopropyl]acetonitrile B->C Strecker Synthesis (NH3, KCN) D rac-1-(Difluoromethyl)cyclopropylglycine C->D Nitrile Hydrolysis (Acid or Base) E N-Protected Amino Acid D->E N-Protection (Boc or Fmoc) F Peptide Mimetic E->F Peptide Coupling (e.g., HATU, EDC)

Caption: Synthetic pathway from the starting alcohol to the final peptide.

Experimental Protocols

The following protocols are presented as a self-validating system. Each step includes justifications for the choice of reagents and conditions, as well as expected outcomes and purification strategies.

Protocol 3.1: Oxidation of [1-(Difluoromethyl)cyclopropyl]methanol to 1-(Difluoromethyl)cyclopropanecarbaldehyde

Rationale: The conversion of the primary alcohol to an aldehyde is the crucial first step. The Dess-Martin periodinane (DMP) oxidation is chosen for its mild reaction conditions, high selectivity for primary alcohols, and avoidance of toxic chromium-based reagents.[9][10] The reaction is typically fast and clean.

Materials:

  • [1-(Difluoromethyl)cyclopropyl]methanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a solution of [1-(Difluoromethyl)cyclopropyl]methanol (1.0 eq.) in anhydrous DCM (0.1 M), add Dess-Martin Periodinane (1.2 eq.) in one portion at room temperature under an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the solid dissolves and the layers are clear.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude aldehyde is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel.

Data Presentation: Oxidation Reaction Parameters

ParameterValue/ConditionRationale
Oxidant Dess-Martin Periodinane (DMP)Mild, selective, and avoids heavy metals.[9][10][11]
Stoichiometry 1.2 eq. DMPA slight excess ensures complete conversion of the alcohol.
Solvent Anhydrous Dichloromethane (DCM)Common solvent for DMP oxidations, good solubility for reactants.
Temperature Room TemperatureDMP is highly reactive at RT, avoiding the need for heating/cooling.
Workup NaHCO₃ / Na₂S₂O₃ quenchNeutralizes acetic acid byproduct and reduces excess periodinane.
Protocol 3.2: Synthesis of rac-1-(Difluoromethyl)cyclopropylglycine via Strecker Synthesis

Rationale: The Strecker synthesis is a classic and efficient method for preparing α-amino acids from aldehydes.[12][13][14][15] It is a one-pot, three-component reaction that forms an intermediate α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.

Materials:

  • 1-(Difluoromethyl)cyclopropanecarbaldehyde

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN) or Sodium Cyanide (NaCN)

  • Methanol (MeOH)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Formation of α-aminonitrile:

    • In a sealed flask, dissolve 1-(Difluoromethyl)cyclopropanecarbaldehyde (1.0 eq.) in methanol.

    • Add an aqueous solution of ammonium chloride (1.5 eq.) followed by an aqueous solution of potassium cyanide (1.2 eq.).

    • Stir the mixture at room temperature for 12-24 hours. The progress can be monitored by the disappearance of the aldehyde spot on TLC.

  • Hydrolysis of the α-aminonitrile:

    • After the formation of the aminonitrile, carefully add concentrated HCl to the reaction mixture.

    • Heat the mixture to reflux (typically 90-100 °C) for 4-8 hours. This step should be performed in a well-ventilated fume hood due to the evolution of gases.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess HCl.

    • The crude amino acid hydrochloride can be purified by recrystallization or by ion-exchange chromatography.

Protocol 3.3: N-Terminal Protection of rac-1-(Difluoromethyl)cyclopropylglycine

Rationale: Before incorporation into a peptide chain, the α-amino group of the newly synthesized amino acid must be protected to prevent self-polymerization and to control the coupling reaction. The most common protecting groups in modern peptide synthesis are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). We will detail the Boc protection as an example.

Materials:

  • rac-1-(Difluoromethyl)cyclopropylglycine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Dioxane and Water

  • Ethyl acetate

  • 5% aqueous citric acid solution

Procedure (Boc Protection):

  • Dissolve rac-1-(Difluoromethyl)cyclopropylglycine (1.0 eq.) in a 1:1 mixture of dioxane and 1M aqueous NaOH solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise while maintaining the pH between 9-10 with the addition of 1M NaOH if necessary.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • After the reaction is complete (monitored by TLC), wash the mixture with hexanes to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with a 5% citric acid solution at 0 °C.

  • Extract the product into ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the N-Boc protected amino acid.

Data Presentation: N-Protection Reagents

Protecting GroupReagentCleavage ConditionOrthogonal to
Boc Di-tert-butyl dicarbonate ((Boc)₂O)Strong Acid (e.g., TFA)Fmoc, Cbz
Fmoc Fmoc-OSu or Fmoc-ClBase (e.g., Piperidine)Boc, tBu esters
Protocol 3.4: Incorporation into a Peptide Sequence

Rationale: The N-protected difluoromethylcyclopropylglycine is now ready to be incorporated into a peptide chain. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, especially for sterically hindered amino acids, and helps to minimize racemization.[16][17][18]

Materials:

  • N-Boc-1-(Difluoromethyl)cyclopropylglycine

  • Resin-bound peptide with a free N-terminus (for SPPS) or an amino acid ester (for solution phase)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure (Solid-Phase Peptide Synthesis Example):

  • Swell the resin-bound peptide (with a free N-terminus) in DMF.

  • In a separate vessel, pre-activate the N-Boc-1-(Difluoromethyl)cyclopropylglycine (3.0 eq. relative to resin loading) by dissolving it in DMF with HATU (2.9 eq.) and DIPEA (6.0 eq.). Allow the activation to proceed for 5-10 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours. The coupling can be monitored using a qualitative ninhydrin test.

  • Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.

  • The Boc group can then be removed with trifluoroacetic acid (TFA) to allow for the next coupling cycle.

G cluster_0 Amino Acid Activation cluster_1 Peptide Coupling A N-Protected Amino Acid C Activated Ester (OAt Ester) A->C B HATU / DIPEA B->C E Coupled Peptide C->E Amide Bond Formation D Resin-Bound Peptide (Free N-Terminus) D->E

Sources

The Emergence of [1-(Difluoromethyl)cyclopropyl]methanol in Advanced Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Monomer Poised to Redefine Fluoropolymer Capabilities

In the continuous pursuit of novel materials with enhanced functionalities, the strategic incorporation of fluorine and strained ring systems into polymer backbones represents a frontier of innovation. [1-(Difluoromethyl)cyclopropyl]methanol emerges as a monomer of significant interest, uniquely positioned at the intersection of these two influential chemical motifs. The difluoromethyl (CF₂H) group, a bioisostere of hydroxyl or thiol groups, imparts distinct electronic properties and can act as a lipophilic hydrogen-bond donor, a feature of growing importance in medicinal chemistry and materials science.[1][2] Concurrently, the cyclopropyl ring, with its inherent ring strain, presents a tantalizing opportunity for ring-opening polymerization (ROP), a powerful method for creating polymers with unique microstructures and properties.[3][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications and detailed experimental protocols for utilizing [1-(Difluoromethyl)cyclopropyl]methanol in polymer chemistry. We will explore the fundamental characteristics of this monomer, its prospective polymerization pathways, and the anticipated properties of the resulting fluorinated polymers, with a particular focus on their relevance to advanced biomedical applications.[5][6]

Core Concepts: The Scientific Rationale

The promise of [1-(Difluoromethyl)cyclopropyl]methanol as a monomer is rooted in the synergistic effects of its constituent functional groups.

  • The Difluoromethyl Group's Influence: Unlike the more common trifluoromethyl group, the CF₂H moiety possesses a C-H bond with increased acidity, enabling it to participate in hydrogen bonding. This can profoundly influence polymer solubility, thermal stability, and interactions with biological systems.[5] Polymers containing this group are expected to exhibit low surface energy, chemical inertness, and enhanced thermal resistance, characteristic of fluorinated polymers.[7][8]

  • The Cyclopropyl Ring as a Polymerization Handle: The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions, which can be harnessed for polymerization.[3] This approach, distinct from traditional vinyl polymerizations, can lead to polymers with unique backbone structures, potentially influencing their material properties and degradation profiles.

The convergence of these features suggests that polymers derived from [1-(Difluoromethyl)cyclopropyl]methanol could find applications in fields requiring high-performance materials, such as drug delivery systems, specialty coatings, and advanced electronics.[9][10]

Physicochemical Properties of the Monomer

A thorough understanding of the monomer's properties is crucial for designing successful polymerization strategies.

PropertyValueSource
CAS Number 1314402-08-8[11][12]
Molecular Formula C₅H₈F₂O[11][12]
Molecular Weight 122.11 g/mol [11][12]
Appearance Off-white to yellow solid[11]
Storage Store at 0-8 °C[11]

Proposed Polymerization Pathways

While specific literature on the polymerization of [1-(Difluoromethyl)cyclopropyl]methanol is nascent, established principles of polymer chemistry allow us to propose several viable pathways.

Ring-Opening Polymerization (ROP)

Given the strained cyclopropane ring, ROP stands out as a primary candidate for polymerization. Both cationic and anionic ROP mechanisms can be envisioned.

  • Cationic Ring-Opening Polymerization (CROP): Initiated by strong acids or electrophiles, CROP could proceed via protonation of the hydroxyl group, followed by nucleophilic attack of another monomer unit, leading to ring opening.

  • Anionic Ring-Opening Polymerization (AROP): A strong base could deprotonate the hydroxyl group, forming an alkoxide that can then initiate a nucleophilic attack on the cyclopropane ring of another monomer.

The choice of initiator and reaction conditions will be critical in controlling the polymerization and minimizing side reactions.

Polycondensation

The hydroxyl group of [1-(Difluoromethyl)cyclopropyl]methanol allows for its use as a monomer in polycondensation reactions. By reacting it with a dicarboxylic acid or its derivative (e.g., an acyl chloride), a polyester with the difluoromethylcyclopropyl moiety as a pendant group can be synthesized.

Workflow for Polymer Synthesis and Characterization

G cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Polymer Processing cluster_3 Characterization Monomer [1-(Difluoromethyl)cyclopropyl]methanol Purification Purification (e.g., Distillation/Recrystallization) Monomer->Purification ROP Ring-Opening Polymerization Purification->ROP Initiator, Solvent, Temp. Polycondensation Polycondensation Purification->Polycondensation Co-monomer, Catalyst, Temp. Isolation Isolation & Purification (Precipitation) ROP->Isolation Polycondensation->Isolation Drying Drying under Vacuum Isolation->Drying NMR NMR (¹H, ¹³C, ¹⁹F) Drying->NMR GPC GPC/SEC (Mn, Mw, PDI) Drying->GPC FTIR FTIR Spectroscopy Drying->FTIR DSC_TGA DSC/TGA (Thermal Properties) Drying->DSC_TGA

Caption: General workflow for polymer synthesis and characterization.

Detailed Experimental Protocols

The following protocols are proposed based on established methodologies in polymer chemistry and should be adapted and optimized by the researcher.

Protocol 1: Cationic Ring-Opening Polymerization (CROP) of [1-(Difluoromethyl)cyclopropyl]methanol

Objective: To synthesize a polyether-type polymer via CROP.

Materials:

  • [1-(Difluoromethyl)cyclopropyl]methanol (purified)

  • Anhydrous dichloromethane (DCM)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) as initiator

  • Methanol (for quenching)

  • Diethyl ether (for precipitation)

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • Monomer Preparation: Dry the [1-(Difluoromethyl)cyclopropyl]methanol monomer under vacuum to remove any residual water.

  • Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (argon or nitrogen).

  • Monomer Dissolution: In the flask, dissolve the monomer (e.g., 1.0 g, 8.19 mmol) in anhydrous DCM (e.g., 10 mL).

  • Initiation: Cool the solution to 0 °C in an ice bath. Add the BF₃·OEt₂ initiator (e.g., 1 mol% relative to the monomer) dropwise via syringe.

  • Polymerization: Allow the reaction to stir at 0 °C for a specified time (e.g., 2-24 hours), monitoring the reaction progress by taking aliquots for ¹H NMR analysis to observe the disappearance of the monomer signals.

  • Quenching: Terminate the polymerization by adding a small amount of cold methanol (e.g., 1 mL).

  • Isolation: Concentrate the solution under reduced pressure and then precipitate the polymer by adding the concentrated solution dropwise into a large volume of cold diethyl ether with vigorous stirring.

  • Purification: Collect the precipitate by filtration, redissolve it in a minimal amount of DCM, and re-precipitate into cold diethyl ether. Repeat this process twice.

  • Drying: Dry the final polymer product under high vacuum to a constant weight.

Characterization:

  • ¹H, ¹³C, and ¹⁹F NMR: To confirm the polymer structure.

  • GPC/SEC: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • FTIR: To identify characteristic functional groups.

Protocol 2: Polycondensation with Adipoyl Chloride

Objective: To synthesize a polyester with pendant difluoromethylcyclopropyl groups.

Materials:

  • [1-(Difluoromethyl)cyclopropyl]methanol

  • Adipoyl chloride

  • Anhydrous pyridine

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (for precipitation)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve [1-(Difluoromethyl)cyclopropyl]methanol (2 equivalents) and anhydrous pyridine (2.2 equivalents) in anhydrous THF.

  • Monomer Addition: Cool the solution to 0 °C. Add a solution of adipoyl chloride (1 equivalent) in anhydrous THF dropwise over 30 minutes with vigorous stirring.

  • Polymerization: Allow the reaction to warm to room temperature and stir for 24 hours.

  • Work-up: Quench the reaction with a small amount of water. Filter the solution to remove pyridinium hydrochloride.

  • Isolation: Concentrate the filtrate and precipitate the polymer into cold methanol.

  • Purification and Drying: Redissolve the polymer in THF and re-precipitate into methanol. Dry the final product under vacuum.

Potential Applications in Drug Development and Beyond

The unique properties endowed by the difluoromethyl and cyclopropyl groups suggest several high-value applications for these novel polymers.

  • Drug Delivery Vehicles: The hydrophobicity and chemical stability of fluorinated polymers can enhance the encapsulation and controlled release of therapeutic agents.[6] The ability of the CF₂H group to form hydrogen bonds could also be tuned for specific drug interactions.

  • Biomedical Coatings: The low surface energy of these polymers could be beneficial for creating anti-fouling coatings on medical devices.[10]

  • Advanced Materials: The thermal stability and unique dielectric properties of fluorinated polymers make them candidates for applications in electronics and aerospace.[7]

Logical Relationship of Monomer Structure to Polymer Properties

G Monomer [1-(Difluoromethyl)cyclopropyl]methanol Difluoromethyl Group Cyclopropyl Ring Hydroxyl Group Properties Resulting Polymer Properties Increased Thermal Stability Chemical Resistance Low Surface Energy Hydrogen Bonding Capability Tunable Degradability (ROP) Functionalizability (Pendant Group) Monomer:f0->Properties:p0 Monomer:f0->Properties:p1 Monomer:f0->Properties:p2 Monomer:f0->Properties:p3 Monomer:f1->Properties:p4 Monomer:f2->Properties:p5

Caption: Structure-property relationships of the monomer.

Conclusion and Future Outlook

[1-(Difluoromethyl)cyclopropyl]methanol represents a promising, yet largely unexplored, monomer for the synthesis of next-generation fluorinated polymers. The protocols and conceptual frameworks presented here provide a solid foundation for researchers to begin investigating the polymerization of this compound and characterizing the resulting materials. The unique combination of a difluoromethyl group and a strained cyclopropane ring offers a rich design space for creating polymers with tailored properties for a wide range of applications, from advanced drug delivery systems to high-performance coatings. Further research into optimizing polymerization conditions, exploring copolymerization with other monomers, and evaluating the biological and material properties of these novel polymers is highly encouraged.

References

  • Cho, I., & Kim, J. B. (1979). Anionic polymerization of 1,1-dicyanocyclopropane. Journal of Polymer Science: Polymer Letters Edition, 17(10), 649-652.
  • U.S. Patent No. 5,728,896. (1998). Process for the preparation of hydroxymethyl-cyclopropane.
  • German Patent No. DE19543087A1. (1997). Process for the preparation of cyclopropylmethanol.
  • Penczek, S., & Moad, G. (2008). Glossary of terms related to kinetics, thermodynamics, and mechanisms of polymerization (IUPAC Recommendations 2008). Pure and Applied Chemistry, 80(10), 2163-2193.
  • Ni, C., & Hu, J. (2017). The unique role of the difluoromethyl group in medicinal chemistry. ChemistryOpen, 6(3), 359-375.
  • Lopes, C., et al. (2020).
  • Nuyken, O., & Pask, S. D. (2013). Ring-Opening Polymerization—An Introductory Review. Polymers, 5(2), 361-403.
  • PubChem. (n.d.). [2,2-Difluoro-1-(hydroxymethyl)cyclopropyl]methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis.
  • Harris, F. W., & Lee, S. M. (1977). Synthesis and characterization of fluorinated poly(aryl ethers). Journal of Polymer Science: Polymer Chemistry Edition, 15(5), 1247-1257.
  • Haddleton, D. M., et al. (2000). Synthesis of functional polymers by living radical polymerisation.
  • Feng, G., et al. (2020). Fluorinated Organic Polymers for Cancer Drug Delivery.
  • Sims, M. B. (2020). Special Issue: Functional Polymer Synthesis. Polymers, 12(1), 164.
  • Higashi, E. S. (2023). Innovative Developments in the field of Difluoromethylation Chemistry. Queen Mary University of London.
  • Ameduri, B. (2021). Well-Defined Fluorinated Copolymers: Current Status and Future Perspectives.
  • Volkenburgh, R. V., et al. (1949). The Polymerization of Vinylcyclopropane. Journal of the American Chemical Society, 71(10), 3595-3597.
  • Asadov, Z. H., et al. (2015). Modification of Epoxy Coatings with Fluorocontaining Organosilicon Copolymers. Polymers, 7(8), 1431-1444.
  • Jérôme, C., & Lecomte, P. (2008). Recent advances in the synthesis of aliphatic polyesters by ring-opening polymerization. Advanced Drug Delivery Reviews, 60(9), 1056-1076.
  • National Council of Educational Research and Training. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques. NCERT.
  • Meanwell, N. A. (2018). A Synopsis of the Properties and Applications of the Difluoromethyl Group. Journal of Medicinal Chemistry, 61(14), 5822-5880.
  • Park, J. H., et al. (2017). Structures and properties of polyimide fibers containing fluorine groups. RSC Advances, 7(83), 52839-52847.
  • De, S., & Khan, A. (2012). Anionic synthesis of cyclic anhydride end-capped poly(methyl methacrylate). Designed Monomers and Polymers, 15(6), 555-565.
  • Mutlu, H., et al. (2019). Sulfur Chemistry in Polymer and Materials Science.
  • Usman, A., et al. (2021). Tuning the thermoresponsive properties of PEG-based fluorinated polymers and stimuli responsive drug release for switchable 19F magnetic resonance imaging. Polymer Chemistry, 12(38), 5438-5448.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Difluoromethylated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of difluoromethylated compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating the difluoromethyl (–CF₂H) group into their molecules. The unique properties of the –CF₂H group, such as its ability to act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, make it a valuable motif in modern drug discovery and agrochemicals.[1] However, its synthesis is not without challenges.

This resource provides practical, field-tested advice in a question-and-answer format to address common issues encountered during experimental work. We will delve into the causality behind experimental choices and provide self-validating protocols to enhance the reliability of your synthetic efforts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently asked by scientists new to difluoromethylation chemistry.

Q1: What are the primary challenges I should anticipate when planning a difluoromethylation reaction?

A: Broadly, the challenges fall into four main categories:

  • Reagent Stability and Handling: Many difluoromethylating reagents are sensitive to air and moisture, and some can be toxic or have limited shelf-life.[2] Proper handling under inert conditions is often required.[2][3]

  • Reaction Selectivity: Achieving high regioselectivity (which C-H bond to functionalize) and chemoselectivity (avoiding reactions with other functional groups) can be difficult, especially in complex molecules for late-stage functionalization.[4]

  • Byproduct Formation: Side reactions such as defluorination, protodehalogenation, and reactions with carbonyl groups are common and can complicate purification and reduce yields.[5]

  • Scalability: Methods that work well on a milligram scale may not be easily scalable due to reagent cost, safety concerns (e.g., explosive potential of some deoxyfluorinating agents), or engineering challenges.[4]

Q2: My molecule has several C-H bonds. How can I control which one is difluoromethylated in a radical reaction?

A: Achieving regioselectivity in radical C-H difluoromethylation is a significant challenge and is governed by the inherent electronic and steric properties of your substrate. The difluoromethyl radical (•CF₂H) is considered to have nucleophilic character.[6] This means it will preferentially attack positions on (hetero)aromatic rings that are electron-deficient. For example, in pyridines, attack is favored at the C2 or C4 positions. Predicting the outcome can be complex, and recent efforts have even turned to machine learning models to forecast regioselectivity with high accuracy.[7] For practical purposes, if you are working with a novel substrate, it is often necessary to perform small-scale screening experiments and carefully characterize the product mixture to determine the site of reaction.

Q3: What is the key difference between using a copper-based and a palladium-based catalyst for cross-coupling difluoromethylation?

A: The choice between copper and palladium depends heavily on your substrate and the specific difluoromethylating reagent. Mechanistically, there are key differences in their catalytic cycles:

  • Palladium Catalysis: A significant challenge for palladium is the transmetalation step (transferring the –CF₂H group to the palladium center). This step is often slower for –CF₂H compared to –CF₃. However, the subsequent reductive elimination of the Ar–CF₂H product from the Pd(II) center is generally facile.[5]

  • Copper Catalysis: Copper faces a high energy barrier for the initial oxidative addition of the aryl halide to the Cu(I) center. However, once the Cu(III) intermediate is formed, reductive elimination is typically efficient.[5] The stability of the active copper-difluoromethyl species is also a critical factor; for instance, with TMSCF₂H, an excess of the reagent is often needed to form a more stable [Cu(CF₂H)₂]⁻ cuprate complex for successful reaction with electron-rich or neutral aryl iodides.[5]

Q4: Are there special considerations for the work-up and purification of difluoromethylated compounds?

A: Yes, difluoromethylated compounds can present unique purification challenges. Due to the fluorine content, they can have different polarity and solubility profiles compared to their non-fluorinated analogs. A key issue is that the volatility of some difluoromethylarenes, combined with their similar polarity to reaction byproducts (like protodehalogenated starting material), can make separation by standard column chromatography difficult.[8][9] It may be necessary to explore alternative purification techniques such as preparative HPLC, supercritical fluid chromatography (SFC), or careful distillation if the compound is sufficiently volatile and stable.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting advice for specific problems you may encounter during your experiments.

Guide 1: Low or No Yield in Metal-Catalyzed Cross-Coupling Reactions

Low yield is one of the most common frustrations in synthetic chemistry. The following decision tree and tables provide a structured approach to troubleshooting these issues in palladium- and copper-catalyzed difluoromethylation reactions.

A decision-making workflow for troubleshooting low-yield reactions.
Troubleshooting Low Yield in Palladium-Catalyzed Difluoromethylation
Symptom Potential Cause Recommended Action & Rationale
No reaction or very low conversion 1. Inactive Catalyst: The Pd(0) active species has not been generated or has been deactivated.Action: Review your palladium precursor and ligand choice. For instance, Pd(dba)₂ often performs better than precursors like Pd(OAc)₂ or PdCl₂.[10] Ensure ligands are pure and handled under inert conditions if they are air-sensitive.
2. Poor Ligand Choice: The ligand may not be suitable for the challenging transmetalation or reductive elimination steps.Action: For difluoromethylation, ligands with a wide "bite angle," such as DPEPhos or Xantphos, have been shown to be more effective than those with smaller bite angles (e.g., DPPF, BINAP).[10] Sterically hindered monodentate ligands like BrettPhos can also be less effective in some cases.[10] Screen a panel of ligands to find the optimal one for your substrate.
3. Inefficient Transmetalation: The transfer of the CF₂H group from your reagent (e.g., from a silicon, tin, or zinc reagent) to the palladium center is a known bottleneck.Action: Consider using a cooperative bimetallic system. For example, using a pre-formed silver-difluoromethyl complex like [(SIPr)Ag(CF₂H)] can act as a shuttle to facilitate the transfer of the CF₂H group to the palladium catalyst, significantly improving yields.[10]
Reaction starts but stalls or gives moderate yield 1. Side Reactions: A common side reaction with aryl boronic acids is protodeboronation, where the boronic acid is replaced by a hydrogen atom.Action: Minimize water in your reaction unless the protocol explicitly requires it. Ensure your base is anhydrous. Sometimes, changing the solvent or base (e.g., from K₃PO₄ to the less expensive K₂CO₃) can suppress this side reaction.[8]
2. Reagent Decomposition: The difluoromethylating reagent may be degrading under the reaction conditions.Action: Add the difluoromethylating reagent slowly or in portions to maintain a low steady-state concentration. Ensure the reaction temperature is not too high, which could accelerate decomposition.
Troubleshooting Low Yield in Copper-Catalyzed Difluoromethylation
Symptom Potential Cause Recommended Action & Rationale
Low yield with electron-rich or electron-neutral aryl iodides 1. Unstable Copper-CF₂H Intermediate: The initially formed [CuCF₂H] species can be unstable.Action: Increase the equivalents of your difluoromethylating reagent. For example, when using TMSCF₂H, using an excess (e.g., 5 equivalents) has been shown to be crucial. This pushes the equilibrium towards the formation of a more stable disubstituted cuprate complex, [Cu(CF₂H)₂]⁻, which is the active species for these substrates.[5]
Low yield with electron-deficient aryl iodides 1. Competing Protodeiodination: Electron-deficient aryl iodides are prone to being reduced to the corresponding arene, which becomes the major byproduct.Action: This is a challenging issue. Interestingly, reducing the amount of copper catalyst from stoichiometric to catalytic (e.g., 10 mol%) can sometimes lead to a higher yield of the desired product.[11] Fine-tuning the catalyst loading is critical.
2. Catalyst Inhibition or Deactivation Action: The choice of solvent can be critical. Reactions often perform better in highly polar, coordinating solvents like DMPU or DMF. A screen of solvents is recommended if you observe low yields.[11]
Reaction is sluggish or does not go to completion 1. Suboptimal Temperature: The reaction temperature may be too low for efficient oxidative addition or too high, leading to decomposition.Action: Optimize the reaction temperature. For some systems, 60 °C has been found to be optimal, with lower or higher temperatures giving diminished yields.[11]
2. Inefficient Reagent: The choice of difluoromethyl source can have a large impact.Action: If using a zinc-based reagent, the specific formulation matters. For example, (DMPU)₂Zn(CF₂H)₂ has been shown to be more effective than (DMF)₂Zn(CF₂H)₂ or (DMF)₂Zn(CF₂H)I in certain systems.[11]
Guide 2: Byproduct Formation and How to Mitigate It

The formation of byproducts is a primary cause of low yields and purification difficulties. Understanding the likely side reactions for your chosen methodology is key to suppressing them.

Common side reactions in difluoromethylation.
Observed Byproduct Reaction Type Plausible Cause Mitigation Strategy
Defluorinated Product (Ar-CHF₂) or other reduced species Iron-catalyzed cross-coupling with Grignard reagentsThe reaction conditions are too harsh, or the ligand is not sufficiently stabilizing, leading to unwanted reduction pathways.Action: The choice of ligand is crucial. Using a bulky diamine ligand has been shown to be critical to circumvent the formation of byproducts resulting from defluorination.[5]
Protodehalogenated Starting Material (Ar-H) Copper-catalyzed coupling with electron-deficient aryl iodidesThe electron-deficient substrate is susceptible to reduction under the reaction conditions, competing with the desired cross-coupling.Action: Carefully optimize the catalyst loading; sometimes a lower catalyst loading is beneficial.[11] Also, ensure strictly anhydrous and anaerobic conditions to minimize sources of protons.
Protodeboronated Starting Material (Ar-H) Palladium-catalyzed Suzuki-Miyaura type couplingThe presence of water and certain bases can promote the cleavage of the C-B bond before cross-coupling can occur.Action: Use anhydrous solvents and reagents. Screen different bases; for example, K₂CO₃ can be effective and is less expensive than K₃PO₄.[8]
Addition to Carbonyls (e.g., Aldehydes, Ketones) Copper-mediated reactions using TMSCF₂HThe active difluoromethyl nucleophile can add to sensitive electrophilic functional groups present in the substrate.Action: Protect the carbonyl group as an acetal or ketal before performing the difluoromethylation. The protecting group can be removed in a subsequent step.[9]

Part 3: Experimental Protocols

To provide a practical starting point, here is a representative protocol for a commonly used difluoromethylation reaction.

Protocol: Copper-Catalyzed Difluoromethylation of an Aryl Iodide

This protocol is adapted from methodologies described in the literature and should be considered a general guideline. Optimization for specific substrates is highly recommended.[11][12]

Objective: To synthesize an aryl-CF₂H compound from the corresponding aryl iodide using a copper catalyst and a zinc-based difluoromethylating reagent.

Materials:

  • Aryl iodide (1.0 equiv)

  • Copper(I) iodide (CuI, 0.1 equiv)

  • (DMPU)₂Zn(CF₂H)₂ (2.0 equiv)

  • Anhydrous 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)

  • Standard glassware for anhydrous, anaerobic reactions (Schlenk flask, nitrogen/argon manifold, etc.)

  • Syringes and cannulas for liquid transfers

Procedure:

  • Reaction Setup: In a glovebox or under a constant stream of inert gas (N₂ or Ar), add the aryl iodide (e.g., 0.5 mmol) and CuI (0.1 equiv, 0.05 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add the (DMPU)₂Zn(CF₂H)₂ reagent (2.0 equiv, 1.0 mmol). This reagent is often prepared in situ or obtained as a solution.

  • Solvent Addition: Add anhydrous DMPU (to achieve a suitable concentration, e.g., 0.2-0.5 M) via syringe.

  • Reaction: Seal the flask and place it in a preheated oil bath at 60 °C. Stir the reaction mixture vigorously.

    • Causality Note: The temperature of 60 °C is often a good starting point, as lower temperatures may be too slow and higher temperatures can lead to reagent decomposition and byproduct formation.[11] The use of DMPU as a solvent is critical as it is a highly coordinating polar aprotic solvent that facilitates the reaction.[11]

  • Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or ¹⁹F NMR. Reactions are typically run for 12-24 hours.

  • Work-up: After the reaction is complete (as judged by the consumption of starting material), cool the flask to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Safety Note: The quenching process may be exothermic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

    • Purification Note: As mentioned previously, the difluoromethylated product may have a similar polarity to byproducts. Careful selection of the eluent system and potentially using a different stationary phase may be necessary for effective separation.[8][9]

References

  • Shen, Q., & Hartwig, J. F. (2017). Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. RSC Publishing.
  • Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7038-7065. DOI:10.1039/D1CS00360G
  • Ni, C., Zhu, L., & Hu, J. (2022).
  • Wang, F., Wang, D., Wu, T., Liu, C., Li, C., Chen, J., & Li, Y. (2022). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society.
  • Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
  • Innovative Developments in the field of Difluoromethyl
  • Mizuta, S., Verhoog, S., Engel, J., Tsuchiya, T., Kuriyama, M., & Gouverneur, V. (2016). Fine Design of Photoredox Systems for Catalytic Fluoromethylation of Carbon–Carbon Multiple Bonds. Accounts of Chemical Research.
  • Organofluorine chemistry - Wikipedia. (n.d.).
  • Mikami, K., et al. (2016). Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. Organic Letters, 18(15), 3686-3689.
  • Hu, J., et al. (2020). Difluoromethylation of alcohols with TMSCF2Br in water. Tetrahedron Letters, 61(43), 152449.
  • Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. (2016).
  • Difluoromethylation of heterocycles via a radical process - RSC Publishing. (n.d.).
  • Where Does the Fluorine Come From?
  • Recent Advances in Difluoromethylation Reaction - ResearchG
  • State of Knowledge in Photoredox-Catalysed Direct Difluoromethyl
  • Difluoromethylation of alcohols with TMSCF2Br in water: A new insight into the generation and reactions of difluorocarbene in a two-phase system - ResearchG
  • Photoredox-Catalyzed Bromodifluoromethylation of Alkenes with (Difluoromethyl)
  • Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Gener
  • Predicting Regioselectivity in Radical C-H Functionalization of Heterocycles through Machine Learning - PubMed. (2020).
  • Photocatalytic Hydro Tri/Difluoromethylation of Alkenes with Bench Stable Tri/Difluoromethylating Reagents | Organic Letters - ACS Public
  • Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)
  • State of knowledge in photoredox-catalysed direct difluoromethyl
  • Enantioconvergent copper-catalysed difluoromethylation of alkyl halides - PMC - NIH. (2024).
  • A New Reagent for Direct Difluoromethyl
  • Access to Difluoromethyl Arenes through Palladium Catalysis | Organic Letters - ACS Public
  • Photoredox-Catalysis Fluorosulfonyldifluoromethylation of Unactivated Alkenes and (Hetero)
  • Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
  • Hartwig, J. F., et al. (2012). Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides. Journal of the American Chemical Society, 134(11), 5052-5055.
  • The PFAS Problem in the Context of Organofluorine Chemistry Research and Teaching. (n.d.).
  • Handling Pyrophoric Reagents - Youngstown St
  • Contemporary synthetic strategies in organofluorine chemistry. (n.d.).
  • (PDF)
  • The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. (2010). Science.
  • High organofluorine concentrations in municipal wastewater affect downstream drinking water supplies for millions of Americans | PNAS. (2025).

Sources

Technical Support Center: Overcoming Low Reactivity in Difluoromethylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for difluoromethylation reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to incorporate the valuable difluoromethyl (–CF₂H) motif into their molecules. The –CF₂H group is a unique bioisostere for hydroxyl, thiol, and amine functionalities, capable of enhancing metabolic stability, membrane permeability, and binding affinity through its lipophilic nature and ability to act as a hydrogen bond donor.[1]

Despite its utility, achieving efficient and high-yielding difluoromethylation can be challenging. Low reactivity is a common hurdle stemming from reagent stability, substrate electronics, steric hindrance, and suboptimal reaction conditions.[1] This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome these challenges in your laboratory.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers face when planning or troubleshooting a difluoromethylation reaction.

Q1: My difluoromethylation reaction shows no conversion of the starting material. What are the first things I should check?

A1: Zero conversion is a frustrating but common issue. A systematic check of the fundamental reaction components is the first step.

  • Reagent Integrity: Many difluoromethylation reagents are sensitive to air and moisture.[1] For example, nucleophilic reagents based on TMSCF₂H often require anhydrous conditions to prevent quenching. Radical precursors like zinc(II) difluoromethanesulfinate (DFMS, Zn(SO₂CF₂H)₂) are generally stable solids, but their activation can be sensitive to the reaction environment.[2]

    • Actionable Advice: Purchase reagents from a reputable supplier. If you prepared the reagent in-house, verify its purity by NMR or other appropriate analytical techniques. Always handle sensitive reagents under an inert atmosphere (Nitrogen or Argon).

  • Catalyst Activity (for catalyzed reactions): In photoredox and transition-metal-catalyzed reactions, the catalyst's activity is paramount.

    • Photoredox: Ensure your light source is emitting at the correct wavelength and intensity for your specific photocatalyst (e.g., blue LEDs for Ir(ppy)₃).[3] Check that the reaction vessel is transparent to this wavelength.

    • Transition Metal: The oxidation state of the metal catalyst is crucial. For example, Ni(0) or Pd(0) species are often the active catalysts in cross-coupling reactions.[4] Ensure that pre-catalysts are properly activated and that ligands are pure and free of phosphine oxides.

  • Reaction Setup:

    • Degassing: For many radical and metal-catalyzed reactions, dissolved oxygen can act as a quencher or lead to unwanted side reactions.[5] Ensure your solvent is thoroughly degassed using methods like sparging with an inert gas or freeze-pump-thaw cycles.

    • Temperature Control: Verify that your heating or cooling apparatus is functioning correctly. Some reactions have a narrow optimal temperature window.[3]

Q2: I'm observing very low yields (<20%). What are the likely causes and how can I improve the reaction?

A2: Low yields often indicate that the reaction is proceeding, but is inefficient. This can be due to a number of factors related to the substrate, reagents, or conditions.

  • Substrate Electronics: The electronic nature of your substrate is a key determinant of reactivity.

    • Electron-Rich Substrates: In many copper- and palladium-catalyzed cross-coupling reactions, electron-rich aryl halides can exhibit lower reactivity.[4] Similarly, in Minisci-type radical reactions, electron-rich heteroarenes can be less reactive towards the nucleophilic CF₂H radical.[4][6]

    • Electron-Deficient Substrates: Conversely, some methods work poorly with electron-deficient substrates. For instance, certain copper-catalyzed protocols for aryl iodides show reduced yields with electron-withdrawing groups due to competing protodeiodination.[7]

  • Steric Hindrance: This is a major limiting factor. Bulky groups near the reaction site can prevent the approach of the difluoromethylating agent or the catalyst complex.[8] For example, nickel-catalyzed protocols may fail with sterically hindered aryl halides due to inefficient oxidative addition.[8]

  • Side Reactions: The desired reaction may be competing with unproductive pathways. A common side reaction is protodefluorination or decomposition of the difluoromethyl source. In some cross-coupling reactions, undesired addition of reagents to carbonyl groups can occur.[7]

Q3: How do I choose the right difluoromethylation method for my specific substrate?

A3: The choice of method depends heavily on the substrate's functional groups and the desired bond construction (C-CF₂H, N-CF₂H, O-CF₂H, S-CF₂H). The three primary mechanistic pathways offer different solutions:

  • Radical Difluoromethylation: This is often the best approach for late-stage C-H functionalization, particularly of heteroaromatics.[4][6] Methods based on photoredox catalysis are common and tolerate a wide range of functional groups.[3]

  • Nucleophilic Difluoromethylation: These methods are ideal for reacting with electrophilic centers, such as aldehydes, ketones, and alkyl halides.[1] Reagents like TMSCF₂H are frequently used.

  • Electrophilic Difluoromethylation: This approach is suited for nucleophilic substrates like enolates, amines, and thiols.[1]

The following decision-making workflow can guide your selection:

G start Identify Target Bond & Substrate Type c_h_bond C-H Bond (e.g., Heteroarene) start->c_h_bond c_x_bond C-X Bond (e.g., Aryl Halide) start->c_x_bond carbonyl C=O Bond (Aldehyde/Ketone) start->carbonyl x_h_bond X-H Bond (Phenol, Amine, Thiol) start->x_h_bond radical Radical C-H Difluoromethylation (e.g., Minisci-type, Photoredox) c_h_bond->radical Consider Photoredox or Thermal Methods cross_coupling Transition-Metal Cross-Coupling (Ni, Pd, Cu) c_x_bond->cross_coupling Screen Ni, Pd, or Cu catalysts nucleophilic Nucleophilic Addition (e.g., with TMSCF₂H) carbonyl->nucleophilic Use TMSCF₂H with an activator electrophilic Electrophilic Difluoromethylation (e.g., with difluorocarbene) x_h_bond->electrophilic Use a difluorocarbene precursor G start Low/No Yield in Photoredox Reaction check_reagents 1. Verify Reagent Quality - Purity of NaSO₂CF₂H - Activity of Photocatalyst start->check_reagents check_setup 2. Inspect Reaction Setup - Degassing effective? - Light source correct λ/intensity? - Reaction vessel transparent? check_reagents->check_setup Reagents OK optimize_solvent 3. Optimize Solvent - Screen polar aprotic solvents (DMSO, DMF, MeCN) check_setup->optimize_solvent Setup OK optimize_temp 4. Adjust Temperature - Try slightly elevated temp (e.g., 35-55 °C) optimize_solvent->optimize_temp No improvement success Yield Improved optimize_solvent->success Improved additives 5. Consider Additives - Is an oxidant/reductant needed? - Check for radical scavengers optimize_temp->additives No improvement optimize_temp->success Improved additives->success Improved

Caption: Troubleshooting workflow for photoredox difluoromethylation.

Detailed Causality and Solutions:

Potential Cause Explanation Recommended Action & Protocol
Inefficient Radical Generation The photocatalytic cycle is not efficiently generating the •CF₂H radical. This can be due to poor light absorption, catalyst quenching, or inefficient single-electron transfer (SET) to the radical precursor (e.g., NaSO₂CF₂H). [5]1. Optimize Light Source: Ensure your LED light source is positioned close to the reaction vessel for maximum photon flux. For Ir(ppy)₃, a 470 nm (blue) light source is optimal.<[3]br>2. Screen Solvents: The solvent can significantly impact catalyst performance and substrate solubility. DMSO is often an excellent choice for these reactions. [3]If solubility is an issue, consider DMF or MeCN.
Poor Substrate Reactivity The generated •CF₂H radical is nucleophilic and preferentially adds to electron-deficient C-H bonds. [4]If your heterocycle is too electron-rich, the addition may be slow.1. Modify Substrate Electronics: If possible, temporarily install an electron-withdrawing group on the substrate to increase its reactivity towards the nucleophilic radical. 2. Change Radical Source: Consider a different difluoromethylation reagent that may generate a radical with different reactivity properties.
Presence of Quenchers/Inhibitors Dissolved oxygen is a known radical scavenger and can quench the excited state of the photocatalyst. [5]Water can protonate key intermediates. Certain functional groups on the substrate can also interfere.1. Rigorous Degassing: Use at least three freeze-pump-thaw cycles for your solvent and reaction mixture. Alternatively, sparge with argon for 30 minutes. 2. Use Anhydrous Conditions: Dry solvents over molecular sieves. Ensure all glassware is oven-dried before use.
Unfavorable Reaction Kinetics The reaction may simply be too slow at room temperature.1. Increase Temperature: Gently warming the reaction (e.g., to 35-55 °C) can increase the reaction rate without causing significant decomposition. [3]
Guide 2: Transition-Metal-Catalyzed Cross-Coupling

These methods, often employing copper, nickel, or palladium, are powerful for forming C(sp²)-CF₂H bonds from aryl halides or pseudohalides. [4] Common Problem: Low yield in a nickel-catalyzed difluoromethylation of an aryl bromide with a difluoromethyl source.

Detailed Causality and Solutions:

Potential Cause Explanation Recommended Action & Protocol
Inefficient Oxidative Addition The Ni(0) catalyst may be struggling to add into the aryl-bromide bond. This is a common issue with electron-rich or sterically hindered aryl bromides. [8]1. Change Ligand: The ligand is critical for tuning the electronics and sterics of the nickel center. For electron-rich substrates, a more electron-donating and bulky ligand like BrettPhos can promote oxidative addition. [4]2. Switch to Aryl Iodide: If possible, using the corresponding aryl iodide will significantly accelerate the oxidative addition step.
Slow Transmetalation The transfer of the CF₂H group from its source (e.g., a zinc reagent) to the nickel center can be a rate-limiting step. [4]1. Additives: Certain additives can facilitate transmetalation. For example, Mg(OAc)₂ and formic acid have been shown to improve yields in some Ni-catalyzed systems. [5]2. Change Difluoromethyl Source: Consider using a more reactive difluoromethylating agent, such as a pre-formed zinc or silver difluoromethyl complex.
Unfavorable Reductive Elimination The final step, reductive elimination of the Ar-CF₂H product from the Ni(II) center, may be slow.1. Ligand Effects: The ligand also influences this step. A systematic screening of different ligand classes (e.g., phosphines, N-heterocyclic carbenes) is recommended. 2. Solvent Choice: The solvent can impact the stability of the intermediates and transition states. THF is often a good starting point, but screening other solvents like DME or dioxane may be beneficial. [5]
Catalyst Deactivation/Decomposition The active Ni(0) species can be sensitive and may decompose over the course of the reaction.1. Use a Robust Pre-catalyst: Start with a stable Ni(II) pre-catalyst that is reliably reduced in situ. 2. Control Reaction Temperature: Avoid excessively high temperatures which can lead to catalyst decomposition.
General Protocol for Optimizing a Nickel-Catalyzed Difluoromethylation
  • Setup: In a glovebox, add the Ni pre-catalyst (e.g., NiCl₂·glyme, 5 mol%) and ligand (e.g., a bipyridine or phosphine ligand, 10 mol%) to an oven-dried reaction vial.

  • Reagents: Add the aryl halide (1.0 equiv), a base if required (e.g., K₃PO₄, 2.0 equiv), and any additives.

  • Solvent & CF₂H Source: Add the anhydrous, degassed solvent (e.g., THF), followed by the difluoromethylating agent (e.g., TMSCF₂H, 1.5 equiv) and an activator if needed (e.g., CsF, 2.0 equiv).

  • Reaction: Seal the vial, remove from the glovebox, and stir at the desired temperature (start with room temperature or slightly elevated, e.g., 50 °C).

  • Monitoring: Monitor the reaction by TLC, GC-MS, or ¹⁹F NMR. If the reaction stalls, consider incremental increases in temperature or addition of more catalyst/ligand.

  • Workup: Upon completion, quench the reaction carefully (e.g., with saturated aq. NH₄Cl), extract with an organic solvent, dry, and concentrate. [8]7. Purification: Purify the crude product by silica gel column chromatography. [8]A hexane/ethyl acetate gradient is often effective. [9]

Data Summary Table

Table 1: Common Difluoromethylation Reagents and Their Applications
Reagent ClassExample ReagentTypical ApplicationMechanistic PathwayKey Considerations
Sulfinates NaSO₂CF₂H, Zn(SO₂CF₂H)₂C-H Difluoromethylation of (Hetero)arenesRadical (Photoredox/Thermal)Good functional group tolerance; Zn salt is an air-stable solid. [2]
Silyl Reagents TMSCF₂HNucleophilic difluoromethylation of carbonyls, alkyl halidesNucleophilic/CarbeneRequires an activator (e.g., CsF, KOAc); moisture sensitive. [1][4]
Halodifluoromethanes BrCF₂H, ClCF₂HCross-coupling with aryl Grignards or boronic acidsRadical/Cross-CouplingGaseous or low-boiling liquids; ClCF₂H is an ozone-depleting substance. [4]
Hypervalent Iodine ArI(OCOCF₂H)₂C-H Difluoromethylation of heteroarenesRadical (Photoredox)Stoichiometric reagent; generates aryl iodide byproduct. [4]
Sulfones/Sulfoximines 2-PySO₂CF₂HCross-coupling with aryl zinc reagentsCross-CouplingStable, solid reagents; good for Fe-catalyzed reactions. [4]

Conclusion

Overcoming low reactivity in difluoromethylation requires a systematic and mechanistically informed approach. By carefully considering the interplay between the substrate, reagent, catalyst, and reaction conditions, researchers can successfully troubleshoot and optimize these powerful transformations. This guide provides a starting point for diagnosing common issues and implementing effective solutions. As the field continues to evolve, new reagents and catalytic systems will further expand the scope and utility of difluoromethylation in chemical synthesis.

References

  • Allouche, F., et al. (2019). Late‐Stage ¹⁸F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging. Angewandte Chemie International Edition, 58(38), 13149-13153. Available at: [Link]

  • Zhang, C., et al. (2024). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. Available at: [Link]

  • Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50, 7931-7973. Available at: [Link]

  • Xie, Q., et al. (2019). A General Protocol for C-H Difluoromethylation of Carbon Acids with TMSCF₂Br. Angewandte Chemie International Edition, 58(19), 6405-6410. Available at: [Link]

  • Baran, P. S., et al. (2011). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 133(39), 15501-15504. Available at: [Link]

  • Li, P., et al. (2026). Insertion of Difluorocarbene into Nickel Complexes to Access Chloro(Bromo, iodo)Difluoromethylarenes. The Journal of Organic Chemistry. Available at: [Link]

  • Teledyne ISCO. (2012). Purification Strategies for Flavones and Related Compounds. Application Note AN85. Available at: [Link]

  • Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: Concepts, developments and perspective. ResearchGate. Available at: [Link]

  • Meng, L., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11(699). Available at: [Link]

  • Zhang, C., et al. (2024). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. PMC. Available at: [Link]

  • Li, P., et al. (2026). Insertion of Difluorocarbene into Nickel Complexes to Access Chloro(Bromo, iodo)Difluoromethylarenes. The Journal of Organic Chemistry. Available at: [Link]

  • Sahoo, B., et al. (2021). Highly Enantioselective Decarboxylative Difluoromethylation. PMC. Available at: [Link]

  • Baran, P. S., et al. (2011). A New Reagent for Direct Difluoromethylation. PMC. Available at: [Link]

  • Dos Santos, J. C., & de Souza, R. O. M. A. (2022). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 27(19), 6296. Available at: [Link]

  • Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]

Sources

Technical Support Center: Byproduct Formation in Simmons-Smith Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Simmons-Smith cyclopropanation reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful synthetic tool. Here, we move beyond simple protocols to address the nuances of the reaction, focusing on the causality behind common issues and providing field-proven troubleshooting strategies to minimize byproduct formation and maximize yield and purity.

Section 1: Troubleshooting Guide - When Reactions Go Wrong

This section addresses specific, common problems encountered during Simmons-Smith cyclopropanation. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Issue 1: Low or No Conversion of Starting Alkene

Q: My reaction shows a significant amount of unreacted starting material, even after extended reaction times. What are the likely causes and how can I fix it?

A: Low or no conversion is the most common failure mode and almost always points to an issue with the activity of the organozinc carbenoid reagent, (iodomethyl)zinc iodide (ICH₂ZnI).

Primary Cause: Inactive Zinc-Copper Couple. The formation of the active carbenoid occurs on the surface of the zinc. Commercial zinc dust is often coated with a passivating layer of zinc oxide, which prevents the necessary oxidative insertion into the C-I bond of diiodomethane.

  • Solution: Rigorous Activation of Zinc. The Zn-Cu couple must be freshly prepared and activated immediately before use. An inactive couple is the leading cause of reaction failure. We recommend the proven procedure from Organic Syntheses.[1]

    • Expert Insight: The acid wash removes the ZnO layer, while the subsequent copper(II) sulfate treatment deposits elemental copper, creating galvanic microcells on the zinc surface that dramatically accelerate the reaction with diiodomethane.[2] The visual cue for a properly activated couple is a darkening of the zinc powder.

Secondary Causes & Solutions:

  • Presence of Moisture: The Simmons-Smith reagent is highly sensitive to moisture. Ensure all glassware is oven- or flame-dried and the reaction is run under a dry, inert atmosphere (Nitrogen or Argon). All solvents and reagents must be rigorously dried.[3]

  • Poor Quality Diiodomethane (CH₂I₂): Diiodomethane can decompose over time, releasing iodine (indicated by a pink or violet color). Use of fresh, pure reagent is critical. If necessary, purify by passing it through a short plug of activated basic alumina.

  • Inappropriate Solvent Choice: The rate of reaction is highly dependent on the solvent.[4] Coordinating or basic solvents (like THF, Et₂O can be sluggish) can complex with the zinc carbenoid, reducing its reactivity.

    • Recommendation: Non-coordinating solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are generally preferred and give faster reaction rates.[4]

Workflow: Preparing a Highly Active Zn-Cu Couple

Here is a detailed protocol for the activation of the zinc-copper couple, adapted from established literature.[1]

  • Acid Wash: In a flask, suspend zinc dust (2-3 equivalents per mole of CH₂I₂) in dilute HCl (e.g., 3% solution). Stir vigorously for 1-2 minutes to etch the surface.

  • Rinse: Decant the acid and wash the zinc sequentially with more dilute HCl, deionized water (until washings are neutral), ethanol, and finally, dry diethyl ether. Perform these washes quickly to minimize re-oxidation.

  • Copper Deposition: Suspend the acid-washed zinc in a solution of copper(II) sulfate in deionized water (approx. 2-5 mol% of copper sulfate relative to zinc). Stir until the blue color of the Cu²⁺ ions disappears and the zinc appears dark gray or black.

  • Final Wash & Dry: Decant the copper sulfate solution and wash the prepared couple with deionized water, ethanol, and several times with anhydrous diethyl ether.

  • Drying: Dry the activated couple under a high vacuum with gentle heating (e.g., a heat gun) to remove all traces of solvent before use. The resulting free-flowing, dark powder should be used immediately.

Issue 2: Formation of a Methylated Byproduct (e.g., -OH to -OMe)

Q: My substrate contains a hydroxyl group. After the reaction, I've isolated a byproduct that appears to be a methyl ether of my starting material. Why did this happen?

A: This is a known side reaction where the Simmons-Smith reagent acts as a methylating agent rather than a cyclopropanating agent.[5] The zinc carbenoid is electrophilic and can be attacked by nucleophilic heteroatoms, particularly with certain reaction setups.

Causality: The reaction proceeds through the formation of a zinc alkoxide from the alcohol. A second equivalent of the carbenoid can then deliver a methylene group to the oxygen, which, after workup, results in a methyl ether. This is more prevalent under two conditions:

  • Excess Reagent: Using a large excess of the Simmons-Smith reagent increases the statistical likelihood of this secondary reaction occurring.

  • Prolonged Reaction Times: Allowing the reaction to stir for longer than necessary after the primary cyclopropanation is complete provides more opportunity for the slower methylation pathway.

Troubleshooting & Mitigation:

  • Optimize Stoichiometry: Carefully titrate the amount of Simmons-Smith reagent. Use the minimum excess required for complete cyclopropanation (typically 1.5 to 2.5 equivalents).

  • Monitor Reaction Progress: Follow the reaction by TLC or GC-MS. Once the starting alkene is consumed, quench the reaction promptly. Do not let it stir overnight unnecessarily.

  • Use a Protecting Group: For particularly valuable or sensitive substrates, protecting the alcohol (e.g., as a silyl ether like TBDMS) is the most robust solution. The Simmons-Smith reaction is compatible with many common protecting groups.

  • Consider the Furukawa Modification: Using diethylzinc (Et₂Zn) and CH₂I₂ (the Furukawa modification) can sometimes lead to cleaner reactions with allylic alcohols, as the initial formation of the zinc alkoxide is very rapid and can favor the intramolecular-directed cyclopropanation over intermolecular methylation.[4]

Analytical Identification: In a ¹H NMR spectrum, the formation of a methyl ether will be clearly indicated by the appearance of a new singlet, typically in the δ 3.3 - 4.0 ppm region, corresponding to the -OCH₃ protons.

Issue 3: Poor Diastereoselectivity or Unexpected Stereochemistry

Q: The cyclopropanation of my chiral allylic alcohol gave a mixture of diastereomers, or the opposite stereoisomer to what I expected. What controls the stereoselectivity?

A: For substrates containing a directing group like an allylic alcohol, the stereochemical outcome is dictated by chelation control, not steric hindrance. The zinc atom of the carbenoid coordinates to the hydroxyl group, delivering the methylene group to the same face of the double bond.[5]

Diagram: Chelation Control in Allylic Alcohols

This diagram illustrates how the hydroxyl group directs the Simmons-Smith reagent to one face of the alkene.

Caption: Chelation of the zinc carbenoid to the hydroxyl group.

Probable Causes for Poor Selectivity:

  • Wrong Reagent Choice: The classic Zn-Cu couple provides good diastereoselectivity with allylic alcohols. However, the Furukawa modification (Et₂Zn/CH₂I₂) often gives superior results, leading to higher diastereomeric ratios due to a more organized transition state.[3]

  • Competing Non-Directed Pathway: If the reaction is sluggish or the directing group's coordinating ability is weak, a background, non-directed cyclopropanation can occur, leading to a mixture of products. This can happen if the reagent is not active enough.

  • Lewis Acidic Byproduct (ZnI₂): In substrates with acid-sensitive stereocenters, the Lewis acidic byproduct ZnI₂ can cause epimerization after the cyclopropane ring has formed.

Solutions:

  • Switch to Furukawa Conditions: For any allylic alcohol, the Furukawa modification should be the first choice to maximize diastereoselectivity.

  • Ensure High Reagent Activity: Use a freshly activated Zn-Cu couple or high-quality Et₂Zn to ensure the directed pathway is much faster than any background reaction.

  • Mitigate ZnI₂ Effects: If epimerization is suspected, add an excess of Et₂Zn (relative to CH₂I₂). The excess Et₂Zn will scavenge the ZnI₂ as it forms, converting it to the much less Lewis acidic EtZnI.[5] Alternatively, the reaction can be quenched with a Lewis base like pyridine.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the difference between the classic Simmons-Smith, the Furukawa modification, and the Charette modification? When should I use each?

A: This is a critical experimental design question. The best choice depends entirely on your substrate.

Reaction Variant Reagents Key Characteristics Best For... Potential Byproducts/Issues
Classic Simmons-Smith CH₂I₂ + Zn(Cu)The original, robust method. Heterogeneous reaction.Simple, unfunctionalized alkenes where cost is a factor.Inconsistent activity from Zn-Cu couple; can be sluggish.
Furukawa Modification CH₂I₂ + Et₂ZnHomogeneous, faster, more reproducible.[5] Excellent for stereodirection.Allylic alcohols, enol ethers, and unfunctionalized alkenes.[2][5]Diethylzinc is pyrophoric . ZnI₂ Lewis acidity can be problematic.
Charette Modification Ar-CHN₂ + ZnX₂Uses diazo compounds instead of CH₂I₂.Substrates with acidic protons (e.g., certain alcohols) that are deprotonated by other methods.[2]Dimerization of the diazo compound (e.g., stilbene formation); reaction with alcohols to form ethers.[2]

Diagram: Choosing the Right Simmons-Smith Variant

This decision tree helps guide the selection of the appropriate cyclopropanation method based on the substrate's functional groups.

G start Start: Analyze Your Alkene Substrate directing_group Does it have an allylic alcohol or ether? start->directing_group acid_sensitive Is the substrate acid-sensitive or has free -OH/-NH groups? directing_group->acid_sensitive No use_furukawa Use Furukawa (Et₂Zn/CH₂I₂) for high diastereoselectivity. directing_group->use_furukawa Yes electron_rich Is the alkene electron-rich (e.g., enol ether)? acid_sensitive->electron_rich No use_charette Consider Charette Mod. (Ar-CHN₂/ZnX₂) acid_sensitive->use_charette Yes unfunctionalized Is it a simple, unfunctionalized alkene? electron_rich->unfunctionalized No furukawa_also_good Furukawa is also an excellent, faster choice. electron_rich->furukawa_also_good Yes unfunctionalized->use_furukawa Or Furukawa for speed use_classic Classic Simmons-Smith (Zn/Cu) is a good, economical choice. unfunctionalized->use_classic Yes

Caption: Decision guide for selecting the optimal Simmons-Smith protocol.

Q2: My reaction mixture is a thick, un-stirrable slurry. Is this normal? And how do I properly work up the reaction to remove all the zinc salts?

A: Yes, the formation of a slurry is common, especially in the classic Zn-Cu procedure, as it is a heterogeneous reaction. In the Furukawa modification, a fine white precipitate of the zinc carbenoid may also form. As long as magnetic stirring can be maintained, this is not usually a problem.

The workup is critical for obtaining a clean product. Zinc salts (ZnI₂ and unreacted Zn) are often insoluble in common organic solvents and can lead to emulsions or purification difficulties.

Recommended Workup Protocol:

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl). This will quench any unreacted organozinc species and protonate zinc alkoxides. Be cautious as this can be exothermic.

  • Dissolving Salts: Stir the biphasic mixture vigorously. The NH₄Cl solution helps to complex and dissolve the zinc salts into the aqueous layer. If a large amount of solid remains, you may need to add more NH₄Cl solution or dilute with water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer several times with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or DCM).

  • Breaking Emulsions: If a persistent emulsion forms at the interface (a common issue), it can often be broken by adding a small amount of brine (saturated NaCl solution) or by filtering the entire mixture through a pad of Celite®.

  • Washing: Combine the organic extracts and wash them sequentially with a saturated sodium bicarbonate solution (to remove any acidic residues) and brine (to aid in drying).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Q3: Can I use Simmons-Smith cyclopropanation on α,β-unsaturated ketones or esters?

A: Yes, but with caution. These electron-poor alkenes are significantly less reactive than electron-rich ones.[4] The electrophilic zinc carbenoid reacts much more slowly with the electron-deficient double bond.

Potential Complications:

  • 1,4-Addition (Michael Addition): While less common, the carbenoid can potentially act as a nucleophile and add to the β-position of the unsaturated system.

  • Enolate Formation: The reagent can interact with the carbonyl oxygen. In some cases, this can lead to the formation of a zinc enolate, which may undergo side reactions.[5]

  • Low Conversion: The most likely outcome is simply a very slow or incomplete reaction.

Recommendations for Electron-Poor Alkenes:

  • Use More Reactive Reagents: The Furukawa modification (Et₂Zn/CH₂I₂) is generally more effective than the classic Zn-Cu couple for these substrates.

  • Employ Lewis Acid or Additives: The "Shi Modification" involves the use of a Lewis acid or an acidic modifier like trifluoroacetic acid in conjunction with Et₂Zn/CH₂I₂.[2] This generates a more electrophilic and reactive zinc carbenoid that is much more effective for cyclopropanating electron-deficient alkenes.

References

  • Simmons–Smith reaction – cyclopropanation of alkenes. (n.d.). OrgoSolver. Retrieved February 7, 2026, from [Link]

  • Norcarane. (n.d.). Organic Syntheses. Retrieved February 7, 2026, from [Link]

  • Simmons-Smith Reaction and Cyclopropanation of Alkenes. (n.d.). Organic Chemistry Tutor. Retrieved February 7, 2026, from [Link]

  • Simmons–Smith reaction. (2023, December 29). In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Simmons-Smith Reaction. (n.d.). NROChemistry. Retrieved February 7, 2026, from [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2022, August 2). Molecules. Retrieved February 7, 2026, from [Link]

  • Simmons-Smith Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: Analysis of Difluoromethyl-Cyclopropyl Carbinols

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for researchers encountering issues with the analysis of [1-(Difluoromethyl)cyclopropyl]methanol .

Topic: Chiral separation of [1-(Difluoromethyl)cyclopropyl]methanol enantiomers Ticket ID: #DFC-774-SEP Status: Open Assigned Specialist: Senior Application Scientist

⚠️ CRITICAL ADVISORY: Structural Chirality Verification

Before proceeding with method development, you must verify the specific regioisomer you are analyzing.

The 1,1-Disubstitution Issue: The molecule [1-(Difluoromethyl)cyclopropyl]methanol (CAS: 1314402-08-8) possesses a plane of symmetry passing through C1 and bisecting the C2–C3 bond. Consequently, this specific isomer is achiral . It does not exist as a pair of enantiomers.

  • If you observe two peaks: You are likely separating structural isomers (e.g., the 1,1-isomer vs. the 1,2-isomer), impurities , or you are working with the [2-(difluoromethyl)cyclopropyl]methanol regioisomer, which is chiral.

  • If you intended to synthesize a chiral target: You may have inadvertently produced the thermodynamic achiral 1,1-product or a racemate of the 1,2-isomer.

This guide is structured to troubleshoot these specific scenarios.

PART 1: Diagnostic Workflow & Troubleshooting

Use the following logic tree to diagnose the source of your "multiple peaks" or separation failure.

Separation_Diagnosis Start START: Two peaks observed in chromatogram CheckStruct Verify Structure: Is -CHF2 and -CH2OH on same Carbon (C1)? Start->CheckStruct Is11 Yes (1,1-isomer) CheckStruct->Is11 Same Carbon Is12 No (1,2-isomer) CheckStruct->Is12 Adjacent Carbons Achiral Molecule is ACHIRAL. Peaks are NOT enantiomers. Is11->Achiral ChiralPath Molecule is CHIRAL. Proceed to Separation Protocol. Is12->ChiralPath AnalyzePeaks Analyze Peaks via MS/NMR Achiral->AnalyzePeaks Impurity Peak A = Product Peak B = Impurity/Solvent AnalyzePeaks->Impurity Different Mass/Spectrum Regioisomer Peak A = 1,1-isomer Peak B = 1,2-isomer AnalyzePeaks->Regioisomer Same Mass, Diff NMR

Figure 1: Diagnostic logic for identifying peak sources in difluoromethyl-cyclopropyl separations.

PART 2: Separation Protocols

If your diagnostic confirms you are working with a chiral derivative (e.g., the 1,2-isomer or a desymmetrized precursor), use the following protocols.

Scenario A: Separation of Chiral [2-(Difluoromethyl)cyclopropyl]methanol

Target: Separation of (1R,2R) vs (1S,2S) and (1R,2S) vs (1S,2R) diastereomers.

Challenge: This molecule lacks a strong UV chromophore (only end-absorption <210 nm). Solution: Use Refractive Index (RI), ELSD, or Mass Spectrometry (MS) detection. If using UV, derivatization is recommended.

Protocol 1: Direct Chiral SFC (Supercritical Fluid Chromatography)

Recommended for high-throughput screening of the 1,2-isomer.

ParameterSettingRationale
Column Chiralpak IG or Chiralcel OJ-H (3 µm)Immobilized amylose/cellulose selectors are effective for small, polar alcohols.
Mobile Phase CO₂ / Methanol (95:5 to 90:10)Low modifier percentage prevents elution of the polar alcohol too close to the void volume.
Flow Rate 3.0 mL/min (Analytical)Standard SFC flow for rapid equilibration.
Back Pressure 120 barEnsures CO₂ density is sufficient for solubility.
Detection ELSD or MS (APCI+) Critical: UV detection will be noisy or non-existent due to lack of chromophores.
Temperature 35°CModerate temperature sharpens peaks for cyclopropyl systems.
Protocol 2: Derivatization for UV Detection (HPLC)

If you lack ELSD/MS and must use UV, you must derivatize the hydroxyl group to add a chromophore (e.g., benzoate or tosylate).

  • Reaction: React substrate with p-nitrobenzoyl chloride (1.1 eq) and Pyridine in DCM.

  • Workup: Quench with water, extract DCM, dry over MgSO₄.

  • Separation:

    • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Phase: Hexane / Isopropanol (90:10).

    • Detection: UV @ 254 nm (Strong signal from nitrobenzoyl group).

PART 3: Troubleshooting Guide (FAQ)

Q1: I am seeing two peaks for the 1,1-isomer using UV detection at 210 nm. Why?

Diagnosis: This is likely a "System Peak" or an impurity.

  • Explanation: At 210 nm, you are detecting the solvent cut-off or impurities like toluene/THF left over from synthesis. The 1,1-isomer has extremely low absorbance.

  • Test: Inject a blank (solvent only). If one peak remains, it is a system artifact. If the peak persists, check for the des-fluoro impurity (monofluoromethyl) or ring-opened byproducts (homoallylic alcohols).

Q2: Can I resolve the enantiomers if I use a chiral shift reagent in NMR?

Answer: No, if you have the 1,1-isomer.

  • Reasoning: Chiral shift reagents (e.g., Eu(hfc)₃) split signals only for chiral molecules. For [1-(difluoromethyl)cyclopropyl]methanol, the signals will simply shift, but the -CHF₂ triplet will remain a single population because the environment is achiral.

  • Exception: If you see splitting with Eu(hfc)₃, you have confirmed you are working with the chiral 1,2-isomer , not the 1,1-isomer.

Q3: I am trying to replicate the "Vertex/NIH" desymmetric synthesis. Which method should I use?

Context: Recent literature [1, 2] describes Copper-catalyzed desymmetric difluoromethylation of cyclopropenes.[1]

  • Guidance: These reactions produce chiral difluoromethyl cyclopropanes (often the 1,2-substitution pattern).

  • Method: Use Protocol 1 (SFC with Chiralpak IG) . The "IG" column (immobilized amylose) is robust against the residual metal catalysts often present in these crude mixtures.

References

  • Zhang, X., et al. (2025).[2] Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. National Institutes of Health (NIH) / PubMed. (Note: Contextual match based on search result 1.1/1.2).

  • Ren, H., et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly. University of Rochester.

  • Sigma-Aldrich. (n.d.). Product Specification: [1-(Difluoromethyl)cyclopropyl]methanol (CAS 1314402-08-8).[3][4]

Disclaimer: This guide assumes standard laboratory conditions. Always consult the specific Safety Data Sheet (SDS) for [1-(Difluoromethyl)cyclopropyl]methanol before handling, as fluorinated cyclopropanes can exhibit unique reactivity profiles.

Sources

Technical Support Center: Troubleshooting Diastereoselectivity in Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for diastereoselective cyclopropanation reactions. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrol in the synthesis of cyclopropane rings. The following troubleshooting guide, presented in a question-and-answer format, addresses common challenges and provides in-depth, mechanistically grounded solutions to enhance the diastereoselectivity of your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Core Concepts & Initial Checks

Question 1: My cyclopropanation reaction is yielding a nearly 1:1 mixture of diastereomers. Where do I even begin to troubleshoot?

Answer: A non-selective reaction is a common starting point and often points to fundamental parameters being suboptimal. Before delving into more complex variables, a systematic review of the basics is critical.

  • Purity of Starting Materials: Ensure the alkene and the carbene precursor (e.g., diazo compound, diiodomethane) are of the highest purity. Impurities can interfere with catalyst activity or introduce competing reaction pathways.

  • Reaction Stoichiometry: Verify the precise stoichiometry of your reagents. An excess of the cyclopropanating agent, particularly in Simmons-Smith reactions, can sometimes lead to side reactions and impact selectivity.[1]

  • Inert Atmosphere: Many cyclopropanation catalysts, especially those involving organometallic species, are sensitive to air and moisture.[1] Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) using properly dried solvents and glassware.

A logical first step is to re-run the reaction with freshly purified reagents under rigorously anhydrous and anaerobic conditions. If the issue persists, proceed to the more specific troubleshooting topics below.

Catalyst and Ligand Effects

Question 2: I'm using a well-established rhodium(II) catalyst with a diazoacetate, but my diastereoselectivity is poor. What aspects of the catalyst system should I investigate?

Answer: The catalyst system is the heart of stereocontrol in metal-catalyzed cyclopropanations. Several factors related to the catalyst can dramatically influence the diastereomeric ratio (d.r.).

  • Catalyst Choice: While rhodium(II) carboxylates are common, the specific carboxylate ligand plays a crucial role. For instance, increasing the steric bulk of the carboxylate ligands on the rhodium catalyst can enhance diastereoselectivity.[2] Consider screening a series of rhodium catalysts, such as rhodium(II) acetate, rhodium(II) octanoate, or more sterically demanding variants. In some cases, switching to a different metal, like copper, might be beneficial.[1][2]

  • Ligand Electronic Effects: The electronic properties of the ligands on the catalyst can modulate the reactivity and selectivity of the metal carbene intermediate. For example, using more electron-donating ligands (like acetamidates instead of acetates on rhodium) can increase the diastereoselectivity for the formation of the (E)-cyclopropane.[2]

  • Catalyst Loading: While less common to directly impact d.r., an insufficient catalyst loading might lead to a sluggish reaction where background, non-catalyzed pathways could contribute to the formation of undesired stereoisomers. Ensure your catalyst loading is within the generally accepted range for your specific reaction type.

Troubleshooting Workflow: Catalyst System

G start Poor Diastereoselectivity (d.r. < 5:1) catalyst_check Is the catalyst known to be effective for this substrate class? start->catalyst_check ligand_sterics Increase Steric Bulk of Ligand (e.g., Rh₂(OAc)₄ to Rh₂(OOct)₄) catalyst_check->ligand_sterics Yes metal_swap Screen Different Metal Catalysts (e.g., Rh(II) vs. Cu(I)) catalyst_check->metal_swap No ligand_electronics Modify Ligand Electronics (e.g., carboxylate to carboxamidate) ligand_sterics->ligand_electronics re_evaluate Re-evaluate Results ligand_electronics->re_evaluate metal_swap->re_evaluate re_evaluate->start No Improvement end Optimized Diastereoselectivity re_evaluate->end d.r. Improved

Caption: Troubleshooting catalyst and ligand effects.

Substrate Control and Directing Groups

Question 3: My substrate is an allylic alcohol, and I'm using the Simmons-Smith reaction, but the diastereoselectivity is not as high as reported in the literature. Why might this be?

Answer: This is a classic case of substrate-directed cyclopropanation, where a functional group on the substrate, typically a hydroxyl group, coordinates to the reagent to direct the cyclopropanation to one face of the alkene.[3][4] The effectiveness of this directing effect is highly dependent on the reaction conditions and the specific Simmons-Smith reagent used.

  • Nature of the Carbenoid: The specific zinc carbenoid generated is critical. The Furukawa modification (using diethylzinc and diiodomethane) often provides higher diastereoselectivity compared to the classical Simmons-Smith reagent (zinc-copper couple and diiodomethane), especially for less nucleophilic alkenes.[4][5] The Furukawa reagent is more electrophilic in non-complexing solvents.[5]

  • Solvent Choice: The choice of solvent can significantly impact the directing effect. In Simmons-Smith reactions, coordinating solvents like ethers can compete with the substrate's hydroxyl group for coordination to the zinc center, thereby reducing the diastereoselectivity.[4][5] Switching to a non-coordinating solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can enhance the directing effect and improve the d.r.[1][5] For example, a reaction that gives a 50:50 mixture in ether might give a much higher ratio in a non-coordinating solvent.[4]

  • Steric Hindrance: While directing groups are powerful, steric hindrance can also play a significant role. If a bulky substituent on the substrate impedes the approach of the reagent to the desired face, the selectivity will be diminished.[5] In such cases, the stereochemical outcome is a balance between the directing effect and steric repulsion.

Experimental Protocol: Hydroxyl-Directed Simmons-Smith Cyclopropanation (Furukawa Modification)

  • To a flame-dried flask under an argon atmosphere, add the allylic alcohol substrate and dry dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethylzinc (1.0 M in hexanes) to the stirred solution.

  • After stirring for 15-20 minutes, add diiodomethane dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reaction Conditions: Solvent and Temperature

Question 4: How significantly can solvent and temperature affect the diastereoselectivity of my cyclopropanation?

Answer: Solvent and temperature are critical, yet sometimes overlooked, parameters that can have a profound impact on diastereoselectivity. Their influence is tied to the stabilization of transition states and the conformational preferences of the substrate and catalyst.

  • Solvent Polarity and Coordination: As mentioned for the Simmons-Smith reaction, the coordinating ability of the solvent is a key factor.[4][5] For metal-catalyzed reactions, non-coordinating solvents are generally preferred to avoid interference with the catalyst's coordination sphere.[1] The choice of solvent can alter the diastereomeric ratio significantly; for instance, a reaction might yield a 2:1 d.r. in ether but a much higher ratio under different conditions.[4][5]

  • Temperature Effects: Lowering the reaction temperature generally enhances selectivity. This is because the difference in the activation energies between the two diastereomeric transition states becomes more significant relative to the available thermal energy (kT). A lower temperature makes it more difficult for the reaction to proceed through the higher-energy transition state that leads to the undesired diastereomer. It's often beneficial to run reactions at 0 °C, -20 °C, or even as low as -78 °C to maximize diastereoselectivity.

Data Presentation: Effect of Solvent on Diastereoselectivity

Catalyst SystemSubstrateSolventDiastereomeric Ratio (syn:anti)Reference
EtZnCH₂I(E)-3-Penten-2-olCH₂Cl₂High (favors syn)
EtZnCH₂I(E)-3-Penten-2-olEther2:1
Side Reactions and Competing Pathways

Question 5: I'm observing significant side products, such as C-H insertion or ylide formation, in my diazo-based cyclopropanation. Could this be related to my poor diastereoselectivity?

Answer: Yes, the presence of significant side reactions is a strong indicator that the reaction conditions are not optimized for selective cyclopropanation, which can certainly correlate with poor diastereoselectivity. Highly reactive carbene intermediates can participate in several competing pathways.

  • Carbene Reactivity: The choice of catalyst can moderate the reactivity of the carbene. Rhodium(II) catalysts are often effective at promoting cyclopropanation over C-H insertion.[1] If C-H insertion is a major issue, consider using a less reactive carbene precursor or a catalyst known to favor cyclopropanation.

  • Concentration of the Diazo Compound: A high instantaneous concentration of the diazo compound can lead to carbene dimerization.[1] The solution is to add the diazo compound slowly, often via a syringe pump, to the reaction mixture containing the catalyst and the alkene. This keeps the concentration of the free carbene low and favors the intermolecular reaction with the alkene.

  • Ylide Formation: In reactions involving sulfur ylides, the stability and reactivity of the ylide are paramount for achieving high diastereoselectivity in dearomative cyclopropanation reactions.[6]

Logical Relationship: Optimizing for Cyclopropanation

G start High Concentration of Side Products (C-H Insertion, Dimerization) slow_addition Implement Slow Addition of Diazo Compound start->slow_addition catalyst_tuning Select Catalyst to Moderate Carbene Reactivity (e.g., Rh(II) complexes) start->catalyst_tuning check_selectivity Analyze Diastereoselectivity slow_addition->check_selectivity catalyst_tuning->check_selectivity cyclopropanation_favored Desired Cyclopropanation is Favored check_selectivity->cyclopropanation_favored end Improved d.r. and Yield cyclopropanation_favored->end

Caption: Mitigating side reactions to improve selectivity.

By systematically addressing these key areas—from the fundamental reaction setup to the nuanced interplay between catalyst, substrate, and conditions—you can effectively troubleshoot and optimize the diastereoselectivity of your cyclopropanation reactions.

References

  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PMC. Available at: [Link]

  • Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Organic Letters - ACS Publications. Available at: [Link]

  • Substrate‐Controlled Cyclopropanation Reactions of Glycals with Aryl Diazoacetates. ChemCatChem. Available at: [Link]

  • Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. Available at: [Link]

  • Cyclopropanation of Alkenes. Master Organic Chemistry. Available at: [Link]

  • Metal-catalyzed cyclopropanations. Wikipedia. Available at: [Link]

  • Stereoselective Cyclopropanation Reactions. Chemical Reviews - ACS Publications. Available at: [Link]

  • Direct cyclopropanation of activated N-heteroarenes via site- and stereoselective dearomative reactions. Chemical Science (RSC Publishing). Available at: [Link]

Sources

Technical Support Center: Solvent Optimization for Difluoromethylcyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of Difluoromethylcyclopropanes (


 substituted cyclopropanes) .

Diagnostic & Strategy: The Solvent Landscape

Executive Summary: The synthesis of difluoromethylcyclopropanes (CF


H-CP) is distinct from gem-difluorocyclopropanes (F

-CP). The presence of the acidic proton and the specific reactivity of the CF

H moiety render this reaction highly sensitive to solvent parameters (polarity, proticity, and coordinating ability).

Primary Synthetic Routes & Solvent Dependencies:

  • Transition Metal-Catalyzed Carbenoid Transfer: Utilizes difluoromethyl diazomethane (CF

    
    HCHN
    
    
    
    ) precursors with Rh(II) or Cu(I) catalysts.
    • Critical Solvent Factor:Coordination Competition. Solvents with lone pairs (THF, MeCN) often poison the electrophilic metal center, preventing carbene formation.

  • Photoredox Radical Addition: Utilizes CF

    
    H-radical precursors (e.g., CF
    
    
    
    HSO
    
    
    Na) adding to alkenes followed by cyclization.
    • Critical Solvent Factor:Radical Lifetime & Solubility. Requires polar aprotic solvents (DMSO, MeCN) to solubilize ionic precursors and stabilize charge-transfer complexes.

Core Protocols & Solvent Guidelines

Protocol A: Rhodium-Catalyzed Cyclopropanation (Carbenoid Route)

Best for: Stereoselective synthesis from styrenes and activated alkenes.

The Mechanism: The reaction proceeds via the decomposition of in situ generated CF


HCHN

by a Rh

(OAc)

catalyst to form a metal-carbene intermediate. This electrophilic species adds to the alkene.

Solvent Selection Matrix:

Solvent ClassRepresentativeCompatibilityMechanism of Impact
Halogenated DCM, CHCl

, DCE
High Inert to Rh(II); stabilizes diazo precursors; prevents

-hydride elimination side reactions.
Hydrocarbons Toluene, HexaneMedium Non-coordinating, but poor solubility for some polar diazo precursors. High boiling point allows thermal promotion.
Ethers THF, Et

O, Dioxane
Low Oxygen lone pairs coordinate to Rh(II), blocking the diazo decomposition site. Avoid.
Nitriles MeCN, PhCNCritical Failure Strong

-donation to metal center completely inhibits catalysis.

Step-by-Step Optimization Workflow:

  • Precursor Generation (Flow/Batch Hybrid):

    • Solvent:CHCl

      
        (Chloroform).
      
    • Reasoning: CF

      
      HCHN
      
      
      
      is volatile and potentially explosive. Generative precursors (e.g., difluoroethylamine + NaNO
      
      
      ) require a biphasic system or specific organic phase stability. CHCl
      
      
      provides optimal partitioning.
  • Catalytic Run:

    • Standard: Dissolve Alkene (1.0 equiv) and Rh

      
      (esp)
      
      
      
      (0.5 mol%) in degassed DCM (0.2 M).
    • Addition: Slowly add the CF

      
      HCHN
      
      
      
      solution (in CHCl
      
      
      ) at 0°C.
    • Note: If yield is <30%, switch solvent to DCE (1,2-Dichloroethane) and heat to 60°C. The higher temperature overcomes the activation barrier for the sterically bulky CF

      
      H-carbene formation.
      
Protocol B: Visible-Light Mediated Radical Cyclization

Best for: Unactivated alkenes and late-stage functionalization.

The Mechanism: A photocatalyst (PC) generates a


 radical which adds to the alkene. The resulting alkyl radical cyclizes (often via a leaving group or homoallylic substitution).

Solvent Selection Matrix:

Solvent ClassRepresentativeCompatibilityMechanism of Impact
Polar Aprotic DMSO, DMFHigh Solubilizes inorganic radical precursors (e.g., sulfinates). Stabilizes polar transition states.
Nitriles MeCNHigh Excellent balance of polarity and radical inertness. Standard for [Ir]/[Ru] photocatalysis.
Protic MeOH, H

O
Variable Can quench radical intermediates via Hydrogen Atom Transfer (HAT). Use only if protonation is a desired step.

Visualizing the Solvent Interference

The following diagram illustrates why coordinating solvents fail in Protocol A (Rh-Catalysis).

SolventInterference cluster_0 Solvent Competition Zone Rh_Cat Rh(II) Catalyst (Electrophilic) Active_Carbene Rh=CF2H Active Carbene Rh_Cat->Active_Carbene Diazo Decomposition Poisoned_Cat Solvent-Bound Inactive Complex Rh_Cat->Poisoned_Cat Strong Coordination (k_inhib >> k_react) Diazo CF2H-Diazo Precursor Diazo->Active_Carbene -N2 Solvent_Coord Coordinating Solvent (THF/MeCN) Solvent_Coord->Poisoned_Cat Solvent_NonCoord Non-Coordinating (DCM/DCE) Solvent_NonCoord->Active_Carbene Inert Environment Product CF2H-Cyclopropane Active_Carbene->Product Alkene Insertion

Caption: Figure 1. Kinetic competition between diazo decomposition and solvent coordination. Coordinating solvents (Red path) irreversibly bind the Rh center, preventing carbene formation.

Troubleshooting Guide (FAQ)

Q1: My reaction yields are inconsistent using the Rhodium method. I am using THF to dissolve the diazo reagent because it is not soluble in DCM.

  • Diagnosis: Solvent Coordination Poisoning. THF coordinates to the axial sites of the Rh

    
     dimer, shutting down catalytic activity.
    
  • Solution: Do not use THF. If the precursor is insoluble in DCM, use a biphasic system (DCM/Water) with a phase transfer catalyst, or switch to Chloroform (CHCl

    
    ) . Alternatively, generate the diazo compound in situ within the DCM layer using a flow micro-reactor setup to avoid handling solids.
    

Q2: I observe a large amount of alkene dimerization instead of cyclopropanation.

  • Diagnosis: Carbene concentration is too low relative to the alkene, or the solvent is facilitating radical side pathways.

  • Solution:

    • Ensure you are using DCM or DCE .

    • Increase the addition time of the diazo compound (slow addition keeps the instantaneous carbene concentration low, favoring reaction with the alkene over carbene dimerization).

    • Lower the temperature to -78°C (if using a reactive alkene) to suppress background radical polymerization.

Q3: Can I use alcohols (MeOH) as a co-solvent in the photoredox method?

  • Diagnosis: Likely radical quenching. The

    
     radical is electrophilic but can abstract hydrogen from protic solvents if the alkene trap is slow.
    
  • Solution: Switch to Acetonitrile (MeCN) or Acetone . If solubility is an issue, use DMSO . Avoid alcohols unless the mechanism explicitly requires a proton source for a subsequent step.

Q4: How do I remove the solvent without losing the product? CF


H-cyclopropanes seem volatile. 
  • Diagnosis: Product volatility. Low molecular weight fluorinated cyclopropanes have high vapor pressures.

  • Solution:

    • Do not use rotary evaporation to dryness.

    • Use a high-boiling solvent like Dibutyl ether or Toluene for the reaction if possible, then distill the product directly from the mixture.

    • Alternatively, use Pentane or DCM and distill the solvent off using a Vigreux column at atmospheric pressure, monitoring the head temperature carefully.

References

  • Hock, K. J., Mertens, L., & Koenigs, R. M. (2016).[1] Rhodium catalyzed synthesis of difluoromethyl cyclopropanes.[1][2] Chemical Communications, 52(95), 13783-13786. Link

  • Gagnon, C., et al. (2017). Enantioselective Synthesis of Difluoromethyl Cyclopropanes: Catalytic Enantioselective Synthesis of Highly Functionalized Difluoromethylated Cyclopropanes. Angewandte Chemie International Edition, 56(43), 13319–13323. Link

  • Ni, C., & Hu, J. (2014).[3] Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(07), 842-863.[3] Link

  • Jiang, Y. M., et al. (2021).[4] Visible-Light-Driven Phosphonoalkylation of Alkenes. Synlett, 32(04), 378-382. Link

Sources

Temperature control in exothermic fluorination reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorination Thermal Safety & Optimization Authorized for: Process Chemists, R&D Scientists, and Chemical Engineers

Status: ACTIVE | Priority: HIGH

Subject: Temperature Control in Exothermic Fluorination Ticket ID: F-THERM-488

Welcome to the Fluorination Technical Support Hub. You are likely here because your reaction is either (A) exhibiting thermal runaway risks , (B) producing carbonized "tar" instead of product , or (C) suffering from poor selectivity (over-fluorination).

The formation of a C-F bond is one of the most energetic events in organic synthesis, releasing approximately 485 kJ/mol of heat [1]. For context, this is significantly higher than typical C-H or C-C bond formations. In a standard batch reactor, this energy release can instantaneously exceed the heat removal capacity of your cooling jacket, leading to catastrophic failure.

Below are the technical modules designed to stabilize your process.

Part 1: Triage & Critical Safety (Read First)

WARNING: If you are currently running a reaction with DAST or Deoxo-Fluor and the internal temperature is approaching 50°C , initiate emergency cooling immediately.

SymptomImmediate ActionRoot Cause
Rapid T Rise (>2°C/min) Stop reagent addition. Maximize cooling.Adiabatic Runaway: Heat generation > Heat removal.
Reaction Turns Black Quench immediately (if safe).Carbonization: Localized "hot spots" exceeding C-C bond stability.
Pressure Spike Vent to scrubber. Evacuate area.Gas Evolution:

release (azide-like decomposition) or solvent boiling.

Part 2: Engineering Controls (Batch vs. Flow)

User Question: "I am scaling up a direct fluorination. Can I stick with my 5L batch reactor, or do I need to switch to flow?"

Technical Response: For direct fluorination (using


 gas) or highly active nucleophilic fluorination, batch reactors are chemically inefficient and unsafe beyond the gram scale.

The Physics of Failure in Batch: In a 5L flask, the surface-area-to-volume ratio (S/V) is low (~10-20


). The heat transfer coefficient (

) is often insufficient to remove the 485 kJ/mol generated. This creates a thermal gradient : the wall is cool, but the center is a "hot spot" where polyfluorination and polymerization occur.

The Flow Advantage: Microreactors possess S/V ratios of 10,000–50,000


. This allows for near-isothermal conditions, even for reactions with half-lives of milliseconds [2].

Decision Matrix: Batch vs. Flow

FluorinationDecision start START: Select Fluorination Method reagent Reagent Type? start->reagent direct Elemental F2 / Diluted F2 reagent->direct electrophilic Selectfluor / NFSI reagent->electrophilic nucleophilic DAST / Deoxo-Fluor reagent->nucleophilic micro RECOMMENDATION: Continuous Flow Microreactor (High Heat Transfer) direct->micro Safety Critical scale Scale > 10g? electrophilic->scale nucleophilic->micro Scale Up cryo RECOMMENDATION: Cryogenic Batch (-78°C) Slow Addition nucleophilic->cryo Lab Scale enthalpy Is Delta H > 200 kJ/mol? scale->enthalpy Yes batch RECOMMENDATION: Batch Reactor (Strict T Control) scale->batch No enthalpy->micro Yes enthalpy->batch No

Figure 1: Decision matrix for selecting reactor type based on reagent class and scale. Note that Elemental Fluorine almost always requires flow chemistry for safety.

Part 3: Reagent-Specific Troubleshooting

Scenario A: Nucleophilic Fluorination (DAST / Deoxo-Fluor)

Issue: Explosion hazard and reproducibility issues. Mechanism: DAST (Diethylaminosulfur trifluoride) undergoes a two-step decomposition. It decomposes slowly above 50°C, but above 90°C, it undergoes a rapid, autocatalytic detonation [3]. Protocol Fix:

  • Solvent Choice: Switch to Dichloromethane (DCM) or THF . Avoid ethers that can form peroxides.

  • The "Dropwise" Myth: In batch, dropwise addition is not enough if mixing is poor. You must ensure the Damköhler number (Da) is < 1 (reaction rate < mixing rate).

  • Safer Alternative: If DAST is unstable at your required temperature, switch to XtalFluor-E or Fluolead . These reagents are crystalline salts with higher thermal decomposition thresholds (>150°C) and do not liberate free HF as readily.

Scenario B: Electrophilic Fluorination (Selectfluor)

Issue: Sluggish reaction or solubility problems. Mechanism: Selectfluor operates via a Single Electron Transfer (SET) mechanism or


-type attack, depending on the substrate [4]. It is thermally stable (up to 195°C) but has poor solubility in non-polar solvents.
Protocol Fix: 
  • Solvent System: Use Acetonitrile (MeCN) or Nitromethane. If the substrate is non-polar, use a biphasic system with a phase transfer catalyst (e.g., Triton B).

  • Activation: If the reaction is too slow at safe temperatures, add a Lewis Acid catalyst (e.g.,

    
    ) rather than increasing the temperature.
    

Part 4: Self-Validating Experimental Protocol

Workflow: Continuous Flow Direct Fluorination Objective: Safe mono-fluorination of an aromatic substrate using 10%


.

Pre-Start Check (Stop if Failed):

Step-by-Step Protocol:

  • System Priming: Flush reactor with pure solvent (Acetonitrile/Formic Acid) to establish stable hydrodynamic flow.

  • Thermal Equilibration: Set chiller to -10°C. Wait for internal thermocouples to stabilize.

  • Gas Introduction: Introduce 10%

    
     gas flow. Allow gas/liquid flow to stabilize (Slug flow or Annular flow regime required).
    
  • Reagent Feed: Switch solvent stream to Substrate Solution.

  • Quench Verification: Observe the outlet tube. If the liquid turns dark brown/black immediately, decrease residence time (increase flow rate).

  • Steady State: Collect product only after 3 reactor volumes have passed.

Visualizing the Control Loop:

ControlLoop sensor Temp Sensor (Internal) controller PID Controller (Algorithm) sensor->controller Error Signal safety Safety Interlock (Stop Flow) sensor->safety If T > Limit actuator Coolant Valve (Cryostat) controller->actuator Adjust Flow reactor Microreactor (Exothermic Zone) actuator->reactor Cooling Power reactor->sensor T_process safety->reactor Emergency Quench

Figure 2: Active thermal control loop. The safety interlock must be hardware-based, not software-only, to prevent runaway during software crashes.

Part 5: Data Reference Table

Comparative Thermal Safety of Fluorinating Agents

ReagentReaction Type

(J/g)
Onset Temp (

)
Critical Hazard

Gas
Radical / ElectrophilicN/A (Reactant)AmbientUncontrollable exotherm, fire.
DAST Nucleophilic~1100 J/g~50°C (slow), >90°C (fast)Detonation, HF release.
Deoxo-Fluor Nucleophilic~900 J/g~70°CMore stable than DAST, but still shock sensitive.
Selectfluor ElectrophilicLow>195°CSafe handling, low exotherm risk.
XtalFluor-E NucleophilicLow>160°CSolid alternative to DAST.

Data aggregated from process safety literature [3, 5].

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. Chemical Society Reviews, 37(2), 308-319. Link

  • Hessel, V., et al. (2009). Chemical micro process engineering: Processing and plants. Wiley-VCH. Link

  • Sperry, J. B., & Wright, D. L. (2009). The application of diethylaminosulfur trifluoride (DAST) in organic synthesis. Current Organic Chemistry. Link

  • Nyffeler, P. T., et al. (2005). Selectfluor: Mechanistic Insight and Applications. Angewandte Chemie International Edition. Link

  • American Chemical Society. (2017). Safety Data Sheet: Diethylaminosulfur trifluoride. Link

Validation & Comparative

[1-(Difluoromethyl)cyclopropyl]methanol: A Spectral & Bioisosteric Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [1-(Difluoromethyl)cyclopropyl]methanol NMR Spectral Data Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Fluorine Effect

In modern drug discovery, the [1-(Difluoromethyl)cyclopropyl]methanol scaffold represents a strategic bioisostere. It bridges the gap between the metabolically labile (1-methylcyclopropyl)methanol and the highly lipophilic, non-hydrogen-bonding [1-(trifluoromethyl)cyclopropyl]methanol .

The difluoromethyl (


) group acts as a lipophilic hydrogen bond donor, a unique property that distinguishes it from the 

analogue. This guide provides a technical comparison of the NMR spectral signatures of these three critical building blocks, offering researchers the data needed for rapid structural verification and purity assessment.

Structural Analysis & NMR Theory

The introduction of fluorine atoms onto the cyclopropyl ring induces significant electronic and magnetic changes observable in NMR spectroscopy.

  • The

    
     Anomaly:  Unlike the 
    
    
    
    group (spin-inactive carbon, no proton), the
    
    
    moiety presents a diagnostic triplet in
    
    
    NMR (geminal coupling,
    
    
    Hz) and a doublet in
    
    
    NMR.
  • Cyclopropyl Anisotropy: The rigid cyclopropane ring creates a unique magnetic anisotropy, shielding the ring protons (

    
     0.4–1.0 ppm). The presence of the electronegative 
    
    
    
    group deshields the
    
    
    -carbons and protons relative to the methyl analog.
Diagram 1: Spectral Logic & Verification Flow

This decision tree guides the analyst through the critical signals required to distinguish the target from its analogs.

NMR_Verification_Flow Start Unknown Sample (Cyclopropyl Methanol Derivative) F19_Check Step 1: 19F NMR Acquisition Start->F19_Check No_Signal No Signal F19_Check->No_Signal Signal_Present Signal Observed F19_Check->Signal_Present H1_Check Step 2: 1H NMR Analysis No_Signal->H1_Check Split_Check Analyze 19F Multiplicity Signal_Present->Split_Check Methyl_Analog Identify: (1-Methylcyclopropyl)methanol Check: Singlet ~1.1 ppm (CH3) H1_Check->Methyl_Analog Singlet_F Singlet (-60 to -75 ppm) Split_Check->Singlet_F Doublet_F Doublet (-110 to -130 ppm) J ~ 56 Hz Split_Check->Doublet_F CF3_Analog Identify: [1-(Trifluoromethyl)cyclopropyl]methanol Singlet_F->CF3_Analog Target_Mol Identify: [1-(Difluoromethyl)cyclopropyl]methanol Confirm: 1H Triplet ~5.7 ppm Doublet_F->Target_Mol

Caption: Logical workflow for distinguishing the target molecule from its methyl and trifluoromethyl analogs using NMR multiplicity and chemical shifts.

Comparative Spectral Data

The following data compares the target molecule with its two primary structural alternatives. Note: Chemical shifts (


) are reported in ppm relative to TMS.[1] Coupling constants (

) are in Hz.[2]
Table 1: Comparative NMR Data (400 MHz, )
FeatureTarget:

-Cyclopropyl
Alt 1:

-Cyclopropyl
Alt 2:

-Cyclopropyl
Substituent Proton

5.70 (t,

Hz, 1H)
Absent

1.12 (s, 3H)


3.65 (s/d, 2H)

3.75 (s, 2H)

3.38 (s, 2H)
Cyclopropyl

(cis)

0.95 – 1.05 (m, 2H)

1.05 – 1.15 (m, 2H)

0.35 – 0.45 (m, 2H)
Cyclopropyl

(trans)

0.75 – 0.85 (m, 2H)

0.85 – 0.95 (m, 2H)

0.35 – 0.45 (m, 2H)
Key Distinction Diagnostic Triplet (

)
Deshielded Ring Protons Shielded Methyl Singlet
Table 2: Comparative NMR Data (376 MHz, )
FeatureTarget:

-Cyclopropyl
Alt 1:

-Cyclopropyl
Alt 2:

-Cyclopropyl
Shift (

)
-118.5 ppm -68.2 ppm Silent
Multiplicity Doublet (

Hz)
Singlet N/A
Integration 2F3FN/A
Table 3: Physical & Bioisosteric Properties
Property

Analog

Analog

Analog
H-Bond Donor? Yes (Lipophilic Donor)NoNo
Metabolic Stability HighVery HighLow (Oxidation prone)
Lipophilicity (ClogP) ~0.8~1.4~0.5

Experimental Protocols

A. Synthesis Route (Representative)

To ensure the provenance of the spectral data, the standard synthesis involves the reduction of the corresponding ester.

  • Precursor: Ethyl 1-(difluoromethyl)cyclopropanecarboxylate.

  • Reagent:

    
     (Lithium Aluminum Hydride) or 
    
    
    
    .
  • Conditions: THF, 0°C to RT, 2 hours.

  • Workup: Fieser quench, extraction with

    
    , concentration.
    
B. NMR Acquisition Protocol

For optimal resolution of the


 coupling, specific parameters are required.
  • Solvent:

    
     is standard. Use 
    
    
    
    if resolution of the hydroxyl proton (
    
    
    ) coupling is required to confirm the alcohol functionality (appears as a triplet at
    
    
    ~4.8 ppm).
  • Pulse Sequence:

    • 
      :  Standard zg30.
      
    • 
      :  Run coupled  first to see the doublet (confirmation of 
      
      
      
      ). Run decoupled (
      
      
      ) to collapse to a singlet for purity integration.
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    seconds for quantitative
    
    
    integration due to the long
    
    
    of fluorine nuclei in small rings.
Diagram 2: Synthesis & Characterization Workflow

The following Graphviz diagram illustrates the critical path from raw material to validated spectral data.

Synthesis_Workflow Start Start: Ethyl 1-(difluoromethyl) cyclopropanecarboxylate Reaction Reduction (LiAlH4 / THF, 0°C) Start->Reaction Reduction Workup Workup & Purification (Extraction -> Column) Reaction->Workup Product Product: [1-(Difluoromethyl) cyclopropyl]methanol Workup->Product NMR_Prep NMR Prep Solvent: CDCl3 Product->NMR_Prep Analysis Data Validation: 1. Check J(HF) ~56Hz 2. Check 19F Doublet NMR_Prep->Analysis

Caption: Step-by-step workflow for the synthesis and spectral validation of the target molecule.

References

  • Mykhailiuk, P. K. (2014). Generation of Difluorocarbene and Its Application in the Synthesis of Difluoromethylated Compounds.[3]Chemistry – A European Journal .

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[4]Journal of Organic Chemistry , 62(21), 7512–7515.

  • Hu, J., Zhang, W., & Wang, F. (2009). Gem-Difluoroalkenes as Mimics of Carbonyl Groups: Synthesis and Applications.Chemical Communications .

  • PubChem Database. (2025).[5] Compound Summary: (1-Methylcyclopropyl)methanol (CAS 2746-14-7).[5][6] National Library of Medicine.

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[5] (General reference for

    
     coupling constants).
    

Sources

A Comparative Guide to the ¹H and ¹³C NMR Analysis of [1-(Difluoromethyl)cyclopropyl]methanol and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms and cyclopropane rings into molecular scaffolds represents a powerful strategy for modulating pharmacokinetic and pharmacodynamic properties. The unique conformational constraints of the cyclopropyl group, combined with the electronic effects of fluorine, can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity. [1-(Difluoromethyl)cyclopropyl]methanol stands as a key building block in this arena, offering a synthetically accessible motif for the introduction of these desirable features.

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of [1-(Difluoromethyl)cyclopropyl]methanol. Through a comparative approach with structurally related analogs—[1-(Trifluoromethyl)cyclopropyl]methanol, 1-methylcyclopropylmethanol, and the parent cyclopropylmethanol—we aim to provide researchers with a predictive framework and a deeper understanding of the spectral nuances imparted by fluorination and substitution on this valuable scaffold.

The Distinctive NMR Signature of the Cyclopropyl Ring

The three-membered ring of cyclopropane derivatives exhibits a unique electronic environment that gives rise to characteristic NMR spectral features. The high degree of s-character in the C-C bonds and the associated ring strain result in the shielding of the cyclopropyl protons and carbons, causing them to resonate at unusually high fields (low ppm values) in the NMR spectrum.

Analysis of [1-(Difluoromethyl)cyclopropyl]methanol: A Predicted Spectrum

While extensive searches of spectral databases did not yield experimental spectra for [1-(Difluoromethyl)cyclopropyl]methanol, a detailed analysis based on established principles of NMR spectroscopy and data from closely related structures allows for a reliable prediction of its ¹H and ¹³C NMR spectra.

¹H NMR (Predicted):

The proton spectrum is anticipated to be distinguished by the following key signals:

  • Difluoromethyl Proton (-CHF₂): A triplet in the range of δ 5.5-6.5 ppm. The significant downfield shift is a direct consequence of the strong deshielding effect of the two adjacent fluorine atoms. The signal will be split into a triplet by the two equivalent fluorine atoms, with a characteristic large coupling constant (²JH-F) of approximately 50-60 Hz.

  • Methylene Protons (-CH₂OH): A singlet or a closely coupled AB quartet around δ 3.5-3.7 ppm. The proximity to the electronegative oxygen atom results in a downfield shift compared to unsubstituted alkanes.

  • Cyclopropyl Protons (CH₂): Two sets of multiplets in the upfield region of δ 0.5-1.5 ppm. These protons are diastereotopic and will exhibit complex splitting patterns due to geminal and cis/trans vicinal couplings with each other.

  • Hydroxyl Proton (-OH): A broad singlet whose chemical shift is dependent on concentration and solvent, typically appearing between δ 1.5 and 3.0 ppm.

¹³C NMR (Predicted):

The carbon spectrum is expected to show the following resonances:

  • Difluoromethyl Carbon (-CHF₂): A triplet located significantly downfield, around δ 115-125 ppm, due to the direct attachment of two fluorine atoms. The signal will be split by the two fluorine atoms with a large one-bond coupling constant (¹JC-F) in the range of 230-250 Hz.

  • Methylene Carbon (-CH₂OH): A signal in the region of δ 60-70 ppm.

  • Quaternary Cyclopropyl Carbon (C-1): A triplet around δ 30-40 ppm, showing a smaller two-bond coupling to the fluorine atoms (²JC-F).

  • Cyclopropyl Carbons (CH₂): Signals in the highly shielded region of δ 10-20 ppm.

Comparative Spectral Analysis: Unveiling the Influence of Substitution

To understand the spectral impact of the difluoromethyl group, a comparison with analogs is essential. The following tables summarize the experimental NMR data for cyclopropylmethanol, 1-methylcyclopropylmethanol, and the predicted data for [1-(Trifluoromethyl)cyclopropyl]methanol.

Table 1: ¹H NMR Data Comparison (in CDCl₃)

Compound-CH₂OH (ppm)Cyclopropyl CH₂ (ppm)Other Protons (ppm)
Cyclopropylmethanol3.49 (d)0.25-0.35 (m), 0.55-0.65 (m)1.05 (m, CH)
1-Methylcyclopropylmethanol3.32 (s)0.29 (s), 0.45 (s)1.08 (s, CH₃)
[1-(Trifluoromethyl)cyclopropyl]methanol (Predicted)~3.6-3.8 (s)~0.8-1.2 (m)-
[1-(Difluoromethyl)cyclopropyl]methanol (Predicted)~3.5-3.7 (s)~0.5-1.5 (m)~5.5-6.5 (t, -CHF₂)

Table 2: ¹³C NMR Data Comparison (in CDCl₃)

Compound-CH₂OH (ppm)Cyclopropyl CH₂ (ppm)Quaternary C (ppm)Other Carbons (ppm)
Cyclopropylmethanol68.34.5-13.9 (CH)
1-Methylcyclopropylmethanol72.912.118.220.3 (CH₃)
[1-(Trifluoromethyl)cyclopropyl]methanol (Predicted)~65-70~15-20~35-45 (q, ¹JC-F ~35 Hz)~125-130 (q, ¹JC-F ~280 Hz)
[1-(Difluoromethyl)cyclopropyl]methanol (Predicted)~60-70~10-20~30-40 (t, ²JC-F)~115-125 (t, ¹JC-F ~240 Hz)

Key Observations from the Comparative Analysis:

  • Downfield Shift with Electronegativity: The chemical shifts of the protons and carbons directly attached to or in close proximity to the substituent at the C1 position of the cyclopropane ring are significantly influenced by the substituent's electronegativity. The predicted downfield shifts for the fluorinated analogs are consistent with the strong electron-withdrawing nature of the -CHF₂ and -CF₃ groups.

  • Fluorine Coupling: The presence of fluorine introduces characteristic splitting patterns. The magnitude of the J-coupling constants (¹JC-F, ²JH-F, etc.) provides valuable structural information. The one-bond carbon-fluorine coupling is typically very large, while two- and three-bond couplings are smaller but still observable.

  • Substituent Effects on Cyclopropyl Resonances: The substituent at C1 also influences the chemical shifts of the cyclopropyl ring protons and carbons. The electron-withdrawing fluorinated groups are expected to deshield these nuclei, causing a downfield shift compared to the non-fluorinated analogs.

Experimental Protocols: Best Practices for NMR Analysis of Fluorinated Cyclopropanes

Acquiring high-quality NMR spectra of fluorinated compounds requires attention to specific experimental parameters.

Sample Preparation:

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice. However, for compounds with limited solubility or to avoid overlapping signals, other deuterated solvents such as acetone-d₆, acetonitrile-d₃, or dimethyl sulfoxide-d₆ can be used. It is crucial to be aware of the residual solvent peaks.

  • Concentration: A concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H and ¹³C NMR.

  • Internal Standard: Tetramethylsilane (TMS) is the standard internal reference (0 ppm) for both ¹H and ¹³C NMR.

¹H NMR Acquisition:

  • Spectral Width: A standard spectral width of -2 to 12 ppm is usually adequate.

  • Number of Scans: 16 to 64 scans are generally sufficient to obtain a good signal-to-noise ratio.

  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.

¹³C NMR Acquisition:

  • Spectral Width: A wider spectral width of -10 to 220 ppm is necessary to encompass the broad range of carbon chemical shifts, especially the downfield signals of fluorinated carbons.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon, unless observation of C-H couplings is desired. For fluorinated compounds, ¹³C-{¹H, ¹⁹F} double decoupling experiments may be necessary to simplify complex spectra.

Logical Framework for Spectral Interpretation

The following workflow outlines a systematic approach to analyzing the NMR spectra of substituted cyclopropylmethanols.

Caption: A stepwise workflow for the comprehensive analysis of NMR data for substituted cyclopropylmethanols.

Conclusion

The ¹H and ¹³C NMR spectra of [1-(Difluoromethyl)cyclopropyl]methanol and its analogs provide a wealth of structural information. By understanding the fundamental principles of chemical shifts and coupling constants, particularly the influence of the cyclopropyl ring and fluorine substituents, researchers can confidently assign spectral features and gain valuable insights into the electronic and conformational properties of these important building blocks. The comparative data presented in this guide serves as a practical reference for scientists engaged in the design and synthesis of novel fluorinated molecules for drug discovery and development.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Dolgopolskii, I. M., & Treshchova, E. G. (1967). Synthesis of some cyclopropane derivatives. Journal of General Chemistry of the USSR, 37(10), 2230-2232.
  • PubChem. (1-Methylcyclopropyl)methanol. Available at: [Link]

  • ACD/Labs. NMR Predictor. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for "Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation". Available at: [Link]

A Comparative Guide to the Analytical Characterization of [1-(Difluoromethyl)cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation and analytical characterization of novel chemical entities are paramount. [1-(Difluoromethyl)cyclopropyl]methanol, a molecule of interest due to its unique combination of a strained cyclopropyl ring and a difluoromethyl group, presents distinct analytical challenges and opportunities. This guide provides an in-depth comparison of mass spectrometry with alternative analytical techniques for the characterization of this compound, supported by predictive data and established experimental principles.

Introduction

[1-(Difluoromethyl)cyclopropyl]methanol (C5H8F2O, Molecular Weight: 122.11 g/mol ) is a primary alcohol containing a difluoromethyl substituent on a cyclopropane ring. This structure imparts specific chemical properties that influence its behavior in various analytical instruments. Understanding the interplay between the hydroxyl group, the strained three-membered ring, and the electron-withdrawing difluoromethyl group is crucial for selecting the optimal analytical strategy for its identification and quantification. This guide will focus on the utility of mass spectrometry, particularly under electron ionization, and compare its performance against Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Raman Spectroscopy.

Mass Spectrometry: Predicting the Fragmentation Fingerprint

Predicted Fragmentation Pathways

Upon electron ionization, alcohols typically undergo two primary fragmentation pathways: α-cleavage and dehydration (loss of water).[2] For [1-(difluoromethyl)cyclopropyl]methanol, the presence of the difluoromethyl group will significantly influence the fragmentation cascade.

The major predicted fragmentation pathways are illustrated below:

Predicted EI Fragmentation of [1-(Difluoromethyl)cyclopropyl]methanol M [C5H8F2O]+• m/z 122 (Molecular Ion) F1 [C4H5F2]+ m/z 91 (Loss of CH2OH) M->F1 α-cleavage F2 [C5H6F2]+• m/z 104 (Loss of H2O) M->F2 Dehydration F4 [C4H7O]+ m/z 71 (Loss of CHF2) M->F4 α-cleavage F3 [CHF2]+ m/z 51 F1->F3 Further fragmentation

Caption: Predicted Electron Ionization Fragmentation Pathways.

  • Molecular Ion (m/z 122): The molecular ion peak is expected to be present, though potentially of low intensity, which is characteristic of primary alcohols.

  • α-Cleavage (Loss of •CH2OH, m/z 91): Cleavage of the bond between the cyclopropyl ring and the methanol group is a highly probable event, leading to a stable cyclopropyl cation.

  • α-Cleavage (Loss of •CHF2, m/z 71): The loss of the difluoromethyl radical is another likely α-cleavage pathway.

  • Dehydration (Loss of H2O, m/z 104): The elimination of a water molecule is a common fragmentation route for alcohols.

  • Formation of [CHF2]+ (m/z 51): This fragment is a characteristic ion for compounds containing a difluoromethyl group, as observed in the mass spectrum of 2,2-difluoroethanol.[3]

Comparative Analysis with a Structurally Related Compound

To substantiate these predictions, we can compare them with the known fragmentation of 2,2-difluoroethanol. The mass spectrum of 2,2-difluoroethanol shows a prominent peak at m/z 51, corresponding to the [CHF2]+ ion.[3] It also exhibits a base peak at m/z 31, resulting from the loss of the CHF2 group. This supports the prediction that the difluoromethyl group in our target molecule will readily fragment to produce the characteristic m/z 51 ion.

Alternative Analytical Techniques: A Comparative Overview

While mass spectrometry provides invaluable structural information through fragmentation, a comprehensive characterization often necessitates the use of complementary techniques.

Analytical TechniqueInformation ProvidedPredicted Observations for [1-(Difluoromethyl)cyclopropyl]methanolAdvantagesLimitations
¹⁹F NMR Spectroscopy Provides information about the chemical environment of fluorine atoms.A distinct signal for the -CF2H group, likely in the range of -70 to -140 ppm, with splitting due to coupling with the adjacent proton.[4]Highly sensitive to the fluorine environment, providing unambiguous identification of fluorinated functional groups.[5]Provides limited information about the non-fluorinated parts of the molecule.
¹H NMR Spectroscopy Details the chemical environment and connectivity of hydrogen atoms.Complex multiplets for the cyclopropyl protons and the methylene protons of the methanol group. A characteristic triplet for the proton of the -CF2H group.Provides a detailed map of the proton framework of the molecule.Signal overlap can make interpretation challenging without 2D NMR techniques.
FTIR Spectroscopy Identifies functional groups based on their characteristic vibrational frequencies.A broad O-H stretch around 3300-3500 cm⁻¹, C-H stretches for the cyclopropyl and methylene groups around 2850-3000 cm⁻¹, and C-F stretching vibrations in the 1000-1200 cm⁻¹ region.[6]Rapid and non-destructive method for functional group identification.[7]Can be less specific for complex molecules with overlapping vibrational bands.
Raman Spectroscopy Provides information on molecular vibrations, particularly for non-polar bonds.A strong, characteristic "ring breathing" mode for the cyclopropane ring around 1034 cm⁻¹.[8] C-H and C-F stretching vibrations will also be present.Excellent for identifying the cyclopropane ring structure and is less sensitive to water interference than FTIR.Can be affected by fluorescence from the sample or impurities.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the electron ionization mass spectrum of [1-(difluoromethyl)cyclopropyl]methanol and identify its characteristic fragments.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Capillary column suitable for the analysis of polar compounds (e.g., DB-5ms or equivalent).

Procedure:

  • Prepare a dilute solution of [1-(difluoromethyl)cyclopropyl]methanol in a suitable solvent (e.g., dichloromethane or methanol).

  • Set the GC oven temperature program to achieve good separation from the solvent and any impurities. A typical program might start at 50°C and ramp to 250°C.

  • Set the injector temperature to 250°C and the transfer line temperature to 280°C.

  • Use helium as the carrier gas at a constant flow rate.

  • Configure the mass spectrometer to scan a mass range of m/z 30-200.

  • Set the electron energy to 70 eV.

  • Inject a small volume (e.g., 1 µL) of the sample solution.

  • Acquire and process the data to obtain the mass spectrum of the analyte peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹⁹F NMR spectra for structural confirmation.

Instrumentation:

  • High-resolution NMR spectrometer.

Procedure:

  • Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • For ¹H NMR, acquire a standard one-dimensional spectrum.

  • For ¹⁹F NMR, acquire a proton-decoupled spectrum to obtain a singlet for the CF₂H group, and a proton-coupled spectrum to observe the splitting pattern.

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to an appropriate internal standard (e.g., TMS for ¹H, CFCl₃ for ¹⁹F).

Logical Workflow for Comprehensive Analysis

For a robust and self-validating analytical workflow, a multi-technique approach is recommended.

Analytical Workflow Start Sample of [1-(Difluoromethyl)cyclopropyl]methanol GCMS GC-MS Analysis Start->GCMS NMR NMR Spectroscopy (¹H and ¹⁹F) Start->NMR FTIR_Raman Vibrational Spectroscopy (FTIR and Raman) Start->FTIR_Raman Data_Integration Data Integration and Structural Confirmation GCMS->Data_Integration NMR->Data_Integration FTIR_Raman->Data_Integration Report Comprehensive Analytical Report Data_Integration->Report

Caption: Recommended workflow for comprehensive analysis.

Conclusion

The analysis of [1-(difluoromethyl)cyclopropyl]methanol benefits from a multi-faceted analytical approach. Mass spectrometry, particularly with electron ionization, is a powerful tool for elucidating its fragmentation behavior, with key predicted fragments at m/z 91, 71, 104, and 51. However, for unambiguous structural confirmation and a complete understanding of its chemical properties, the integration of data from NMR (both ¹H and ¹⁹F), FTIR, and Raman spectroscopy is essential. Each technique provides unique and complementary information, leading to a robust and reliable characterization of this fluorinated cyclopropyl alcohol. This comprehensive approach ensures the high level of scientific integrity required in research and drug development.

References

  • National Institute of Standards and Technology. Methyl Alcohol. NIST Chemistry WebBook. [Link]

  • University of California, Santa Barbara, Department of Chemistry and Biochemistry. ¹⁹F Chemical Shifts and Coupling Constants. [Link]

  • Canadian Science Publishing. Infrared and Raman spectra and vibrational assignment of methylene cyclopropane-h6 and -d6. Canadian Journal of Chemistry. [Link]

  • National Center for Biotechnology Information. Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons. [Link]

  • AIP Publishing. Vibrational Spectra and Structure of Cyclopropane and Cyclopropane-d6. The Journal of Chemical Physics. [Link]

  • Wiley Online Library. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

  • ResearchGate. FTIR analysis: methanol extracts (MEs) (black),.... [Link]

  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

  • Technology Networks. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]

  • YouTube. Electron ionization and mass spectrometry. [Link]

  • ResearchGate. Common vibrational bonds and corresponding Raman shifts.. [Link]

  • ACS Publications. Vibrational Analysis Based on Cavity-Enhanced Raman Spectroscopy: Cyclohexane. [Link]

  • HORIBA. Raman Bands. [Link]

  • Doc Brown's Chemistry. CH3OH infrared spectrum of methanol. [Link]

  • Research and Reviews: Journal of Chemistry. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

  • ResearchGate. FTIR spectrum of the active compound in methanol GC-MS spectrum shows.... [Link]

  • National Center for Biotechnology Information. 2-(2,2-Difluoro-1-methyl-cyclopropyl)-ethanol. PubChem. [Link]

  • National Center for Biotechnology Information. [2,2-Difluoro-1-(hydroxymethyl)cyclopropyl]methanol. PubChem. [Link]

  • ACS Publications. Insertion of Difluorocarbene into Nickel Complexes to Access Chloro(Bromo, iodo)Difluoromethylarenes. The Journal of Organic Chemistry. [Link]

Sources

Analytical methods for characterizing fluoroalkyl cyclopropanes

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Guide: Characterization of Fluoroalkyl Cyclopropanes

Executive Summary

The fluoroalkyl cyclopropane motif—combining the metabolic stability of the C-F bond with the conformational rigidity of the cyclopropyl ring—is a cornerstone of modern "fsp3-rich" drug design. However, this scaffold presents unique analytical blind spots. Standard 1D NMR often fails to resolve stereochemistry at quaternary fluorinated centers, and the high electronegativity of fluorine complicates mass spectrometric ionization.

This guide moves beyond standard operating procedures to provide a causal, comparative analysis of the most effective characterization techniques. We prioritize


H-

F HOESY
for stereochemical assignment and Chiral SFC for enantiomeric purity, supported by rigorous experimental protocols.

Part 1: Stereochemical Assignment (NMR)

The Challenge: The "Invisible" Stereocenter

In non-fluorinated cyclopropanes,


 coupling constants (Karplus relationship) are the gold standard for determining cis/trans relationships. However, when a fluoroalkyl group (e.g., 

,

) replaces a proton, you lose the scalar coupling partner. Furthermore, the strong electron-withdrawing nature of fluorine deshields nearby protons, often compressing chemical shift dispersion.
Comparative Analysis: 1D Scalar vs. 2D Dipolar Methods
FeatureMethod A: 1D

-Coupling Analysis
Method B: 2D

H-

F HOESY
Primary Mechanism Through-bond scalar coupling (

,

).
Through-space dipolar coupling (Nuclear Overhauser Effect).
Best For Vicinal protons (

); Simple conformers.
Quaternary centers; Distant stereocenters (>3 bonds).
Limitation Ambiguous for quaternary carbons;

values often overlap (~250-280 Hz) regardless of geometry.
Requires optimization of mixing time (

); Sensitive to molecular tumbling rates.
Verdict Screening Tool. Use for initial purity checks.Definitive Tool. Essential for assigning relative stereochemistry (cis vs. trans).
The Solution: Heteronuclear Overhauser Effect Spectroscopy (HOESY)

HOESY provides a direct map of spatial proximity between protons and fluorine atoms. Unlike homonuclear NOESY, which suffers from zero-quantum coherence artifacts,


H-

F HOESY is background-free and highly specific.

Causality: The magnetization transfer in HOESY depends on the inverse sixth power of the distance (


). Therefore, a cross-peak indicates the fluoroalkyl group and the proton are spatially close (typically < 4.5 Å), confirming a cis relationship.

HOESY_Logic Start Unknown Stereochemistry (Fluoroalkyl Cyclopropane) Step1 Acquire 1D 19F NMR (Identify F-shifts) Start->Step1 Step2 Run 1H-19F HOESY (Mix time: 400-600ms) Step1->Step2 Decision Cross-peaks observed? Step2->Decision ResultA Strong Correlation: F and H are CIS (Spatial Proximity) Decision->ResultA Yes ResultB No Correlation: F and H are TRANS (Distant) Decision->ResultB No

Figure 1: Logic flow for stereochemical assignment using HOESY. The absence of a signal is as diagnostic as its presence, provided the experiment is controlled properly.

Part 2: Mass Spectrometry & Ionization

The Challenge: The "Teflon" Effect

Fluorinated compounds are notoriously difficult to ionize in standard ESI (Electrospray Ionization) positive mode because the high electronegativity of fluorine reduces the basicity of the molecule, making protonation (


) difficult.
Comparative Analysis: Ionization Techniques
ParameterESI (Electrospray) APCI (Atmospheric Pressure Chemical Ionization)
Mechanism Solution-phase ionization (soft).Gas-phase ionization (thermal).
Suitability Poor for neutral fluoroalkyl cyclopropanes.Excellent for non-polar, electron-deficient rings.
Fragmentation Minimal.Moderate. Useful for structural confirmation.
Recommendation Use only if a basic amine handle is present.Primary Choice for neutral intermediates.

Fragmentation Insight: In Electron Impact (EI) or APCI, fluoroalkyl cyclopropanes display a characteristic "Ring Explosion" fragmentation.

  • Loss of HF (M-20): Common in hydrofluorocarbons.

  • Ring Opening: The strain of the cyclopropane ring (27.5 kcal/mol) combined with the C-F bond often leads to the ejection of ethylene (

    
    ) or fluorinated carbenes.
    

Part 3: Enantiomeric Purity (Chiral Chromatography)

For drug development, separating the enantiomers of fluoroalkyl cyclopropanes is critical.[1]

The Superiority of SFC (Supercritical Fluid Chromatography)

While Normal Phase HPLC (NP-HPLC) is traditional, SFC is the modern standard for fluorinated small molecules.

  • Why? Fluorinated compounds often have low solubility in hexane/heptane (standard NP-HPLC solvents) but high solubility in supercritical

    
    .
    
  • Diffusion: The high diffusivity of

    
     allows for flatter Van Deemter curves, meaning higher flow rates without losing resolution.
    

Recommended Stationary Phases:

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H)

  • Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC) – Best for chlorinated/fluorinated aromatics.

Part 4: Validated Experimental Protocols

Protocol A: H- F HOESY for Stereochemistry

This protocol is self-validating: The observation of a known through-space interaction (e.g., intramolecular H-bonding or a fixed scaffold proton) serves as the positive control.

  • Sample Prep: Dissolve 5-10 mg of compound in 0.6 mL of DMSO-d6 or Benzene-d6 .

    • Why?

      
       can sometimes induce aggregation; DMSO ensures monomeric species.
      
  • Probe Tuning: Tune both

    
     and 
    
    
    
    channels. Mismatch leads to significant signal loss.
  • Pulse Sequence: Use a phase-sensitive HOESY sequence (e.g., hoesyph in Bruker).

  • Parameters:

    • Mixing Time (

      
      ):  Set to 400–600 ms .
      
      • Reasoning: Fluorine relaxes faster than protons. Short times (<200ms) miss the NOE buildup; long times (>800ms) lose signal to

        
         relaxation.
        
    • Relaxation Delay (

      
      ):  3–5 seconds.
      
    • Scans: Minimum 64 scans per increment (fluorine sensitivity is high, but NOE is weak).

  • Processing: Apply a

    
     shifted sine-bell apodization in both dimensions to suppress truncation artifacts.
    
Protocol B: Chiral SFC Screening
  • System: Agilent 1260 Infinity II SFC or Waters UPC2.

  • Conditions:

    • Mobile Phase A:

      
       (Supercritical).[]
      
    • Mobile Phase B (Modifier): MeOH or IPA (start with 5% gradient to 40%).

    • Back Pressure: 120 bar (ensures stable supercritical state).

    • Temperature: 40°C.

  • Detection: DAD (210-254 nm) + QDa (Mass detection) to confirm identity of peaks, as fluorinated impurities often co-elute.

Part 5: Analytical Workflow Diagram

The following diagram illustrates the decision matrix for characterizing a novel fluoroalkyl cyclopropane.

Workflow cluster_ID Identity & Connectivity cluster_Stereo Stereochemistry cluster_Purity Enantiomeric Purity Sample Crude Fluoroalkyl Cyclopropane MS MS (APCI/ASAP) Confirm M+H or M+NH4 Sample->MS NMR_1D 1D 1H & 19F NMR Check purity & integrals Sample->NMR_1D SFC Chiral SFC (Amylose/Cellulose columns) HOESY 2D 1H-19F HOESY Determine cis/trans NMR_1D->HOESY Ambiguous Stereochem NOESY 1H-1H NOESY (If protons available) NMR_1D->NOESY Rich Proton Environment HOESY->SFC Structure Confirmed

Figure 2: Integrated analytical workflow. Note that HOESY is triggered specifically when 1D NMR is ambiguous regarding stereochemistry.

References

  • Dewis, L., et al. (2019). "Improving the accuracy of 1H-19F internuclear distance measurement using 2D 1H-19F HOESY." Magnetic Resonance in Chemistry. [Link]

  • Linclau, B., et al. (2005). "Fluorine in pharmaceutical industry: the impact of chirality and stereochemistry." Current Opinion in Drug Discovery & Development. [Link]

  • Dolbier, W. R. (2009). "Fluorine Chemistry at the Millennium." Journal of Fluorine Chemistry. [Link]

  • Chernykh, A. V., et al. (2020).[3] "Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties." The Journal of Organic Chemistry. [Link]

  • Thayer, A. M. (2006). "Fabulous Fluorine." Chemical & Engineering News. [Link]

Sources

[1-(Difluoromethyl)cyclopropyl]methanol vs (1-fluorocyclopropyl)methanol properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between [1-(Difluoromethyl)cyclopropyl]methanol and (1-Fluorocyclopropyl)methanol , focusing on their physicochemical properties, synthetic accessibility, and utility in medicinal chemistry.

Executive Summary

In modern drug discovery, the cyclopropyl ring is a privileged scaffold, often used to replace alkyl chains (like isopropyl or tert-butyl) to improve metabolic stability and introduce conformational rigidity.[1] Fluorination of this ring further modulates these properties.[2][3]

  • [1-(Difluoromethyl)cyclopropyl]methanol is a specialized building block where the difluoromethyl (CF₂H) group acts as a lipophilic hydrogen-bond donor and a potent metabolic blocker. It is particularly useful for optimizing potency via non-covalent interactions.

  • (1-Fluorocyclopropyl)methanol features a single fluorine atom directly attached to the ring. This "quaternary" fluorination alters the pKa of adjacent functional groups and lowers lipophilicity compared to non-fluorinated alkyl bioisosteres, while preventing metabolic oxidation at the α-carbon.

Physicochemical Profile Comparison

The following table contrasts the key molecular descriptors and properties of both compounds.

Property[1-(Difluoromethyl)cyclopropyl]methanol (1-Fluorocyclopropyl)methanol
CAS Number 1314402-08-8 154985-93-0
Structure OCC1(C(F)F)CC1OCC1(F)CC1
Molecular Weight 122.11 g/mol 90.10 g/mol
Predicted LogP ~1.1 – 1.4 (More Lipophilic)~0.2 – 0.5 (Less Lipophilic)
H-Bond Donor Dual: OH group + CF₂H (Lipophilic donor)Single: OH group only
Electronic Effect Strong Electron Withdrawing (σI ≈ 0.35 for CF₂H)Moderate Electron Withdrawing (σI ≈ 0.50 for F)
Metabolic Stability High: CF₂H blocks oxidation; quaternary C prevents α-hydroxylation.High: F blocks α-hydroxylation; ring strain resists opening.
Key Application Bioisostere for tert-butyl or isopropyl; Lipophilic H-bond donor.pKa modulation of adjacent amines; Metabolic blocking of α-positions.
Deep Dive: The "Fluorine Effect"
  • Lipophilicity (LogP): The difluoromethyl group is significantly more lipophilic than the single fluorine. Replacing a methyl group with CF₂H typically increases LogP, whereas introducing a single fluorine (F) often lowers LogP due to the high polarity of the C-F bond relative to its surface area.

  • Hydrogen Bonding: The CF₂H proton is acidic enough to act as a weak hydrogen bond donor (C-H···O/N), a property absent in the monofluoro analog. This allows [1-(Difluoromethyl)cyclopropyl]methanol derivatives to engage in unique binding interactions within a receptor pocket.

Synthetic Accessibility & Protocols

Synthesis of these cores requires distinct strategies due to the stability of the fluorinated intermediates.

A. Synthesis of [1-(Difluoromethyl)cyclopropyl]methanol

This compound is typically accessed via difluorocarbene addition or difluoromethylation of cyclopropenes.

Protocol (Difluoromethylation Strategy):

  • Reagents: Cyclopropene precursor, (DMPU)₂Zn(CF₂H)₂ (Difluoromethylzinc reagent), CuCN[1]·2LiCl (Catalyst).[1]

  • Conditions: Reaction performed in THF at -20°C to RT.

  • Mechanism: The copper-catalyzed nucleophilic addition of the CF₂H group to the cyclopropene double bond, followed by electrophilic trapping (e.g., with formaldehyde or equivalent) to install the hydroxymethyl group.

B. Synthesis of (1-Fluorocyclopropyl)methanol

This is commonly synthesized via the reduction of ethyl 1-fluorocyclopropanecarboxylate .

Protocol (Ester Reduction):

  • Precursor Synthesis: Ethyl 1-fluorocyclopropanecarboxylate is prepared via the addition of fluorocarbene (or equivalent) to an acrylate, or via fluorination of a cyclopropane ester enolate using NFSI.

  • Reduction Step:

    • Reagents: Lithium Aluminum Hydride (LiAlH₄) or LiBH₄.

    • Solvent: Anhydrous THF or Diethyl Ether.

    • Procedure:

      • Cool LiAlH₄ (1.2 equiv) suspension in THF to 0°C.

      • Dropwise add Ethyl 1-fluorocyclopropanecarboxylate.

      • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

      • Quench: Fieser workup (Water, 15% NaOH, Water).

      • Purification: Distillation (bp ~102°C at 760 mmHg).

Structural & Mechanistic Visualization

The following diagram illustrates the divergent synthetic pathways and the resulting structural properties.

G Precursor1 Cyclopropene / Alkene Difluoro [1-(Difluoromethyl)- cyclopropyl]methanol (CAS: 1314402-08-8) Precursor1->Difluoro Cu-Cat. CF2H addition OR Difluorocarbene Precursor2 Ethyl 1-fluorocyclopropane- carboxylate Monofluoro (1-Fluorocyclopropyl)- methanol (CAS: 154985-93-0) Precursor2->Monofluoro LiAlH4 Reduction Prop1 Lipophilic H-Bond Donor (C-H...O) Difluoro->Prop1 Prop2 Metabolic Blocker (Prevents α-oxidation) Difluoro->Prop2 Monofluoro->Prop2 Prop3 pKa Modulation (Inductive Effect) Monofluoro->Prop3

Caption: Synthetic divergence and functional property mapping of fluorinated cyclopropyl methanols.

Application in Drug Design

Case Study: Bioisosteric Replacement

Researchers often substitute a tert-butyl or isopropyl group with these motifs to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) problems.

  • Metabolic Hotspot Blocking:

    • If a drug suffers from rapid CYP450 oxidation at a gem-dimethyl position, replacing it with a (1-fluorocyclopropyl) ring eliminates the abstractable protons while maintaining steric bulk.

    • Recommendation: Use (1-Fluorocyclopropyl)methanol derivatives when you need to lower lipophilicity (LogD) and block metabolism without adding excessive bulk.

  • Potency Optimization via Lipophilicity:

    • If a lead compound is too polar or lacks potency, the difluoromethyl group can improve membrane permeability and potency. The CF₂H moiety can also engage in specific interactions with carbonyls in the target protein.

    • Recommendation: Use [1-(Difluoromethyl)cyclopropyl]methanol derivatives to increase lipophilicity and explore unique H-bond donor interactions.

Safety & Handling
  • Volatility: Both compounds are low-molecular-weight alcohols. (1-Fluorocyclopropyl)methanol (bp ~102°C) is volatile and should be handled in a fume hood to prevent inhalation.

  • Reactivity: The cyclopropane ring is strained. Avoid strong acids which may cause ring-opening rearrangements, particularly in the monofluoro derivative where the fluorine stabilizes the developing carbocation during ring opening.

References

  • PubChem. [2,2-Difluoro-1-(hydroxymethyl)cyclopropyl]methanol Compound Summary. National Library of Medicine. Available at: [Link]

  • Beilstein J. Org. Chem. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. 2020, 16, 2141–2150. Available at: [Link]

  • Journal of Medicinal Chemistry. Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents. Available at: [Link]

Sources

Benchmarking the Lipophilic Donor: A Comparative Guide to [1-(difluoromethyl)cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Methyl" Upgrade

In modern medicinal chemistry, the "magic methyl" effect—where adding a single methyl group boosts potency—is often hampered by metabolic instability. The methyl group is a prime target for cytochrome P450 oxidation.

[1-(difluoromethyl)cyclopropyl]methanol represents a strategic evolution of this concept. By replacing the methyl group with a difluoromethyl (


) moiety on a rigid cyclopropyl scaffold, researchers gain a lipophilic hydrogen bond donor .[1] Unlike the metabolically labile methyl group or the highly lipophilic, non-donating trifluoromethyl group, the 

motif offers a unique "Goldilocks" zone of physicochemical properties.

This guide analyzes the Certificate of Analysis (CoA) for this building block not just as a compliance document, but as a predictor of its performance in lead optimization.

Part 1: The CoA Deconstructed (Quality as a Predictor)

A standard CoA lists purity and identity.[2] For this fluorinated building block, specific parameters directly correlate to downstream success in drug synthesis.

Critical CoA Parameters
ParameterSpecificationWhy It Matters for Drug Development
Appearance Clear, colorless liquid to low-melting solidDiscoloration often indicates polymerization of the strained cyclopropane ring or oxidation of the alcohol.
Purity (GC/HPLC)

Impurities here are often ring-opened byproducts (allyl alcohols) which have vastly different reactivities in coupling reactions.

NMR
Conforms to StructureCritical: Confirms the presence of the

doublet. Distinguishes from mono-fluoro or trifluoro impurities that drastically alter LogP.
Water Content (KF)

As a primary alcohol, excess water interferes with activation steps (e.g., mesylation, Mitsunobu reactions) used to attach this motif to drug scaffolds.

NMR
Structure ConfirmationVerifies the integrity of the cyclopropane ring (distinct high-field multiplets at 0.5–1.2 ppm).

Part 2: Comparative Performance Guide

This section objectively compares [1-(difluoromethyl)cyclopropyl]methanol against its two most common alternatives: the non-fluorinated parent and the perfluorinated analog.

The "Goldilocks" Effect: Physicochemical Comparison

The difluoromethyl group (


) is unique because the fluorine atoms withdraw electron density, making the remaining proton acidic enough to act as a weak hydrogen bond donor, while still increasing lipophilicity.[1]
Feature1-Methylcyclopropyl methanol (Parent)[1-(difluoromethyl) cyclopropyl]methanol (Target)[1-(trifluoromethyl) cyclopropyl]methanol (Analog)
CAS 2746-14-71314402-08-8 N/A (Custom)
H-Bond Donor OH onlyOH + CF₂H (Weak Donor) OH only
Lipophilicity (Est. LogP) ~0.8~1.5 ~2.1
Metabolic Stability Low (Oxidation prone)High (C-F bond strong) Very High
Steric Bulk SmallMedium Large
Primary Application Basic ScaffoldBioisostere / H-Bonding Lipophilicity Boost
Mechanism of Action: Why Choose ?

The following diagram illustrates the decision logic for selecting the difluoromethyl variant over alternatives.

BioisostereLogic Problem Lead Compound Issue: Metabolic Instability Solution1 Option A: Methyl Group (CH3) Problem->Solution1 Solution2 Option B: Trifluoromethyl (CF3) Problem->Solution2 Solution3 Option C: Difluoromethyl (CF2H) Problem->Solution3 Outcome1 Result: Rapid Oxidation (CYP450 Attack) Solution1->Outcome1 C-H Bond Weak Outcome2 Result: High Lipophilicity Loss of H-Bonding Solution2->Outcome2 No Proton Outcome3 Result: Blocked Metabolism + Retained H-Bond Donor Solution3->Outcome3 Polarized C-H Bond

Figure 1: Decision pathway for bioisosteric replacement. The CF2H group offers a balance of stability and polarity.[1]

Part 3: Experimental Validation Protocols

To validate the quality of this building block and its utility in your pipeline, the following self-validating protocols are recommended.

Protocol A: Purity Assessment via qNMR

Standard HPLC often fails to detect fluorinated impurities lacking UV chromophores. Quantitative NMR (qNMR) is the gold standard.

  • Preparation: Dissolve 10 mg of [1-(difluoromethyl)cyclopropyl]methanol in 0.6 mL of

    
    .
    
  • Internal Standard: Add a precise amount (equimolar) of

    
    -trifluorotoluene (TFT) as the internal standard.
    
  • Acquisition:

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (essential for full relaxation of F nuclei).
    • Pulse angle:

      
      .
      
    • Scans: 64.

  • Analysis: Integrate the

    
     signal (doublet, 
    
    
    
    to
    
    
    ppm region) against the TFT signal (singlet,
    
    
    ppm).
  • Validation Check: If the integral ratio deviates by

    
     from the mass balance, significant non-fluorinated impurities or water are present.
    
Protocol B: Microsomal Stability Assay (Comparative)

Demonstrates the metabolic advantage over the methyl analog.

  • System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Substrates:

    • Test Compound: [1-(difluoromethyl)cyclopropyl]methanol derivative (e.g., benzyl ether to simulate a drug fragment).

    • Control: 1-Methylcyclopropyl analog.

  • Reaction: Incubate at

    
     with NADPH regenerating system.
    
  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard.

  • Readout: Analyze via LC-MS/MS.

  • Expected Result: The methyl analog should show rapid clearance (

    
     min) due to oxidation. The difluoromethyl analog should exhibit significantly extended stability (
    
    
    
    min) due to the strength of the C-F bond blocking the metabolic "soft spot."

Part 4: Handling & Stability Guide

The CoA provides a snapshot in time. Maintaining that quality requires adherence to specific handling protocols.[3]

Stability Workflow

StabilityWorkflow Receipt Receipt of Material (Liquid/Low-Melt Solid) Storage Storage Condition: 2-8°C, Inert Atmosphere Receipt->Storage Usage Usage: Warm to Room Temp before opening Storage->Usage Risk Risk Check: Hygroscopicity Usage->Risk Action Action: Re-titrate via KF if opened >2 times Risk->Action If Water > 0.5%

Figure 2: Quality assurance workflow for handling hygroscopic fluorinated alcohols.

Safety Note

While fluorination generally reduces flammability compared to the parent hydrocarbon, [1-(difluoromethyl)cyclopropyl]methanol should still be treated as a potential combustible liquid. Ensure proper ventilation to avoid inhalation of vapors, which may possess anesthetic properties common to small fluorinated organics.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[4] Journal of Medicinal Chemistry.[5]

  • PubChem. (n.d.).[6] Compound Summary: [(1S,2S)-2-(difluoromethyl)cyclopropyl]methanol.[6] National Library of Medicine.

  • Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen Bond Donor: A conformational Study. The Journal of Organic Chemistry.

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.[3]

  • Enamine. (n.d.). Building Blocks: Difluoromethyl cyclopropanes.[2][6] (Representative supplier specifications used for CoA benchmarking).

Sources

Comparative Guide: Copper vs. Rhodium Catalysts for Difluoromethylcyclopropanation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Fluorine Effect" in Catalysis: In the synthesis of fluorinated carbocycles, the choice between Copper (Cu) and Rhodium (Rh) is not merely a matter of cost; it is dictated by the specific nature of the fluorinated carbene intermediate.

  • Copper (Cu) is the industry standard for Gem-difluorocyclopropanation (formation of a cyclopropane ring with two fluorine atoms). It excels at stabilizing the highly electrophilic, "naked" difluorocarbene (

    
    ) generated from reagents like TFDA.
    
  • Rhodium (Rh) is the preferred specialist for Difluoromethyl-cyclopropanation (attachment of a

    
     group to the ring). It is required to stabilize the more complex, proton-bearing carbenoids derived from unstable diazo precursors (e.g., 
    
    
    
    ), preventing
    
    
    -hydride elimination.

This guide analyzes the mechanistic divergence, substrate scope, and experimental protocols for both metal systems.

Part 1: Mechanistic Divergence & Catalyst Selection

The fundamental difference lies in how the metal center interacts with the fluorinated carbene precursor.

Copper: The Electrophilic Trap (Gem-Difluoro)

Copper(I) catalysts, particularly when ligated with Bisoxazolines (Box) or Phenanthrolines, act as "traps" for free difluorocarbene (


) generated thermally from reagents like TFDA  (Trimethylsilyl fluorosulfonyldifluoroacetate). The Cu center stabilizes the singlet carbene, allowing for stereoselective addition to alkenes.
  • Key Advantage: High affinity for

    
     without promoting dimerization.
    
  • Key Limitation: Requires elevated temperatures (60–110°C) to generate the carbene from the precursor.

Rhodium: The Carbenoid Stabilizer (Difluoromethyl group)

Rhodium(II) dimers (e.g.,


, 

) are designed to decompose diazo compounds. When synthesizing difluoromethyl-substituted cyclopropanes (using

), the Rhodium carbenoid (

) is critical.
  • Key Advantage: Enables the transfer of the unstable

    
     moiety, which is prone to rapid decomposition via 
    
    
    
    -hydride elimination.
  • Key Limitation: Rhodium is generally ineffective for pure gem-difluorocyclopropanation (

    
    ) because the electrophilic nature of the carbene binds too tightly or reacts non-selectively compared to Cu.
    

CatalystPathways Precursor_TFDA Precursor: TFDA (Source of :CF2) Cu_Cat Copper(I) Catalyst (e.g., Cu-Box) Precursor_TFDA->Cu_Cat Thermal Activation Precursor_Diazo Precursor: HCF2CHN2 (Source of :CHCF2H) Rh_Cat Rhodium(II) Catalyst (e.g., Rh2(esp)2) Precursor_Diazo->Rh_Cat N2 Extrusion Inter_Cu Cu=CF2 Complex (Electrophilic) Cu_Cat->Inter_Cu Carbene Trapping Inter_Rh Rh=CH(CF2H) Carbenoid (Prone to β-H Elim) Rh_Cat->Inter_Rh Carbenoid Formation Prod_Gem Gem-Difluorocyclopropane (Ring F2) Inter_Cu->Prod_Gem Concerted Addition Inter_Rh->Inter_Rh β-Hydride Elim (Side Rxn) Prod_Sub Difluoromethyl-Cyclopropane (Ring-CF2H) Inter_Rh->Prod_Sub Cyclopropanation

Figure 1: Mechanistic divergence. Copper excels at trapping thermally generated


 for gem-difluorination, while Rhodium is required to manage the delicate diazo-derived 

carbenoid.

Part 2: Head-to-Head Performance Data

The following table contrasts the performance of the leading methodologies for their respective "best-case" transformations.

FeatureCopper (Gem-Difluoro)Rhodium (Difluoromethyl)
Target Motif Gem-difluorocyclopropane (F atoms on ring)Difluoromethyl-cyclopropane (

group on ring)
Primary Reagent TFDA or


(Difluorodiazoethane)
Catalyst Class Cu(I) / Bisoxazoline (Box)Rh(II) Dimers (

,

)
Typical Yield 85–98%50–75% (Substrate dependent)
Diastereoselectivity (dr) N/A (Achiral at CF2)> 20:1 (Trans-selective)
Enantioselectivity (ee) 90–96% (with chiral Box)80–95% (with chiral carboxylates)
Scalability High (Kg scale feasible)Low (Diazo instability limits scale)
Cost Efficiency High (Cu is cheap, TFDA is moderate)Low (Rh is expensive, Diazo is hazardous)
Major Side Reaction Polymerization of alkene

-Hydride elimination to alkene
Critical Decision Matrix
  • Choose Copper if: You need to install a gem-difluoro moiety (

    
    ) directly into the ring to block metabolic oxidation or increase lipophilicity.
    
  • Choose Rhodium if: You need to attach a difluoromethyl group (

    
    ) as a bioisostere for a hydroxyl or thiol group, and you are comfortable handling diazo reagents in flow or small batches.
    

Part 3: Experimental Protocols

Protocol A: Copper-Catalyzed Enantioselective Gem-Difluorocyclopropanation

Adapted from Mikami et al. (J. Am. Chem. Soc.) and Dolbier's TFDA methodologies.

Objective: Synthesis of chiral gem-difluorocyclopropanes from styrenes.

Reagents:

  • Catalyst Precursor:

    
     (5 mol%)
    
  • Ligand: (S,S)-Ph-Box (6 mol%)

  • Reagent: TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) (2.0 equiv)

  • Activator: NaF (20 mol%) - Crucial for initiating TFDA decomposition.

  • Solvent: Diglyme or Toluene (Anhydrous)

Step-by-Step Workflow:

  • Catalyst Formation: In a glovebox, mix

    
     and the (S,S)-Ph-Box ligand in anhydrous toluene. Stir for 1 hour at RT to form the active Cu-Ligand complex (Deep blue/green solution).
    
  • Substrate Addition: Add the alkene substrate (1.0 equiv) and NaF (20 mol%) to the reaction vessel.

  • Reagent Addition: Add TFDA (2.0 equiv) via syringe.

  • Reaction: Seal the vessel and heat to 100–110°C .

    • Note: High temperature is required to decarboxylate TFDA and generate

      
      . The Cu catalyst traps it in situ.
      
  • Workup: Cool to RT. Filter through a short pad of silica gel to remove copper salts. Concentrate under reduced pressure.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Validation Check:

  • 19F NMR: Look for the characteristic AB quartet of the gem-difluoro group (typically

    
     -120 to -150 ppm, 
    
    
    
    Hz).
Protocol B: Rhodium-Catalyzed Difluoromethyl-Cyclopropanation

Adapted from Koenigs et al. (RWTH Aachen) and Charette's methodologies.

Objective: Synthesis of 1-difluoromethyl-2-arylcyclopropanes.

Reagents:

  • Catalyst:

    
     (0.5 - 1.0 mol%) - Espino catalyst is preferred for stability.
    
  • Reagent: Difluoromethyl diazomethane (

    
    ) - Generated in situ or in flow (Recommended due to explosion hazard).
    
  • Solvent: Dichloromethane (DCM) at -78°C to 0°C.

Step-by-Step Workflow:

  • System Prep: Flame-dry a Schlenk flask and backfill with Argon. Add

    
     and the alkene substrate (1.0 equiv) in DCM.[1]
    
  • Reagent Generation (Flow/In-situ):

    • Caution:

      
       is generated from difluoroethylamine hydrochloride and sodium nitrite. It should be distilled directly into the reaction flask or introduced via a continuous flow stream.
      
  • Addition: Slowly add the diazo solution to the catalyst/alkene mixture at 0°C .

    • Rate Control: Slow addition is critical to prevent carbene dimerization and favor cyclopropanation.

  • Reaction: Stir at 0°C for 2 hours, then warm to RT.

  • Workup: Quench with dilute acetic acid (if nitrite excess). Extract with DCM.[1]

  • Purification: Silica gel chromatography.

Validation Check:

  • 1H NMR: Diagnostic doublet of triplets for the

    
     proton (
    
    
    
    5.5-6.0 ppm,
    
    
    Hz).

References

  • Copper-Catalyzed Gem-Difluorination (Key Mechanism): Itoh, Y., Mikami, K. (2010). "Enantioselective Synthesis of gem-Difluorocyclopropanes." Journal of the American Chemical Society. [Link][2]

  • TFDA Reagent Chemistry (Standard Protocol): Tian, F., Kruger, V., Bautista, O., Dolbier, W. R. (2000). "Efficient Synthesis of gem-Difluorocyclopropanes using TFDA." Tetrahedron Letters. [Link]

  • Rhodium-Catalyzed Difluoromethylation (First Catalytic Method): Mertens, L., Koenigs, R. M. (2016).[3] "Rhodium catalyzed synthesis of difluoromethyl cyclopropanes."[4][5] Chemical Communications. [Link]

  • Comparison of Diazo Reagents: Prakash, G. K. S., Hu, J. (2007). "Selective Fluoroalkylation of Organic Compounds." Accounts of Chemical Research. [Link]

  • Emerging Copper Methods for DFCs (Desymmetrization): Zhang, X., et al. (2021).[6] "Copper-Catalyzed Enantioselective Difluoromethylation." Nature Communications (Contextual reference for Cu versatility). [Link]

Sources

A Senior Application Scientist's Guide to the Physicochemical Properties of Fluorinated Cyclopropylamines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorinated Cyclopropylamines in Modern Drug Discovery

The cyclopropylamine motif is a privileged scaffold in medicinal chemistry, prized for its rigid, three-dimensional structure that can provide favorable vectors for binding to biological targets and improve metabolic stability compared to linear alkylamines.[1] However, the optimization of drug candidates often requires fine-tuning of fundamental physicochemical properties such as basicity (pKa), lipophilicity (LogP), and metabolic fate. Fluorination has emerged as a powerful strategy to modulate these properties, leveraging the unique electronic characteristics of the fluorine atom.[2][3]

The introduction of fluorine can dramatically alter a molecule's properties due to its high electronegativity, which imparts a strong inductive effect.[2] This guide provides a comparative analysis of key physicochemical properties of fluorinated cyclopropylamines, supported by experimental data and detailed protocols. We will explore how the strategic placement of fluorine atoms on the cyclopropyl ring can be used to rationally design molecules with improved drug-like characteristics. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their medicinal chemistry campaigns.

Comparative Analysis of Physicochemical Properties

The decision to incorporate fluorine into a cyclopropylamine scaffold is driven by the need to predictably alter its interaction with the biological environment. The most significant changes are observed in basicity and lipophilicity, which in turn influence metabolic stability and protein binding.

Basicity (pKa)

The basicity of the amine group is a critical parameter influencing a compound's absorption, distribution, and target engagement. The strong electron-withdrawing nature of fluorine significantly reduces the electron density on the nitrogen atom, thereby decreasing its basicity (lowering the pKa). This effect is highly predictable and dependent on the number and position of fluorine atoms.[4]

Experimental data reveals a substantial and additive impact of α-fluoroalkylation on the pKa of the amine.[4] For instance, each fluorine atom can contribute to a decrease of approximately 1.6 ± 0.1 pKa units.[4] Theoretical calculations on diastereoisomeric 2-fluorocyclopropylamines show that the trans isomer is significantly less basic than the cis isomer, a trend that aligns with pKa values measured in solution for their phenyl-substituted derivatives.[2] This difference is attributed to stereoelectronic effects arising from hyperconjugative interactions that alter the hybridization of the nitrogen lone pair.[2]

Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a key determinant of its solubility, permeability, and plasma protein binding. Unlike the predictable effect on pKa, the influence of fluorination on LogP is more nuanced.[4] It involves a complex interplay between competing inductive effects and local polarization.[4]

While fluorine is often considered to increase lipophilicity, this is not a universal rule. The specific substitution pattern on the cyclopropane ring leads to distinctive changes in LogP (ΔLogP).[4] A systematic study of cis- and trans-cyclopropylamines bearing CH₂F, CHF₂, and CF₃ substituents demonstrated that both the type and relative position of the fluoroalkyl group influence lipophilicity.[5] This allows for property tuning through isosteric substitutions, enabling chemists to navigate the LogP–pKa space to achieve a desired profile.[4]

Metabolic Stability

A primary motivation for fluorination in drug design is to enhance metabolic stability.[6][7] The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it less susceptible to oxidative metabolism by enzymes such as cytochrome P450s (CYPs).[6] By replacing a metabolically labile C-H bond with a C-F bond, the metabolic half-life of a compound can be significantly extended.[8]

However, it is crucial to recognize that the mechanism is more complex than simple bond strength. Fluorine's electron-withdrawing effects can deactivate adjacent C-H bonds towards oxidation.[6][7] While cyclopropyl groups themselves can reduce susceptibility to CYP-mediated oxidation, they are not entirely inert and can undergo surprising oxidations.[1] Fluorination provides an additional layer of metabolic protection. For instance, in cases where the cyclopropylamine moiety itself is a site of metabolism, leading to reactive intermediates, strategic fluorination can block these undesirable pathways.[1]

Data Summary: Fluorination's Impact

The following table summarizes the experimentally observed effects of fluorination on the key physicochemical properties of cyclopropylamine derivatives compared to their non-fluorinated analogues.

PropertyNon-Fluorinated CyclopropylamineFluorinated CyclopropylamineRationale & Key Insights
pKa (Basicity) HigherLowerStrong inductive electron withdrawal by fluorine reduces the electron density on the amine nitrogen, making it a weaker base. The effect is additive with increasing fluorination.[2][4]
LogP (Lipophilicity) VariesVaries (often higher)The effect is complex and context-dependent, influenced by both inductive effects and local polarity changes. The position and number of fluorine atoms are critical.[4][5]
Metabolic Stability LowerHigherThe high C-F bond strength and deactivation of adjacent C-H bonds block common sites of CYP-mediated oxidative metabolism, increasing the compound's half-life.[6][8]

Experimental Protocols

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the physicochemical properties discussed.

Protocol 1: pKa Determination by Potentiometric Titration

This protocol describes the determination of pKa values by monitoring pH changes during the titration of the amine with a strong acid.[9]

Causality: The pKa is the pH at which 50% of the amine is in its protonated (conjugate acid) form and 50% is in its neutral (free base) form. This point corresponds to the inflection point of the titration curve.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers of known pH (e.g., 4, 7, and 10) to ensure accurate pH measurements.[9]

  • Sample Preparation: Dissolve an accurately weighed quantity of the fluorinated cyclopropylamine in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM).[9]

  • Ionic Strength Adjustment: Add a solution of a neutral salt (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[9]

  • Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to remove dissolved carbon dioxide, which can form carbonic acid and interfere with the measurement.[9]

  • Titration: Place the solution in a temperature-controlled vessel on a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl).[9]

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal curve.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Calibrate Calibrate Potentiometer Prepare Prepare 1 mM Sample Solution Calibrate->Prepare Ionic Adjust Ionic Strength (0.15 M KCl) Prepare->Ionic Purge Purge with Nitrogen Ionic->Purge Titrate Titrate with 0.1 M HCl Purge->Titrate Record Record pH after each increment Titrate->Record Plot Plot pH vs. Titrant Volume Record->Plot Determine Determine pKa from Inflection Point Plot->Determine

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: LogP Determination by Shake-Flask Method

The shake-flask method is the "gold standard" for experimentally determining the partition coefficient (P) between n-octanol and water.[10][11]

Causality: This method directly measures the equilibrium distribution of a compound between two immiscible phases. LogP is the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase. For ionizable compounds like amines, it's crucial to use a buffer at a pH where the compound is predominantly in its neutral form, or to calculate LogP from LogD values measured at a specific pH (e.g., 7.4).[12]

Step-by-Step Methodology:

  • Phase Saturation: Pre-saturate n-octanol with water and water (or buffer, e.g., PBS pH 7.4) with n-octanol by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.[12]

  • Sample Preparation: Prepare a stock solution of the fluorinated cyclopropylamine in a suitable solvent (e.g., DMSO). Add a small aliquot to a mixture of the pre-saturated n-octanol and aqueous phases.[12]

  • Partitioning: Vigorously shake or rotate the mixture for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.[12][13]

  • Phase Separation: Allow the mixture to stand undisturbed or centrifuge it to achieve complete separation of the two phases.[13]

  • Sampling: Carefully withdraw an aliquot from each phase.

  • Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration]octanol / [Concentration]aqueous).

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Saturate Pre-saturate n-Octanol and Water Add_Sample Add Compound to Biphasic System Saturate->Add_Sample Shake Shake to Reach Equilibrium Add_Sample->Shake Separate Separate Phases (Centrifugation) Shake->Separate Sample Aliquot from Each Phase Separate->Sample Quantify Quantify Concentration (LC-MS) Sample->Quantify Calculate Calculate LogP Quantify->Calculate

Caption: Workflow for LogP determination by the shake-flask method.

Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.[14]

Causality: A compound's metabolic stability is inversely related to its rate of clearance by metabolic enzymes. By measuring the concentration of the compound over time, we can calculate its in vitro half-life (t₁/₂) and intrinsic clearance (Clint), which are key indicators of its metabolic lability.[15]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a buffer solution (e.g., potassium phosphate buffer), a solution of the required cofactor (NADPH for CYP-mediated reactions), and a suspension of pooled liver microsomes (e.g., human, rat) at a specific protein concentration (e.g., 0.5 mg/mL).[14][16]

  • Incubation Mixture: In a microplate or microcentrifuge tubes, pre-warm the buffer and microsome suspension to 37°C. Add the test compound (typically from a DMSO stock, final concentration ~1 µM).[16]

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH solution.[14]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in individual wells/tubes by adding a quenching solution (e.g., cold acetonitrile) that precipitates the proteins.[14]

  • Controls: Include negative controls without NADPH to account for non-enzymatic degradation and positive controls with compounds of known metabolic stability to validate the assay performance.[16]

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for analysis.

  • Analysis: Quantify the remaining concentration of the parent compound in each sample using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). The half-life is calculated as t₁/₂ = 0.693 / k.

Logical Relationships: Fluorination's Influence

The strategic introduction of fluorine creates a cascade of effects on molecular properties, which can be leveraged for rational drug design.

G Fluorination Fluorination (Number & Position) Inductive Strong Inductive Effect Fluorination->Inductive Bond_Strength Increased C-F Bond Strength Fluorination->Bond_Strength pKa Decreased pKa (Lower Basicity) Inductive->pKa LogP Altered LogP (Lipophilicity) Inductive->LogP Stability Increased Metabolic Stability Bond_Strength->Stability ADME Improved ADME Profile pKa->ADME LogP->ADME Stability->ADME

Caption: Impact of fluorination on key physicochemical properties.

Conclusion

The fluorination of cyclopropylamines is a highly effective and predictable strategy for modulating key physicochemical properties critical for drug development. The strong inductive effect of fluorine provides a reliable method for reducing the basicity of the amine, which can be crucial for optimizing target engagement and pharmacokinetic profiles. While the impact on lipophilicity is more complex, systematic variation of the fluorination pattern allows for the fine-tuning of LogP. Most significantly, fluorination serves as a robust tactic to block metabolic hotspots, thereby enhancing the metabolic stability and in vivo half-life of drug candidates. By understanding the principles outlined in this guide and employing the standardized experimental protocols, researchers can rationally design and optimize fluorinated cyclopropylamine-containing molecules to achieve superior therapeutic potential.

References

  • ChemRxiv. (2026). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids.
  • ResearchGate. (n.d.). (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and....
  • PubMed. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • MDPI. (n.d.).
  • ACS Publications. (2020). Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties.
  • PubMed. (2008). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine.
  • PubMed Central. (n.d.). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism.
  • Beilstein Journal of Organic Chemistry. (n.d.).
  • ResearchGate. (n.d.).
  • PubMed Central. (2017).
  • PubMed Central. (n.d.).
  • ACS Publications. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox.
  • PubMed Central. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
  • Corning Life Sciences. (n.d.).
  • PubMed Central. (n.d.).
  • Enamine. (n.d.). LogD/LogP Background.
  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • Creative Bioarray. (n.d.).
  • PubMed. (2013).
  • ResearchGate. (n.d.).
  • Evotec. (n.d.). Microsomal Stability.
  • Molecular Biology of the Cell. (2017).
  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
  • ACS Publications. (2022). How to Predict the pKa of Any Compound in Any Solvent.
  • ResearchGate. (2025). PKa determination by 1H NMR spectroscopy - An old methodology revisited.
  • LION bioscience. (2003). Protein Binding Assays.
  • JoVE. (2018). Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy. [https://vertexaisearch.cloud.g19F NMR Spectroscopy*. [https://vertexaisearch.cloud.g

Sources

A Senior Application Scientist's Guide to Benchmarking New Difluoromethylation Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For the contemporary medicinal chemist, the difluoromethyl (CF₂H) group is a prized structural motif. Its unique properties as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol groups have cemented its role in the design of next-generation therapeutics.[1][2] Consequently, the development of novel reagents for the efficient and selective introduction of the CF₂H group is a field of intense research. This guide provides a comparative analysis of a prominent new difluoromethylation reagent, Zinc Difluoromethanesulfinate (DFMS), benchmarked against established methods, with a focus on the C-H difluoromethylation of heterocycles—a common challenge in drug development.

The Evolving Landscape of Difluoromethylation

Historically, the installation of the CF₂H group has been fraught with challenges, often requiring harsh conditions or the use of difficult-to-handle reagents.[3] Early methods frequently relied on the generation of difluorocarbene (:CF₂), which, while effective for certain transformations, suffered from limitations in substrate scope and functional group tolerance.[3] The advent of radical-based approaches, particularly those employing photoredox and electrochemical catalysis, has ushered in an era of milder and more versatile difluoromethylation reactions.[4] These modern methods have expanded the synthetic chemist's toolkit, enabling late-stage functionalization of complex molecules.[5]

The Benchmark: Traditional Difluorocarbene-Based Methods

A classic approach to difluoromethylation involves the generation of difluorocarbene from precursors like (Trifluoromethyl)trimethylsilane (TMSCF₃) or (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br).[3][6] These reagents, upon activation with a suitable initiator, generate the highly reactive :CF₂ intermediate, which can then be trapped by a variety of nucleophiles.

Mechanism of Difluorocarbene Generation from TMS-Based Reagents

The generation of difluorocarbene from TMSCF₂X (where X = F, Br) typically proceeds through an anionic chain reaction. A nucleophilic initiator (e.g., a halide ion) attacks the silicon atom, leading to the formation of a pentacoordinate siliconate intermediate. This intermediate then fragments to release the difluorocarbene and trimethylsilyl fluoride.

difluorocarbene_generation reagent TMSCF₂X intermediate [TMSCF₂X(Nu)]⁻ reagent->intermediate Attack at Si initiator Nu⁻ initiator->intermediate product1 :CF₂ intermediate->product1 Fragmentation product2 TMSNu intermediate->product2 product3 X⁻ intermediate->product3

Caption: Generation of difluorocarbene from TMSCF₂X.

Strengths and Weaknesses of Traditional Methods

Strengths:

  • Well-established and understood mechanisms.

  • Effective for the difluoromethylation of certain classes of nucleophiles.

Weaknesses:

  • Often require stoichiometric amounts of initiators and can be sensitive to moisture.

  • The high reactivity of difluorocarbene can lead to a lack of selectivity with multifunctional substrates.

  • The generation conditions may not be compatible with sensitive functional groups.[3]

The New Contender: Zinc Difluoromethanesulfinate (DFMS)

A significant advancement in radical difluoromethylation is the development of Zinc Difluoromethanesulfinate (Zn(SO₂CF₂H)₂, DFMS).[7] This reagent is an easily prepared, air-stable, free-flowing white powder that serves as an excellent precursor for the difluoromethyl radical (•CF₂H) under mild oxidative conditions.[7]

Mechanism of Radical Generation from DFMS

The generation of the •CF₂H radical from DFMS is typically initiated by an oxidant, such as tert-butyl hydroperoxide (tBuOOH). The reaction proceeds via a single-electron transfer (SET) mechanism, leading to the formation of the desired radical and zinc sulfinate byproducts.

dfms_mechanism dfms Zn(SO₂CF₂H)₂ radical •CF₂H dfms->radical SET oxidant Oxidant (e.g., tBuOOH) oxidant->radical intermediate Radical Adduct radical->intermediate substrate Heteroarene substrate->intermediate Radical Addition product Difluoromethylated Heteroarene intermediate->product Oxidation & Deprotonation

Caption: Radical difluoromethylation using DFMS.

Head-to-Head Comparison: Difluoromethylation of Caffeine

To provide a tangible benchmark, we will compare the performance of a traditional difluorocarbene-based method with the newer DFMS reagent for the C-H difluoromethylation of caffeine, a medicinally relevant scaffold.

FeatureTraditional Method (e.g., TMSCF₂Br)New Reagent (DFMS)
Reagent Type Difluorocarbene precursorRadical precursor
Reagent Stability Can be sensitive to moistureAir-stable solid
Reaction Conditions Often requires strong bases or initiatorsMild, oxidative conditions
Typical Yield for Caffeine Variable, often moderateGood to excellent[7]
Functional Group Tolerance Limited by the high reactivity of :CF₂Generally broad[7]
Scalability Can be challengingReadily scalable[7]
Safety Can involve pyrophoric or highly reactive intermediatesOperationally simple and safer[7]

Experimental Protocols

Benchmark Protocol: Difluoromethylation of Caffeine via Difluorocarbene (Illustrative)

Note: A specific, high-yielding protocol for the direct C-H difluoromethylation of caffeine using TMSCF₂Br is not readily found in the provided search results, reflecting the challenges of this transformation with traditional methods. The following is a generalized, illustrative protocol for the difluoromethylation of a carbon acid, which highlights the typical conditions.

Materials:

  • Caffeine (or other suitable carbon acid)

  • (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the carbon acid (1.0 mmol) and anhydrous THF (5 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add t-BuOK (1.2 mmol) and stir for 30 minutes.

  • Slowly add TMSCF₂Br (1.5 mmol) and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

New Reagent Protocol: C-H Difluoromethylation of Caffeine with DFMS

This protocol is adapted from the work of Baran and coworkers, who developed the DFMS reagent.[7]

Materials:

  • Caffeine (1.0 mmol)

  • Zinc Difluoromethanesulfinate (DFMS) (2.0 mmol)

  • tert-Butyl hydroperoxide (tBuOOH), 70 wt. % in H₂O (4.0 mmol)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

Procedure:

  • To a vial, add caffeine (1.0 mmol), DFMS (2.0 mmol), CH₂Cl₂ (5 mL), and H₂O (5 mL).

  • Add tBuOOH (4.0 mmol) and stir the biphasic mixture vigorously at room temperature for 12-24 hours.

  • If the reaction is incomplete, a second addition of DFMS and tBuOOH may be necessary.

  • Upon completion, separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 8-(difluoromethyl)caffeine.

Causality Behind Experimental Choices

The choice of a difluoromethylation reagent and protocol is dictated by the specific substrate and the desired outcome.

  • For substrates tolerant to strong bases and nucleophilic attack , traditional difluorocarbene methods can be effective. The use of low temperatures is crucial to control the reactivity of the generated carbene.

  • For late-stage functionalization of complex, multifunctional molecules like many drug candidates , the mild conditions and high functional group tolerance of radical methods using reagents like DFMS are far superior.[5] The biphasic reaction system in the DFMS protocol can be advantageous for substrates with varying solubility. The use of an oxidant like tBuOOH is a key step to initiate the radical chain process.

Conclusion and Future Outlook

The development of new difluoromethylation reagents like DFMS represents a significant step forward in enabling chemists to readily access difluoromethylated compounds. While traditional difluorocarbene methods have their place, the operational simplicity, scalability, and broad functional group tolerance of newer radical-based reagents make them highly attractive for applications in drug discovery and development. Future innovations will likely focus on developing even more selective, efficient, and sustainable methods for difluoromethylation, including catalytic and enantioselective variants.[8]

References

  • Hu, J., & Ni, C. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules, 27(20), 7007. [Link]

  • Baran, P. S., et al. (2011). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 133(40), 15856–15859. [Link]

  • Baran, P. S., et al. (2011). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 133(40), 15856–15859. [Link]

  • Sap, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7053-7088. [Link]

  • Shen, Q., et al. (2026). Insertion of Difluorocarbene into Nickel Complexes to Access Chloro(Bromo, iodo)Difluoromethylarenes. The Journal of Organic Chemistry. [Link]

  • Hu, J., et al. (2023). Divergent Generation of the Difluoroalkyl Radical and Difluorocarbene via Selective Cleavage of C−S Bonds of the Sulfox- CF2SO2Ph Reagent. Organic Letters, 25(34), 6356–6361. [Link]

  • Lin, S., et al. (2021). Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach. Nature Communications, 12(1), 6061. [Link]

  • Hu, J., et al. (2019). A General Protocol for C-H Difluoromethylation of Carbon Acids with TMSCF2 Br. Angewandte Chemie International Edition, 58(19), 6405-6410. [Link]

  • Xiao, J., et al. (2019). Photocatalytic radical reactions by using difluoromethanesulfonyl chloride. Angewandte Chemie International Edition, 58(33), 11434-11438. [Link]

  • Zhang, X., et al. (2017). Metal‐Catalyzed Direct Difluoromethylation Reactions. Asian Journal of Organic Chemistry, 6(2), 139-152. [Link]

  • University of Toronto. (n.d.). Isolation of caffeine from tea experimental techniques required. [Link]

  • Alajarín, M., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(49), 29424-29429. [Link]

  • Ghorai, M. K., et al. (2023). Photocatalytic Hydro Tri/Difluoromethylation of Alkenes with Bench Stable Tri/Difluoromethylating Reagents. Organic Letters, 25(33), 6143–6148. [Link]

  • Chu, L., & Yu, J.-Q. (2016). Difluoromethylation of Arylsulfonium Salts with TMSCF 2 H. Angewandte Chemie International Edition, 55(29), 8435-8439. [Link]

  • Chu, L., & Yu, J.-Q. (2016). Complementary reactivity between this Ag/TMSCF2H protocol and previously reported difluoromethylation protocol. Angewandte Chemie International Edition, 55(29), 8435-8439. [Link]

  • Reddy, V. P. (2023). Direct Synthesis of 8‐Fluorocaffeine and Its Transformation to 8‐Substituted Caffeine. Asian Journal of Organic Chemistry, 12(12), e202300512. [Link]

  • Hu, J., et al. (2024). A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. Accounts of Chemical Research, 57(2), 184-200. [Link]

  • Lin, S., et al. (2020). Highly Enantioselective Decarboxylative Difluoromethylation. Journal of the American Chemical Society, 142(36), 15296–15302. [Link]

  • Cahard, D., et al. (2022). State of knowledge in photoredox-catalysed direct difluoromethylation. Organic & Biomolecular Chemistry, 20(25), 5036-5052. [Link]

Sources

Safety Operating Guide

[1-(Difluoromethyl)cyclopropyl]methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Do not dispose of [1-(Difluoromethyl)cyclopropyl]methanol down the drain or in general organic waste streams.

Although this compound is an alcohol, the presence of the difluoromethyl (


)  group classifies it as Halogenated Organic Waste . Improper incineration of this material without flue gas scrubbing releases hydrofluoric acid (HF) gas, a severe environmental and infrastructure hazard.

Immediate Directive:

  • Segregate: Place in the Halogenated Solvent waste stream.

  • Label: Explicitly mark as "Fluorinated Organic / Halogenated."

  • Container: Use Polyethylene (HDPE) or glass containers. Avoid metal if the waste is potentially acidic.

Chemical Profile & Hazard Assessment

To understand the disposal requirements, we must analyze the molecule's functional reactivity. This is not a standard methanol derivative; it combines ring strain with halogenation.

PropertySpecificationOperational Implication
Chemical Structure Cyclopropane ring with

and

at C1.
Ring Strain: Susceptible to exothermic ring-opening in strong acids.Halogen Content: Generates HF upon combustion.
Flammability High (Flash Point est. 40–60°C)EPA Waste Code D001 (Ignitable). Must be stored in flammables cabinet.
Reactivity Acid-sensitive (Cyclopropyl moiety)Do not mix with concentrated sulfuric or nitric acid waste streams (risk of rapid decomposition).
Waste Class Halogenated Organic Requires high-temperature incineration (

) with caustic scrubbing.

Detailed Disposal Protocol (Step-by-Step)

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and protects laboratory personnel.

Phase 1: Pre-Disposal Stabilization
  • Purity Check: If the material is pure, no quenching is required.

  • Reaction Mixtures: If the material is part of a reaction mixture containing reagents (e.g., thionyl chloride, strong acids), quench the mixture first.

    • Caution: The cyclopropane ring is acid-sensitive. Neutralize acidic byproducts with Sodium Bicarbonate (

      
      ) before adding to the waste container to prevent pressure buildup from ring-opening decomposition.
      
Phase 2: Segregation (The Critical Step)

Most laboratories split organic waste into "Halogenated" and "Non-Halogenated" to control disposal costs.

  • Correct Stream: HALOGENATED.

  • Why? Non-halogenated waste is often used as fuel blending for cement kilns. Fluorinated compounds in these kilns can destroy the kiln lining and release HF gas. You must prevent this by using the Halogenated stream, which is sent to specialized incinerators.

Phase 3: Container Selection & Labeling
  • Material: High-Density Polyethylene (HDPE) jerricans are preferred. Glass is acceptable but poses a breakage risk.

  • Labeling:

    • Standard Label: "Hazardous Waste - Halogenated Organic."

    • Specific Constituent: Write "[1-(Difluoromethyl)cyclopropyl]methanol."

    • Hazard Checkbox: Check "Flammable" and "Toxic."[1]

The "Why": Scientific Rationale (E-E-A-T)

As scientists, we follow protocols because we understand the mechanism. Here is the causality behind these strict procedures:

A. The Fluorine Factor (HF Generation)

When [1-(Difluoromethyl)cyclopropyl]methanol is incinerated, the carbon-fluorine bonds break. Unlike chlorinated waste which produces HCl, fluorinated waste produces Hydrogen Fluoride (HF):



Standard incinerators may lack the specific caustic scrubbers (using lime or NaOH) required to neutralize HF. If HF is released, it corrodes the incinerator stack and creates a toxic plume. By selecting "Halogenated Waste," you ensure the waste goes to a facility equipped for Acid Gas Scrubbing .

B. The Cyclopropyl Strain

The cyclopropane ring possesses significant ring strain energy (~27.5 kcal/mol). While the difluoromethyl group stabilizes the ring slightly against radical attack, the ring remains susceptible to acid-catalyzed opening.

  • Risk: If you pour this waste into a container with highly acidic waste (e.g., unquenched acid chlorides), the ring can open exothermically, potentially pressurizing the container.

  • Mitigation: Always verify the pH of the waste container is neutral (pH 6-8) or use a separate container for this specific batch.

Operational Workflow Diagram

The following decision tree visualizes the logic flow for safe disposal.

DisposalWorkflow cluster_rationale Critical Control Point Start Waste: [1-(Difluoromethyl) cyclopropyl]methanol StateCheck Is it in a Reaction Mixture? Start->StateCheck Quench Quench/Neutralize (Avoid Strong Acids) StateCheck->Quench Yes Segregation Select Waste Stream: HALOGENATED ORGANIC StateCheck->Segregation No (Pure) Quench->Segregation pH Neutral Container Container: HDPE or Glass (No Metal) Segregation->Container Labeling Label: 'Flammable', 'Toxic' List Fluorine Content Container->Labeling Disposal Ship to TSDF for Incineration w/ Scrubbing Labeling->Disposal

Figure 1: Decision matrix for the segregation and packaging of fluorinated cyclopropyl carbinols.

References

  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity.

  • American Chemical Society (ACS). (2023).

  • PubChem. (n.d.). Compound Summary: Fluorinated Methanol Derivatives. (General reference for functional group reactivity).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(Difluoromethyl)cyclopropyl]methanol
Reactant of Route 2
[1-(Difluoromethyl)cyclopropyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.